Mirodenafil dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5S.2ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;;/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPHITUXXABKDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39Cl2N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862189-96-6 | |
| Record name | Mirodenafil dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862189966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MIRODENAFIL DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL7L8TWT8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mirodenafil Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirodenafil is a potent and selective second-generation phosphodiesterase type 5 (PDE5) inhibitor.[1] Developed by SK Chemicals, it is approved in South Korea for the treatment of erectile dysfunction and is also under investigation for other therapeutic applications, including Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to Mirodenafil dihydrochloride.
Chemical Structure and Properties
This compound is the hydrochloride salt of Mirodenafil. Its chemical structure is characterized by a pyrrolopyrimidinone core, similar to other PDE5 inhibitors like sildenafil.[3]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride[4][5] |
| CAS Number | 862189-96-6[4][6] |
| Molecular Formula | C₂₆H₃₉Cl₂N₅O₅S[6] |
| Molecular Weight | 604.6 g/mol [6] |
| InChI Key | CKPHITUXXABKDL-UHFFFAOYSA-N |
| SMILES | CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl[5][6] |
Physicochemical Properties
| Solvent | Solubility |
| Water | 1 mg/mL[7] |
| Ethanol | 13 mg/mL[7] |
| DMSO | ≥ 100 mg/mL[7][8] |
| DMSO:PBS (pH 7.2) (1:9) | Approximately 0.1 mg/mL[9] |
Mechanism of Action: PDE5 Inhibition
Mirodenafil is a highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature.[10][11] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[10][11]
The mechanism of action for achieving penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP.[10][11] Elevated cGMP leads to smooth muscle relaxation, allowing for increased blood flow into the penis, resulting in an erection.[10][11]
By inhibiting PDE5, Mirodenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the pro-erectile effects of NO.[10][11] Mirodenafil exhibits a high affinity and selectivity for PDE5.[1]
Figure 1. Signaling pathway of Mirodenafil's mechanism of action.
Pharmacokinetics
The pharmacokinetic profile of Mirodenafil has been evaluated in both preclinical and clinical studies.
Pharmacokinetic Parameters in Humans (Oral Administration)
| Parameter | Value (Mean ± SD) | Reference |
| Dose | 100 mg | [4] |
| Cmax | 331.13 ± 32.69 ng/mL | [4] |
| tmax | 1.57 ± 0.29 h | [4] |
| AUC₀-₂₄ | 883.29 ± 104.09 ng·h/mL | [4] |
| AUC₀-∞ | 976.48 ± 108.81 ng·h/mL | [4] |
| Half-life (t½) | 1.81 ± 0.17 h | [4] |
Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | 10 mg/kg | 20 mg/kg | 40 mg/kg | 50 mg/kg | Reference |
| Cmax (ng/mL) | - | - | 2728 | - | [6] |
| tmax (h) | - | - | 1.0 | - | [6] |
| AUC (ng·h/mL) | - | - | - | - | |
| Oral Bioavailability (%) | 24.1 | 30.1 | 43.4 | - | [6] |
Efficacy and Safety
Clinical trials have demonstrated the efficacy and safety of Mirodenafil for the treatment of erectile dysfunction.
Summary of a Phase III Clinical Trial for Erectile Dysfunction
| Parameter | Mirodenafil (50 mg) | Mirodenafil (100 mg) | Placebo | Reference |
| Number of Subjects | 75 | 74 | 74 | |
| Primary Efficacy Endpoint | Significant improvement in IIEF Q3 & Q4 scores (p<0.0001) | Significant improvement in IIEF Q3 & Q4 scores (p<0.0001) | - | |
| Secondary Efficacy Endpoints | Significant improvement in all IIEF domains, SEP2, SEP3, and GAQ | Significant improvement in all IIEF domains, SEP2, SEP3, and GAQ | - | |
| Common Adverse Events | Mild and transient | Mild and transient | - |
Experimental Protocols
PDE5 Inhibition Assay (General Protocol)
This protocol is a generalized procedure for determining the inhibitory activity of a compound against PDE5, based on common methodologies.
Figure 2. General workflow for a PDE5 inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.5) containing MgCl₂.
-
PDE5 Enzyme: Recombinant human PDE5 is used at a concentration that yields a linear reaction rate.
-
cGMP Substrate: Prepared in the assay buffer at a concentration around the Km value for PDE5.
-
Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Assay Procedure:
-
In a microplate, the PDE5 enzyme is pre-incubated with various concentrations of Mirodenafil or vehicle control for a specified time at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the cGMP substrate.
-
The reaction is allowed to proceed for a fixed time and then terminated, often by the addition of a stop solution (e.g., perchloric acid).
-
-
Detection of Product:
-
The amount of GMP produced is quantified. This can be achieved using various methods, including:
-
LC-MS/MS: A highly sensitive and specific method to directly measure GMP and remaining cGMP.
-
Coupled Enzyme Assays: The GMP produced is converted to another detectable product. For instance, alkaline phosphatase can be used to convert GMP to guanosine and inorganic phosphate, with the latter being detected colorimetrically.
-
-
-
Data Analysis:
-
The percentage of PDE5 inhibition for each concentration of Mirodenafil is calculated relative to the vehicle control.
-
The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable model.
-
Clinical Trial Protocol for Erectile Dysfunction (Representative Example)
This represents a typical design for a clinical trial evaluating the efficacy and safety of Mirodenafil for erectile dysfunction.
Figure 3. Workflow of a typical clinical trial for Mirodenafil in erectile dysfunction.
Detailed Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, fixed-dose study.
-
Participants: Males with a clinical diagnosis of erectile dysfunction of various etiologies.
-
Inclusion Criteria (Example):
-
Age ≥ 18 years.
-
History of erectile dysfunction for at least 6 months.
-
In a stable sexual relationship.
-
-
Exclusion Criteria (Example):
-
History of major cardiovascular events.
-
Uncontrolled diabetes or hypertension.
-
Use of nitrates or other contraindicated medications.
-
-
Intervention:
-
Patients are randomized to receive a fixed dose of Mirodenafil (e.g., 50 mg or 100 mg) or a matching placebo, taken as needed before sexual activity for a specified duration (e.g., 12 weeks).
-
-
Outcome Measures:
-
Primary Efficacy: Change from baseline in the International Index of Erectile Function (IIEF) erectile function domain score.
-
Secondary Efficacy:
-
Sexual Encounter Profile (SEP) questions 2 (successful penetration) and 3 (successful intercourse).
-
Global Assessment Question (GAQ) ("Has the treatment improved your erections?").
-
-
Safety: Monitoring of adverse events, vital signs, and laboratory parameters.
-
Preclinical Study Protocol in an Alzheimer's Disease Model (Representative Example)
This outlines a typical experimental design for investigating the effects of Mirodenafil in a transgenic mouse model of Alzheimer's disease.
Figure 4. Workflow of a preclinical study of Mirodenafil in an Alzheimer's disease model.
Detailed Methodology:
-
Animal Model: APP-C105 transgenic mice, which overexpress a C-terminal fragment of the amyloid precursor protein, are used as a model for Alzheimer's disease pathology.[12]
-
Drug Administration: Mirodenafil is dissolved in a suitable vehicle (e.g., distilled water) and administered orally or via intraperitoneal injection at a specific dose (e.g., 4 mg/kg) daily for a defined period (e.g., 4 weeks).[5][12] The control group receives the vehicle alone.
-
Behavioral Assessment:
-
Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water, and escape latency and time spent in the target quadrant are measured.[12]
-
Passive Avoidance Test: To evaluate fear-conditioned learning and memory.
-
-
Histological and Biochemical Analysis:
-
Following the behavioral tests, mice are euthanized, and brain tissue is collected.
-
Immunohistochemistry/Western Blotting: Brain sections or homogenates are analyzed for markers of Alzheimer's disease pathology, such as amyloid-beta (Aβ) plaques and hyperphosphorylated tau.[5][12]
-
Analysis of Signaling Pathways: The effects of Mirodenafil on relevant signaling pathways, such as the cGMP/PKG/CREB pathway, are investigated.[12]
-
Conclusion
This compound is a well-characterized PDE5 inhibitor with proven efficacy and a favorable safety profile for the treatment of erectile dysfunction. Its high selectivity for PDE5 suggests a reduced potential for off-target effects. The ongoing research into its therapeutic potential for neurodegenerative diseases like Alzheimer's highlights its multifaceted pharmacological profile. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. Further investigation into its physicochemical properties and detailed experimental validation will continue to enhance our knowledge of this compound.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 3. Mirodenafil improves cognitive function by reducing microglial activation and blood–brain barrier permeability in ApoE4 KI mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 5 inhibitor mirodenafil ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 5 inhibitor mirodenafil ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Efficacy and safety of oral mirodenafil in the treatment of erectile dysfunction in diabetic men in Korea: a multicenter, randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Mirodenafil dihydrochloride mechanism of action as a PDE5 inhibitor
An In-depth Technical Guide on the Core Mechanism of Action of Mirodenafil Dihydrochloride as a PDE5 Inhibitor
Introduction
Erectile dysfunction (ED) is a prevalent condition characterized by the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. The development of oral phosphodiesterase type 5 (PDE5) inhibitors has revolutionized the management of ED.[1][2][3] Mirodenafil (SK-3530), a second-generation pyrrolopyrimidinone compound, is a potent, reversible, and selective oral PDE5 inhibitor.[2][4] Approved in South Korea in 2007, it offers high affinity and selectivity for the PDE5 enzyme, positioning it as a significant therapeutic option.[1][2][3] This technical guide provides a detailed examination of the molecular mechanism, biochemical profile, and evaluation methodologies of mirodenafil for researchers, scientists, and drug development professionals.
The Molecular Basis of Penile Erection: The NO/cGMP Signaling Pathway
Penile erection is a hemodynamic process involving the relaxation of the corpus cavernosum smooth muscle, which is primarily regulated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[5][6][7]
Key Steps in the Pathway:
-
Nitric Oxide (NO) Release: Upon sexual stimulation, neuronal nitric oxide synthase (nNOS) in cavernosal nerves and endothelial nitric oxide synthase (eNOS) in endothelial cells are activated. This leads to the synthesis of NO from L-arginine.[5][7]
-
Guanylate Cyclase Activation: NO diffuses into the cavernous smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[5][7][8]
-
cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5][7][8]
-
Smooth Muscle Relaxation: The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG). This activation leads to the phosphorylation of several downstream targets, resulting in a decrease in intracellular calcium concentrations and ultimately causing smooth muscle relaxation.[6][8][9]
-
Erection: The relaxation of the smooth muscle allows for increased blood flow into the corpus cavernosum, leading to penile erection.[1][5]
-
Signal Termination: The enzyme PDE5 specifically hydrolyzes cGMP to its inactive form, 5'-GMP, terminating the signal and returning the penis to a flaccid state.[6][7]
References
- 1. What is Mirodenafil used for? [synapse.patsnap.com]
- 2. Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the efficacy and safety of mirodenafil in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. What is the mechanism of Mirodenafil? [synapse.patsnap.com]
- 6. Cyclic nucleotide signaling in cavernous smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Mechanisms of hypertension inducing erectile dysfunction via the cGMP/PKG signaling pathway: An investigation using transcriptomics and network pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Preclinical Pharmacology of Mirodenafil Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mirodenafil dihydrochloride, a potent and selective second-generation phosphodiesterase type 5 (PDE5) inhibitor, has demonstrated significant efficacy in preclinical models of erectile dysfunction. Developed by SK Chemicals Life Sciences and marketed as Mvix, it exhibits a favorable pharmacological profile characterized by high affinity for PDE5 and a well-defined pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth overview of the preclinical pharmacology of mirodenafil, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways to support further research and development in this area.
Mechanism of Action
Mirodenafil is a reversible and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the smooth muscle cells of the corpus cavernosum.[1][2] The mechanism of action revolves around the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is crucial for penile erection.[1][3][4]
During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the penis.[1][3] NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP.[1][3] Elevated cGMP levels lead to the relaxation of the corpus cavernosum smooth muscle, allowing for increased blood flow and resulting in an erection.[1][3] PDE5 is responsible for the degradation of cGMP, and by inhibiting this enzyme, mirodenafil prevents the breakdown of cGMP, thereby prolonging smooth muscle relaxation and enhancing erectile function.[1][3]
Signaling Pathway
Pharmacodynamics
Preclinical studies have demonstrated the potent and selective inhibitory effects of mirodenafil on PDE5, as well as its functional efficacy in relevant animal models.
Enzyme Inhibition and Selectivity
Mirodenafil exhibits a high affinity for PDE5, with a half-maximal inhibitory concentration (IC50) of 0.34 nM, which is approximately 10-fold more potent than sildenafil (IC50 of 3.5 nM).[5][6] Its selectivity for PDE5 over other PDE isoforms is a key characteristic, contributing to a favorable side-effect profile.[7]
| PDE Isoform | Mirodenafil IC50 (nM) | Sildenafil IC50 (nM) | Mirodenafil Selectivity Ratio (vs. PDE5) | Sildenafil Selectivity Ratio (vs. PDE5) |
| PDE1 | - | - | ~48,235 | 80 |
| PDE3 | - | - | ~254,000 | 4,629 |
| PDE5 | 0.34[6] | 3.5[6] | 1 | 1 |
| PDE6 | - | - | ~30 | 11 |
| PDE11 | - | - | >10,000 | 780 |
Data compiled from multiple sources.[6][7] A higher selectivity ratio indicates greater selectivity for PDE5.
In Vitro Efficacy: Corpus Cavernosum Relaxation
Studies on isolated rabbit corpus cavernosum tissue have shown that mirodenafil induces dose-dependent relaxation.[8]
Experimental Protocol: Rabbit Corpus Cavernosum Relaxation
-
Tissue Preparation: Penile erectile tissue is obtained from male New Zealand White rabbits. The corpus cavernosum is dissected and cut into longitudinal strips.
-
Organ Bath Setup: The tissue strips are mounted under a resting tension of 2g in 5-mL jacketed organ baths containing a modified Krebs solution. The solution is bubbled with 95% O2 and 5% CO2 and maintained at 37°C.
-
Contraction and Relaxation: The tissue strips are pre-contracted with either 60 mmol/L KCl or 10 µmol/L phenylephrine to achieve a stable plateau of contraction.
-
Drug Application: Mirodenafil is added to the organ bath in increasing concentrations, and the relaxation response is measured as the percentage of inhibition of the pre-contracted state.[9]
In Vivo Efficacy: Animal Models of Erectile Dysfunction
Mirodenafil has demonstrated significant efficacy in restoring erectile function in various animal models.
In a rabbit model of acute spinal cord injury, orally administered mirodenafil induced penile erections at doses of 0.3, 1, and 3 mg/kg, whereas sildenafil only showed a response at 3 mg/kg.[10] The onset of erectile activity was also faster with mirodenafil compared to sildenafil.[10]
Experimental Protocol: Spinal Cord Injury Rabbit Model
-
Animal Model: Male rabbits undergo a surgical transection of the spinal cord at the L2-L4 lumbar vertebrae or an ischemic-reperfusion spinal cord injury.
-
Drug Administration: Mirodenafil or sildenafil citrate is administered orally.
-
Efficacy Measurement: Penile erections are evaluated over time by measuring the length of the uncovered penile mucosa.[10]
In a rat model of bilateral cavernosal nerve injury, long-term oral administration of mirodenafil (10 and 20 mg/kg) for 8 weeks improved erectile function, as evidenced by increased intracavernosal pressure (ICP).[11][12] Histological analysis showed that mirodenafil treatment preserved smooth muscle content and inhibited fibrosis of the corpus cavernosum.[11]
Experimental Protocol: Cavernosal Nerve Injury Rat Model
-
Animal Model: The cavernosal nerve is identified in rats and injured by compression with a vessel clamp.
-
Drug Administration: Mirodenafil (10 or 20 mg/kg) is administered orally.
-
Efficacy Measurement: After 8 weeks, erectile function is assessed by measuring the intracavernosal pressure (ICP) during electrical stimulation of the cavernosal nerve. The expression of cGMP is also evaluated through enzyme-linked immunosorbent assay (ELISA).[11][12]
Pharmacokinetics
The pharmacokinetic profile of mirodenafil has been extensively studied in rats, providing valuable data on its absorption, distribution, metabolism, and excretion (ADME).
Absorption and Distribution
Following oral administration in rats, mirodenafil is rapidly absorbed.[3] After a single oral dose of 40 mg/kg, the maximum plasma concentration (Cmax) of mirodenafil was significantly higher than that of sildenafil.[13] The time to reach Cmax (Tmax) is approximately 1.0-1.6 hours.[13] Mirodenafil exhibits high plasma protein binding, exceeding 97% in vitro and 98% in vivo in rats.[13]
| Parameter | Mirodenafil (40 mg/kg) | Sildenafil (40 mg/kg) |
| Plasma Cmax | 2,728 ng/mL | 173 ng/mL |
| Plasma Tmax | 1.0 h | 1.6 h |
| Plasma T1/2 | 1.5 h | 1.4 h |
| Corpus Cavernosum Cmax | 2,812 ng/mL | 1,116 ng/mL |
| Corpus Cavernosum Tmax | 1.4 h | 1.4 h |
| Corpus Cavernosum T1/2 | 1.3 h | 0.9 h |
Data from a comparative study in rats.[13]
Metabolism and Excretion
Mirodenafil undergoes extensive first-pass metabolism, primarily in the liver and gastrointestinal tract, which results in a relatively low oral bioavailability of the parent drug.[13][14] The major metabolic pathways involve hepatic cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C19, and CYP2D6.[5] The primary route of excretion is through the feces via biliary excretion.[13]
Experimental Protocol: Pharmacokinetic Studies in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used.[1]
-
Drug Administration: Mirodenafil is administered intravenously (e.g., 5, 10, 20, 50 mg/kg) or orally (e.g., 10, 20, 50 mg/kg).[1]
-
Sample Collection: Blood samples are collected at various time points post-administration. Plasma and corpus cavernosum tissue can be harvested for analysis.
-
Analytical Method: The concentrations of mirodenafil and its metabolites in plasma and tissue homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][15]
Pharmacokinetic Workflow
Preclinical Safety
Preclinical safety studies have indicated that mirodenafil is well-tolerated. In a study with healthy male mice, single doses of up to 225 mg/kg did not result in significant differences in general physiology or behavior compared to a vehicle control group.[16]
Conclusion
The preclinical pharmacological profile of this compound demonstrates its potential as a highly effective and selective PDE5 inhibitor for the treatment of erectile dysfunction. Its potent enzymatic inhibition, coupled with demonstrated efficacy in various animal models and a well-characterized pharmacokinetic profile, provides a strong foundation for its clinical use. The detailed methodologies and comprehensive data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and a deeper understanding of this important therapeutic agent.
References
- 1. Dose-dependent pharmacokinetics and first-pass effects of mirodenafil, a new erectogenic, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic administration of sildenafil improves erectile function in a rat model of chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.dongguk.edu [pure.dongguk.edu]
- 5. Cyclic nucleotide signaling in cavernous smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. A review of the efficacy and safety of mirodenafil in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of mirodenafil and sildenafil in the plasma and corpus cavernous of SD male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the relaxant effects of alfuzosin, phentolamine and sildenafil on rabbit isolated corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The penile erection efficacy of a new phosphodiesterase type 5 inhibitor, mirodenafil (SK3530), in rabbits with acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of mirodenafil on the penile erection and corpus cavernosum in the rat model of cavernosal nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of mirodenafil on the penile erection and corpus cavernosum in the rat model of cavernosal nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Interactions between cGMP- and cAMP-pathways are involved in the regulation of penile smooth muscle tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Phosphodiesterase 5 inhibitor mirodenafil ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]
Mirodenafil Dihydrochloride in Rats: A Deep Dive into Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of mirodenafil dihydrochloride in rats, a critical preclinical model in drug development. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of mirodenafil, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
Pharmacokinetic Profile
Mirodenafil exhibits dose-dependent pharmacokinetics in rats, primarily due to saturable hepatic metabolism.[1] The hydrochloride salt form and the base form of mirodenafil have been shown to be pharmacokinetically equivalent in rats.[2]
Plasma Pharmacokinetics Following Oral Administration
Studies in Sprague-Dawley rats have established the key pharmacokinetic parameters of mirodenafil following oral administration. A comparison with sildenafil, another phosphodiesterase type 5 (PDE5) inhibitor, reveals a significantly higher maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) for mirodenafil, suggesting greater systemic exposure.[3]
Table 1: Pharmacokinetic Parameters of Mirodenafil in Rat Plasma After a Single Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |
| 40 | 2728 | 1.0 | 5702 | 1.5 | [4][5] |
Corpus Cavernosum Pharmacokinetics
The concentration of mirodenafil in the corpus cavernosum, the target tissue for its therapeutic effect in erectile dysfunction, has also been quantified.
Table 2: Pharmacokinetic Parameters of Mirodenafil in Rat Corpus Cavernosum After a Single 40 mg/kg Oral Administration
| Parameter | Value | Reference |
| Cmax (ng/mL) | 2812 | [5] |
| Tmax (h) | 1.4 | [5] |
| AUC (ng·h/mL) | 8425 | |
| Half-life (t½) (h) | 1.3 | [5] |
Bioavailability and First-Pass Effect
Mirodenafil undergoes extensive first-pass metabolism, which influences its oral bioavailability. The oral bioavailability of the parent compound increases with the dose, indicating saturation of the metabolic pathways.[5][6] A study evaluating a 20 mg/kg oral dose found that approximately 2.59% of the dose was not absorbed.[1] The hepatic and gastrointestinal first-pass effects were significant, accounting for about 21.4% and 54.3% of the oral dose, respectively.[1]
Table 3: Oral Bioavailability of Mirodenafil in Rats at Different Doses
| Dose (mg/kg) | Oral Bioavailability of Parent Mirodenafil (%) | Reference |
| 10 | 24.1 | [5][6] |
| 20 | 30.1 | [5][6] |
| 40 | 43.4 | [6] |
| 50 | 43.4 | [5] |
Distribution
Following oral administration of radiolabeled 14C-mirodenafil (40 mg/kg) in rats, radioactivity was widely distributed throughout the body.[5] The highest concentrations were observed in the gastrointestinal tract.[5] Notably, radioactivity in the brain gradually increased for up to 24 hours post-dose, indicating that mirodenafil can cross the blood-brain barrier.[5][7] The binding of mirodenafil to plasma proteins in rats is high, exceeding 97% in vitro and 98% in vivo.[5] The mean plasma-to-blood cell partition ratios were found to be between 1.08 and 1.21.[1]
Metabolism
Mirodenafil is extensively metabolized in rats, primarily by the cytochrome P450 (CYP) enzyme system in the liver.[8] Two of its main metabolites are SK3541 and SK3544.[1]
Involved CYP Isoforms
Several CYP isoforms have been identified as playing a role in the metabolism of both mirodenafil and its metabolite, SK3541.[8] In vivo studies using CYP inducers and inhibitors have demonstrated the involvement of CYP1A1/2, CYP2B1/2, the CYP2D subfamily, and CYP3A1/2.[8]
-
Inducers: Pretreatment of rats with inducers of CYP1A1/2 (3-methylcholanthrene), CYP2B1/2 (orphenadrine), and CYP3A1/2 (dexamethasone) led to a significant increase in the non-renal clearance of mirodenafil.[8]
-
Inhibitors: Conversely, pretreatment with inhibitors of the CYP2D subfamily (quinine) and CYP3A1/2 (troleandomycin) resulted in a significant decrease in its non-renal clearance.[8]
In vitro studies using rat hepatic microsomes further confirmed these findings, showing that inhibitors of CYP1A2, the CYP2D subfamily, and CYP3A1/2 significantly slowed the disappearance of SK3541.[8]
References
- 1. Dose-dependent pharmacokinetics and first-pass effects of mirodenafil, a new erectogenic, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ScholarWorks@Hanyang University ERICA Campus: Validated LC-MS/MS Method for the Determination of Mirodenafil in Rat Plasma and its Application to a Comparative Pharmacokinetic Study of the Free Base and Hydrochloride Salt Forms of Mirodenafil [scholarworks.bwise.kr]
- 3. Determination of mirodenafil and sildenafil in the plasma and corpus cavernous of SD male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of the efficacy and safety of mirodenafil in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Pharmacokinetics of mirodenafil, a new erectogenic, and its metabolite, SK3541, in rats: involvement of CYP1A1/2, 2B1/2, 2D subfamily, and 3A1/2 for the metabolism of both mirodenafil and SK3541 - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro potency and selectivity of Mirodenafil dihydrochloride
An In-Depth Technical Guide on the In Vitro Potency and Selectivity of Mirodenafil Dihydrochloride
Introduction
This compound (SK-3530) is a potent, reversible, and selective second-generation oral phosphodiesterase type 5 (PDE5) inhibitor.[1] Developed for the treatment of erectile dysfunction (ED), its mechanism of action revolves around the targeted inhibition of PDE5, an enzyme crucial in the regulation of blood flow to the corpus cavernosum.[2][3] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of mirodenafil, focusing on its potency and selectivity. The data is presented for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of its biochemical properties compared to other well-known PDE5 inhibitors.
Core Mechanism of Action: The NO/cGMP Signaling Pathway
The physiological process of penile erection is primarily a hemodynamic event mediated by the relaxation of smooth muscle in the corpus cavernosum. This relaxation is triggered by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[4]
-
Initiation: Upon sexual stimulation, non-adrenergic, non-cholinergic neurons and endothelial cells release NO in the penile tissue.[3][4]
-
Signal Transduction: NO diffuses into the smooth muscle cells of the corpus cavernosum and activates the enzyme soluble guanylate cyclase (sGC).[2]
-
Second Messenger Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2][3]
-
Effector Response: Elevated intracellular levels of cGMP activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. This leads to a decrease in intracellular calcium concentrations, resulting in the relaxation of the arterial and trabecular smooth muscle.
-
Physiological Outcome: Smooth muscle relaxation allows for a significant increase in blood flow into the corpus cavernosum, leading to penile erection.[2][4]
-
Signal Termination: The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being the predominant isozyme in the corpus cavernosum.[3][4]
Mirodenafil exerts its therapeutic effect by selectively inhibiting PDE5, thereby preventing the degradation of cGMP. This enhances the effect of NO and prolongs smooth muscle relaxation and blood flow, facilitating and sustaining an erection in the presence of sexual stimulation.[2]
Data Presentation
In Vitro Potency of Mirodenafil
The potency of Mirodenafil is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. Mirodenafil demonstrates a high affinity and potency for PDE5.[5] Preclinical studies show its potency is approximately 10 times greater than that of sildenafil.[4][5][6]
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Mirodenafil | PDE5 | 0.34 | [5][7] |
| Sildenafil | PDE5 | 3.50 | [5][7] |
| Mirodenafil Metabolite (SK-3541) | PDE5 | 3.00 | [5] |
In Vitro Selectivity of Mirodenafil
Selectivity is a critical parameter for PDE5 inhibitors, as off-target inhibition of other PDE isozymes distributed throughout the body can lead to adverse effects. High selectivity for PDE5 over other isoforms like PDE1, PDE3, PDE6, and PDE11 is crucial for a favorable safety profile.[5]
-
PDE1: Found in the brain, heart, and smooth muscle. Inhibition can cause vasodilation, flushing, and tachycardia.[5]
-
PDE3: Concentrated in cardiomyocytes. Inhibition is associated with increased heart rate and positive inotropic effects.[5][7]
-
PDE6: Located in the retina. Inhibition can lead to visual disturbances.[7]
-
PDE11: Found in skeletal muscle, prostate, and testes. The clinical significance of its inhibition is still being explored.[5]
Mirodenafil exhibits a superior selectivity profile compared to first-generation PDE5 inhibitors.[5][7]
| PDE Isozyme | Mirodenafil | Sildenafil | Vardenafil | Tadalafil |
| PDE1 | >48,000 | 80 | 690 | >4,000 |
| PDE3 | >254,000 | 4,629 | 40,000 | >4,000 |
| PDE6 | ~30 | 11 | N/A | N/A |
| PDE11 | >10,000 | 780 | 1,620 | 5.5 |
| Values represent the selectivity ratio (IC50 for other PDE / IC50 for PDE5), indicating how many times more selective the compound is for PDE5.[5][7] |
Experimental Protocols
The determination of in vitro potency and selectivity of PDE inhibitors involves robust biochemical assays. Below is a detailed methodology representative of the protocols used to derive the IC50 values.
Objective: To determine the concentration of Mirodenafil required to inhibit 50% of recombinant human PDE5A1 activity in vitro.
Materials:
-
Recombinant human PDE5A1 enzyme
-
This compound stock solution (in DMSO)
-
[³H]-cGMP (radiolabeled substrate) or unlabeled cGMP
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Snake venom nucleotidase (for radiolabeled assays)
-
Scintillation cocktail or a detection system for non-radioactive products (e.g., mass spectrometry, fluorescence polarization)
-
96-well microplates
General Workflow for a PDE5 Inhibition Assay:
Detailed Methodological Steps (Example using LC-MS/MS):
-
Preparation of Reagents:
-
A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer to achieve final concentrations ranging from picomolar to micromolar.
-
Recombinant human PDE5 is diluted in the assay buffer to a predetermined concentration that yields a linear reaction rate.
-
A solution of the substrate, cGMP, is prepared in the assay buffer.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format. To each well, the diluted Mirodenafil or vehicle control (DMSO) is added.
-
The diluted PDE5 enzyme solution is then added to each well, and the plate is pre-incubated for 15 minutes at 37°C to allow for the binding of the inhibitor to the enzyme.
-
The enzymatic reaction is initiated by adding the cGMP substrate to all wells.
-
-
Incubation and Termination:
-
The reaction mixture is incubated for 30 minutes at 37°C. The incubation time is optimized to ensure the reaction remains within the linear range (typically <20% substrate conversion).
-
The reaction is terminated by adding a stop solution, such as 70% perchloric acid or by flash-freezing.[8]
-
-
Quantification of Product:
-
The amount of GMP produced is quantified using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] This method allows for the direct measurement of both the substrate (cGMP) and the product (GMP).
-
-
Data Analysis:
-
The percentage of PDE5 inhibition for each Mirodenafil concentration is calculated relative to the vehicle control.
-
The results are plotted as percent inhibition versus the log of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation using non-linear regression analysis.
-
-
Selectivity Determination:
-
To determine selectivity, the same experimental protocol is repeated using other recombinant human PDE isozymes (e.g., PDE1, PDE3, PDE6, PDE11). The selectivity ratio is then calculated by dividing the IC50 value for the other isozyme by the IC50 value for PDE5.
-
Conclusion
The in vitro data robustly demonstrates that this compound is a highly potent and selective inhibitor of PDE5. Its sub-nanomolar potency for PDE5 is significantly greater than that of sildenafil.[7] Furthermore, its exceptional selectivity against other PDE isozymes, particularly PDE1, PDE3, and PDE11, suggests a lower potential for off-target side effects commonly associated with less selective inhibitors.[5][7] This strong biochemical profile provides a solid foundation for its clinical efficacy and favorable tolerability in the treatment of erectile dysfunction. This technical guide provides the foundational data and methodologies essential for researchers engaged in the study of PDE5 inhibitors and the development of novel therapeutics in this class.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Mirodenafil? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A review of the efficacy and safety of mirodenafil in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 9. Treatment of Cardiovascular Dysfunction With PDE5-Inhibitors – Temperature Dependent Effects on Transport and Metabolism of cAMP and cGMP - PMC [pmc.ncbi.nlm.nih.gov]
Mirodenafil dihydrochloride blood-brain barrier permeability
An In-depth Technical Guide to the Blood-Brain Barrier Permeability of Mirodenafil Dihydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Mirodenafil (5-ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one) is a second-generation, selective phosphodiesterase 5 (PDE5) inhibitor.[1] Initially approved in South Korea for erectile dysfunction, its potential therapeutic applications are being explored for central nervous system (CNS) disorders, most notably Alzheimer's disease (AD).[1][2] A critical prerequisite for any CNS-acting therapeutic is its ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.
This technical guide provides a comprehensive overview of the available scientific evidence and experimental data concerning the BBB permeability of this compound. It consolidates findings from in vivo and in vitro studies, details relevant experimental protocols, and illustrates the key molecular pathways influenced by Mirodenafil within the CNS.
Physicochemical Properties
The ability of a molecule to penetrate the BBB is influenced by its physicochemical characteristics. While specific permeability coefficients for Mirodenafil are not extensively published, its known properties provide some insight.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₃₇N₅O₅S · 2HCl | [3] |
| Molecular Weight | 604.6 g/mol | [3] |
| Synonym | SK3530 | [3] |
| Solubility | DMSO: ~25 mg/mLEthanol: ~10 mg/mLAqueous Buffers: Sparingly soluble | [3] |
Evidence of Blood-Brain Barrier Permeability
Multiple studies confirm that Mirodenafil effectively crosses the BBB and exerts pharmacological effects within the CNS.
In Vivo Evidence
Direct and indirect in vivo evidence supports Mirodenafil's capacity to enter the brain.
-
Radiolabeling Studies: In a foundational study, rats treated orally with 40 mg/kg of [14C]-radiolabeled Mirodenafil showed wide tissue distribution. Notably, radioactivity in the brain tissue gradually increased and was sustained for up to 24 hours post-administration, providing direct evidence of BBB penetration.[1]
-
Alzheimer's Disease Models: Studies using transgenic mouse models of Alzheimer's disease further substantiate these findings. In an APP-C105 mouse model, daily intraperitoneal injections of Mirodenafil (4 mg/kg) for four weeks led to significant improvements in cognitive function and reductions in hallmark AD pathologies like amyloid-beta (Aβ) and phosphorylated tau in the hippocampus.[2]
-
ApoE4 Knock-in Models: Similarly, in ApoE4 knock-in (KI) mice, a strong genetic risk factor for AD, four weeks of oral Mirodenafil administration reversed cognitive impairments and mitigated neuroinflammation and BBB breakdown associated with the ApoE4 genotype.[4][5] These therapeutic outcomes in the brain parenchyma following systemic administration strongly indicate that the drug reaches its CNS targets.
In Vitro Evidence
In vitro models of the BBB have been employed to investigate Mirodenafil's direct effects on the endothelial cells that form the barrier.
-
Endothelial Permeability: In an in vitro BBB model, Mirodenafil treatment was shown to mitigate the increase in endothelial permeability caused by Aβ₄₂.[4][5] Co-treatment with Mirodenafil reversed the Aβ₄₂-induced drop in trans-endothelial electrical resistance (TEER), a key measure of barrier integrity, and reduced the leakage of FITC-Dextran across the endothelial monolayer.[5] This suggests Mirodenafil not only crosses the BBB but may also help preserve its integrity under pathological conditions.[4][6]
Quantitative Data Summary
The following table summarizes key quantitative findings from studies demonstrating Mirodenafil's effects within the CNS, which presuppose its BBB permeability.
| Model System | Mirodenafil Dosage | Administration & Duration | Key Quantitative Finding | Reference |
| APP-C105 Transgenic Mice | 4 mg/kg | Intraperitoneal, daily for 4 weeks | Aβ₄₂ levels in the hippocampus were reduced by 45% compared to vehicle-treated mice. | [2] |
| SH-SY5Y cells (in vitro) | 20 µM | N/A | cGMP levels increased by approximately 200% in the presence of oligomeric Aβ₄₂. | [2] |
| ApoE4 KI Mice (in vivo) | Not specified | Oral, for 4 weeks | Reversed histological and behavioral alterations, including cognitive deficits. | [4][5] |
| In Vitro BBB Model | 5 µM and 10 µM | Co-treatment with Aβ₄₂ | Mitigated Aβ₄₂-induced increase in FITC-Dextran permeability and restored TEER values. | [5] |
| Rats (Pharmacokinetics) | 40 mg/kg | Oral | Radioactivity in the brain gradually increased and was present up to 24 hours post-dose. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols based on published studies.
Protocol: In Vivo Assessment in a Transgenic AD Mouse Model
This protocol describes a typical workflow for evaluating the efficacy of Mirodenafil in a mouse model of Alzheimer's disease.
-
Animal Model: Utilize 13-month-old male APP-C105 transgenic mice, which overexpress a C-terminal fragment of the amyloid precursor protein, leading to the generation of neurotoxic Aβ species.[2] Use age-matched wild-type mice as controls.
-
Drug Administration: Prepare Mirodenafil at a concentration of 4 mg/kg in a suitable vehicle like PBS. Administer the solution daily via intraperitoneal (i.p.) injection for a period of 4 weeks. Administer vehicle-only solution to control groups.[2]
-
Behavioral Analysis: After the treatment period, conduct hippocampus-dependent learning and memory tests, such as the Morris water maze and passive avoidance tests, to assess cognitive function.[1][2]
-
Tissue Collection and Analysis: Following behavioral testing, euthanize the animals and harvest brain tissue. Homogenize the hippocampus and cerebral cortex for biochemical analysis.
-
Biochemical Analysis: Use Western blot analysis to quantify the levels of key pathological markers, including Aβ₄₂, phosphorylated tau, BACE1, and markers of relevant signaling pathways (e.g., p-CREB, BDNF).[2]
Protocol: In Vitro BBB Permeability and Integrity Assay
This protocol outlines the steps to assess Mirodenafil's effect on BBB integrity using a Transwell-based model.
-
Model Setup: Establish an in vitro BBB model using a Transwell system.[7][8] Seed primary human brain microvascular endothelial cells on the apical side of a porous membrane insert. Often, astrocytes or pericytes are co-cultured on the basolateral side to enhance barrier properties.[7][9]
-
Barrier Maturation: Culture the cells until a stable, high trans-endothelial electrical resistance (TEER) is achieved, indicating the formation of a tight endothelial monolayer. TEER can be measured using a voltohmmeter.
-
Pathological Challenge: Introduce a pathological stimulus to compromise barrier integrity. For AD models, treat the cells with oligomeric Aβ₄₂.[5]
-
Mirodenafil Treatment: Co-treat the challenged cells with varying concentrations of Mirodenafil (e.g., 5 µM, 10 µM).[5] Include appropriate vehicle controls.
-
Permeability Measurement: Add a fluorescent tracer molecule, such as FITC-dextran, to the apical (upper) chamber. At specific time points, collect samples from the basolateral (lower) chamber and measure the fluorescence intensity to quantify the amount of tracer that has crossed the endothelial barrier.
-
Integrity Measurement: Measure the TEER across the monolayer before and after treatment. A decrease in TEER indicates a loss of barrier integrity, while maintenance or recovery of TEER suggests a protective effect.[5]
CNS Signaling Pathways and Visualizations
Once across the BBB, Mirodenafil modulates several key signaling pathways implicated in neuroprotection and cognitive function.
Primary Mechanism: cGMP/PKG/CREB Pathway
As a PDE5 inhibitor, Mirodenafil's primary action is to prevent the breakdown of cyclic guanosine monophosphate (cGMP). This elevates cGMP levels, leading to the activation of Protein Kinase G (PKG). PKG, in turn, phosphorylates the cAMP-responsive element-binding protein (CREB), a transcription factor crucial for synaptic plasticity, learning, and memory. Activated CREB promotes the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which support neuronal survival and function.[2][10]
Caption: Mirodenafil's primary mechanism via the cGMP/PKG/CREB signaling pathway.
Downstream Effects on Alzheimer's Disease Pathology
Beyond the primary cGMP pathway, Mirodenafil exerts multimodal effects that counteract AD pathology. It has been shown to inhibit glycogen synthase kinase 3β (GSK-3β), a key enzyme responsible for the hyperphosphorylation of tau protein.[2] Additionally, Mirodenafil activates the Wnt/β-catenin signaling pathway, which is crucial for neuronal development and function and is often dysregulated in AD.[1][2] These combined actions lead to a reduction in both amyloid-beta and phosphorylated tau, the two core pathologies of Alzheimer's disease.
Caption: Downstream effects of Mirodenafil on Tau and Wnt signaling in AD.
Experimental Workflow Visualization
The process for testing BBB permeability and integrity in vitro can be visualized as a clear, sequential workflow. This diagram illustrates the key decision and action points in the experimental design.
Caption: Experimental workflow for the in vitro blood-brain barrier assay.
Conclusion
The available evidence from both in vivo and in vitro studies provides a strong basis for concluding that this compound crosses the blood-brain barrier. Direct measurements in animal models show brain tissue uptake, and numerous studies demonstrate significant, positive modulation of CNS pathophysiology following systemic administration. Its ability to not only enter the brain but also potentially protect the BBB from pathological insults enhances its profile as a promising drug candidate for neurodegenerative diseases like Alzheimer's. The multimodal mechanisms of action, including the enhancement of cGMP signaling and favorable modulation of GSK-3β and Wnt pathways, position Mirodenafil as a polypharmacological agent worthy of continued investigation for CNS disorders.[2]
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Phosphodiesterase 5 inhibitor mirodenafil ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Mirodenafil improves cognitive function by reducing microglial activation and blood-brain barrier permeability in ApoE4 KI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mirodenafil improves cognitive function by reducing microglial activation and blood–brain barrier permeability in ApoE4 KI mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] A Biomimetic Human Multi-Cellular In Vitro Model of the Blood–Brain Barrier | Semantic Scholar [semanticscholar.org]
- 10. Polypharmacological Potential of Phosphodiesterase 5 Inhibitors for the Treatment of Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Effects of Mirodenafil Dihydrochloride on cGMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pharmacological effects of mirodenafil dihydrochloride, a potent and selective second-generation phosphodiesterase type 5 (PDE5) inhibitor. The primary focus is on its mechanism of action within the cyclic guanosine monophosphate (cGMP) signaling pathway, supported by quantitative data, detailed experimental methodologies, and visual representations of the core biological processes.
Core Mechanism of Action: Potentiation of cGMP Signaling
Mirodenafil is a pyrrolopyrimidinone compound developed for the treatment of erectile dysfunction (ED).[1][2] Its therapeutic effect is rooted in the enhancement of the nitric oxide (NO)/cGMP signaling cascade, which is the principal regulatory pathway for penile erection.[3]
Under normal physiological conditions, sexual stimulation triggers the release of NO from non-adrenergic, non-cholinergic neurons and endothelial cells in the corpus cavernosum.[4][5] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4][5] The subsequent rise in intracellular cGMP levels activates cGMP-dependent protein kinase G (PKG), leading to a cascade of phosphorylation events.[5] This results in the sequestration of intracellular calcium ions and the relaxation of smooth muscle cells in the corpus cavernosum.[4] The resulting vasodilation increases arterial blood flow into the penis while compressing venous outflow, leading to an erection.[3][4]
The action of cGMP is terminated by phosphodiesterases, primarily PDE5, which hydrolyzes cGMP to the inactive GMP.[4] Mirodenafil exerts its effect by selectively binding to and inhibiting PDE5, thereby preventing the degradation of cGMP.[4][6] This leads to an accumulation of cGMP, amplifying and prolonging the NO-driven, cGMP-mediated smooth muscle relaxation and vasodilation.[4]
Quantitative Pharmacological Data
The potency and selectivity of mirodenafil are critical to its efficacy and safety profile. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity of Mirodenafil
| Enzyme Target | IC50 (nM) | Selectivity Ratio (vs. PDE5) |
| PDE5 | 0.34 | 1 |
| PDE3 | - | 254,000-fold |
| PDE6 | - | 30-fold |
Data sourced from Alzheimer's Drug Discovery Foundation, 2024.[7]
Note: A higher selectivity ratio indicates a lower affinity for the off-target enzyme, which is generally associated with a better side-effect profile. For instance, inhibition of PDE6 is linked to visual disturbances, and inhibition of PDE3 can cause cardiovascular effects.[7]
Table 2: Comparative Selectivity of PDE5 Inhibitors
| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE3 | Selectivity vs. PDE6 |
| Mirodenafil | 0.34 | 254,000-fold | 30-fold |
| Sildenafil | 3.5 | 4,629-fold | 11-fold |
| Vardenafil | - | 40,000-fold | - |
| Tadalafil | - | >4,000-fold | - |
Data sourced from Alzheimer's Drug Discovery Foundation, 2024.[7]
Table 3: Pharmacokinetic Properties of Mirodenafil
| Parameter | Value | Description |
| Tmax (Time to Peak Plasma Concentration) | 1.25 hours | Time taken to reach maximum concentration in blood plasma after oral administration. |
| t1/2 (Elimination Half-life) | 2.5 hours | Time required for the plasma concentration to decrease by half. |
Data sourced from Chung et al., 2014 and a 2013 meta-analysis.[1][3]
Visualizing the Signaling Pathway and Experimental Workflow
Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental processes.
Caption: Mechanism of Mirodenafil on the NO/cGMP signaling pathway.
Caption: Generalized workflow for an in vitro PDE5 inhibition assay.
Key Experimental Protocols
The following sections outline the methodologies typically employed to characterize the effects of mirodenafil on the cGMP pathway.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of mirodenafil against PDE5 and other PDE isozymes to assess potency and selectivity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE5 is purified and diluted in an appropriate assay buffer. The substrate, [³H]-cGMP, is prepared at a concentration typically near its Michaelis-Menten constant (Km) for the enzyme.
-
Compound Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations for testing.
-
Reaction Incubation: The reaction is initiated by adding the PDE5 enzyme to wells of a microplate containing the assay buffer, mirodenafil (or vehicle control), and [³H]-cGMP. The plates are incubated for a set time (e.g., 30 minutes) at 37°C.
-
Reaction Termination: The enzymatic reaction is terminated by adding a stop solution, often involving the addition of snake venom nucleotidase which converts the [³H]-5'-GMP product to [³H]-guanosine.
-
Separation and Detection: The product ([³H]-guanosine) is separated from the unreacted substrate ([³H]-cGMP) using anion-exchange resin columns. The radioactivity of the eluted product is then quantified using liquid scintillation counting.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each mirodenafil concentration relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve. Selectivity is determined by comparing the IC50 for PDE5 to the IC50 values for other PDE isozymes (e.g., PDE3, PDE6).
Measurement of cGMP Levels in Tissues or Cells
Objective: To quantify the intracellular accumulation of cGMP in response to mirodenafil treatment.
Methodology:
-
Cell/Tissue Preparation: Target cells (e.g., human neuroblastoma SH-SY5Y cells or corpus cavernosum smooth muscle cells) are cultured or tissues are isolated.[8]
-
Treatment: The cells or tissues are pre-treated with various concentrations of mirodenafil for a specified duration. Subsequently, a NO donor (e.g., sodium nitroprusside) is often added to stimulate sGC and initiate cGMP production.
-
Lysis and Extraction: Following treatment, the cells/tissues are rapidly lysed using an acidic solution (e.g., 0.1 M HCl) to stop enzymatic activity and stabilize cGMP. The samples are then centrifuged to pellet cellular debris.
-
Quantification: The cGMP concentration in the supernatant is measured using a competitive Enzyme Immunoassay (EIA) kit. In this assay, free cGMP from the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled cGMP for binding sites on a cGMP-specific antibody-coated plate.
-
Data Analysis: The amount of bound HRP-labeled cGMP is inversely proportional to the amount of cGMP in the sample. A standard curve is generated, and the cGMP concentrations in the samples are calculated and typically expressed as pmol/mg of protein. A significant, dose-dependent increase in cGMP levels following mirodenafil treatment indicates effective PDE5 inhibition.[8]
Broader Impact on cGMP-Dependent Signaling
Recent research has expanded the understanding of mirodenafil's effects beyond its role in erectile function, particularly in neuroprotection. Studies have shown that mirodenafil can activate the cGMP/PKG/CREB (cAMP-responsive element-binding protein) signaling pathway .[7][8] In neuronal cells, treatment with mirodenafil has been shown to significantly increase cGMP levels, which is a key upstream event in this neuroprotective pathway.[8]
Furthermore, the potentiation of cGMP signaling by mirodenafil has been linked to other multimodal actions, including:
-
Inhibition of GSK-3β kinase activity , resulting in reduced tau phosphorylation.[7][8]
-
Enhanced autophagic clearance .[7]
These findings suggest that by modulating the central cGMP signaling node, mirodenafil can influence a wider network of pathways relevant to conditions like Alzheimer's disease.[7][9]
Caption: Downstream effects of cGMP elevation modulated by mirodenafil.
Conclusion
This compound is a highly potent and selective PDE5 inhibitor that functions by preventing the degradation of cGMP. This mechanism robustly enhances the NO/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation. Its high selectivity for PDE5 over other PDE isozymes, such as PDE3 and PDE6, underpins its favorable safety profile.[7] Beyond its established role in treating erectile dysfunction, emerging research highlights the broader therapeutic potential of modulating cGMP signaling with mirodenafil in neurodegenerative diseases by activating the cGMP/PKG/CREB pathway and other associated neuroprotective mechanisms.[8][9] This guide provides a foundational understanding of its core pharmacology for professionals engaged in research and drug development.
References
- 1. Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mirodenafil - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. What is the mechanism of Mirodenafil? [synapse.patsnap.com]
- 5. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 6. What is Mirodenafil used for? [synapse.patsnap.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Phosphodiesterase 5 inhibitor mirodenafil ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Initial Studies on Mirodenafil Dihydrochloride for Erectile Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial clinical studies on mirodenafil dihydrochloride, a phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction (ED). The document synthesizes data from key multicenter, randomized, double-blind, placebo-controlled trials, focusing on quantitative outcomes, experimental methodologies, and the underlying mechanism of action.
Mechanism of Action
Mirodenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum of the penis.[1] The therapeutic effect of mirodenafil is initiated by sexual stimulation, which leads to the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum.[1][2] NO activates the enzyme guanylate cyclase, which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).[1][2] Elevated cGMP levels induce smooth muscle relaxation in the corpus cavernosum, facilitating increased blood flow and resulting in a penile erection.[1] PDE5 is responsible for the degradation of cGMP.[2] By inhibiting PDE5, mirodenafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function.[1]
Clinical Efficacy
The efficacy of mirodenafil has been evaluated in several multicenter, randomized, double-blind, placebo-controlled trials. A meta-analysis of three such trials involving 374 participants demonstrated that mirodenafil is significantly more effective than placebo in improving erectile function after 12 weeks of treatment.[3][4]
Primary Efficacy Outcomes
The primary measures of efficacy in these studies were the International Index of Erectile Function (IIEF) erectile function domain (EFD) score and specific questions from the IIEF (Q3 and Q4) that assess the ability to achieve and maintain an erection, respectively.[5]
Table 1: Primary Efficacy Outcomes of Mirodenafil in Clinical Trials
| Efficacy Measure | Mirodenafil 50 mg | Mirodenafil 100 mg | Placebo |
| Change from Baseline in IIEF-EFD Score | - | 7.32[3] | - |
| Endpoint IIEF-EFD Score (Mean Difference vs. Placebo) | - | 8.13[3][4] | - |
| Change from Baseline in IIEF Q3 (Penetration Ability) | 1.16[6] | 1.64[6] | 0.68[6] |
| Change from Baseline in IIEF Q4 (Maintenance Frequency) | Significant Improvement (p < 0.0001)[5] | Significant Improvement (p < 0.0001)[5] | - |
Note: Data presented as mean change or mean difference. All mirodenafil results showed statistically significant improvement over placebo (p < 0.0001).[3][5][6]
Secondary Efficacy Outcomes
Secondary efficacy was assessed using the Sexual Encounter Profile (SEP) questions 2 and 3, the Global Assessment Questionnaire (GAQ), and the Life Satisfaction Checklist (LSC).[5]
Table 2: Secondary Efficacy Outcomes of Mirodenafil in Clinical Trials
| Efficacy Measure | Mirodenafil | Placebo |
| Change from Baseline for SEP Q2 (% successful penetration) | 22.14 (Mean Difference)[3] | - |
| Change from Baseline for SEP Q3 (% successful intercourse) | 43.78 (Mean Difference)[3] | - |
| Positive Response to GAQ ("Has the treatment improved your erections?") | 3.18 (Relative Risk)[3] | - |
| Improvement in LSC (Life as a whole, sexual life, partner relationship) | Significant Improvement[5] | No Significant Improvement[5] |
Note: All mirodenafil results showed statistically significant improvement over placebo (p < 0.0001).[3][5]
Safety and Tolerability
Mirodenafil was generally well-tolerated in clinical trials, with most adverse events being mild to moderate in severity.[3][5] No serious adverse events were reported during the study periods.[3]
Table 3: Incidence of Common Drug-Related Adverse Events
| Adverse Event | Mirodenafil (100 mg) | Placebo |
| Flushing | 15.8%[3][4] | 3.2%[3][4] |
| Headache | 9.2%[3] | 1.1%[3] |
Pharmacokinetics
Pharmacokinetic studies in healthy male volunteers have characterized the absorption, distribution, metabolism, and excretion of mirodenafil.
Table 4: Pharmacokinetic Parameters of Mirodenafil in Healthy Volunteers
| Parameter | Value |
| Tmax (Time to peak plasma concentration) | 1.25 hours[7] |
| t1/2 (Elimination half-life) | 2.5 hours[7] |
| Cmax (Peak plasma concentration) after 100 mg dose | 354.9 ng/mL[6] |
| Metabolism | Primarily via CYP3A4[7] |
Experimental Protocols
The initial studies on mirodenafil were predominantly multicenter, randomized, double-blind, placebo-controlled, parallel-group, fixed-dose trials.[5]
Patient Population
The studies enrolled men aged 19 to 70 years with a diagnosis of erectile dysfunction of various etiologies (organic, psychogenic, or mixed) for a duration of at least 6 months.[7] Patients were required to be in a stable heterosexual relationship.
Study Design
A typical study design involved a 4-week run-in period where no treatment was administered, followed by a 12-week treatment period.[6] Patients were randomly assigned to receive a placebo, 50 mg of mirodenafil, or 100 mg of mirodenafil to be taken "as needed," approximately one hour before sexual activity.[5]
Efficacy and Safety Assessments
Efficacy was evaluated at baseline and at specified intervals during the treatment period using validated questionnaires such as the IIEF, SEP diaries, GAQ, and LSC.[5] Safety was monitored through the recording of adverse events, vital signs, physical examinations, 12-lead electrocardiogram (ECG) recordings, and clinical laboratory tests.[5]
Conclusion
Initial studies on this compound have demonstrated its efficacy and safety as a treatment for erectile dysfunction. As a potent and selective PDE5 inhibitor, mirodenafil significantly improves erectile function with a favorable side-effect profile. The well-designed clinical trials provide a solid foundation for its use in a broad population of men with ED.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of mirodenafil for patients with erectile dysfunction: a meta-analysis of three multicenter, randomized, double-blind, placebo-controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of mirodenafil, a new oral phosphodiesterase type 5 inhibitor, for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of the efficacy and safety of mirodenafil in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SK-3530 Dihydrochloride (Mirodenafil) for Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SK-3530 dihydrochloride, more commonly known as Mirodenafil, is a potent and selective second-generation oral phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Initially developed and approved in South Korea for the treatment of erectile dysfunction (ED), its therapeutic potential is being explored in other indications, including Alzheimer's disease and systemic sclerosis, due to its diverse pharmacological activities.[3][4] This technical guide provides a comprehensive overview of the early-stage research on SK-3530 dihydrochloride, focusing on its mechanism of action, preclinical and clinical data, and key experimental protocols.
Physicochemical Properties
| Property | Value |
| Chemical Name | 5-ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one, dihydrochloride |
| Synonyms | Mirodenafil dihydrochloride, SK3530 |
| Molecular Formula | C₂₆H₃₇N₅O₅S·2HCl |
| Molecular Weight | 604.59 g/mol |
| CAS Number | 862189-96-6 |
| Solubility | DMSO: 100 mg/mL (165.4 mM) |
Mechanism of Action
SK-3530 dihydrochloride's primary mechanism of action is the potent and selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, Mirodenafil increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation.[5]
Recent research has unveiled a more complex pharmacological profile, indicating that Mirodenafil also modulates other signaling pathways:
-
Glucocorticoid Receptor (GR) Modulation: Mirodenafil has been shown to be a modulator of the glucocorticoid receptor.[3][4]
-
Wnt/β-catenin Signaling Pathway Activation: It activates the Wnt/β-catenin signaling pathway by downregulating the expression of Dickkopf-1 (Dkk1), a known antagonist of this pathway.[3][4]
-
cGMP/PKG/CREB Signaling Pathway Activation: In neuronal cells, Mirodenafil exerts neuroprotective effects by activating the cGMP/PKG/CREB signaling pathway.[3]
-
Inhibition of TGF-β Signaling Pathway: In a mouse model of systemic sclerosis, Mirodenafil was found to ameliorate dermal fibrosis by inhibiting the TGF-β signaling pathway.[3]
Quantitative Data
In Vitro Potency and Selectivity
Mirodenafil demonstrates high potency for PDE5 and significant selectivity over other PDE isozymes.[2][5]
| Enzyme | IC₅₀ (nM) | Selectivity vs. PDE5 |
| PDE5 | 0.338 | - |
| PDE6 | >10 | ~30-fold |
| PDE1 | >1000 | >2958-fold |
| PDE11 | >1000 | >2958-fold |
Data compiled from multiple sources. Actual values may vary between studies.
Preclinical Pharmacokinetics in Rats (Oral Administration)
Pharmacokinetic studies in rats have characterized the absorption, distribution, metabolism, and excretion of Mirodenafil. The compound exhibits dose-dependent pharmacokinetics.[2][6]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| 10 | 24.1 | 1.0 | 60.4 |
| 20 | 30.1 | 1.0 | 62.2 |
| 40 | 43.4 | 1.6 | 69.9 |
Note: These values are for the parent compound and were determined in Sprague-Dawley rats.
Clinical Efficacy in Erectile Dysfunction (12-week treatment)
A meta-analysis of three randomized, double-blind, placebo-controlled clinical trials demonstrated the efficacy of Mirodenafil in treating erectile dysfunction.[4]
| Outcome Measure | Mirodenafil (100 mg) | Placebo |
| Change from Baseline in IIEF-EFD Score | +7.32 | - |
| Mean Difference in IIEF-EFD Score vs. Placebo (95% CI) | 8.13 (6.64-9.61) | - |
| Flushing Adverse Events (%) | 15.8% | 3.2% |
| Headache Adverse Events (%) | 3.1% | 0% |
IIEF-EFD: International Index of Erectile Function - Erectile Function Domain
Signaling Pathways and Experimental Workflows
cGMP/PKG/CREB Signaling Pathway
Mirodenafil's inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates Protein Kinase G (PKG). Activated PKG then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in neuronal survival and neuroprotection.[3]
Wnt/β-catenin Signaling Pathway
Mirodenafil has been shown to activate the Wnt/β-catenin pathway by downregulating Dkk1, an inhibitor of this pathway.[3] This leads to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.
Experimental Workflow for In Vivo Efficacy Study (Alzheimer's Disease Model)
The following diagram outlines a typical workflow for assessing the efficacy of SK-3530 in a transgenic mouse model of Alzheimer's disease.
Detailed Experimental Protocols
Disclaimer: The following protocols are generalized based on publicly available information. Specific parameters may need to be optimized for individual laboratory conditions.
In Vitro PDE5 Inhibition Assay
Objective: To determine the IC₅₀ of SK-3530 dihydrochloride against human recombinant PDE5.
Materials:
-
Human recombinant PDE5 enzyme
-
SK-3530 dihydrochloride stock solution (in DMSO)
-
³H-cGMP substrate
-
Snake venom nucleotidase
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Scintillation cocktail and counter
Protocol:
-
Prepare serial dilutions of SK-3530 dihydrochloride in assay buffer.
-
In a microplate, add the PDE5 enzyme, assay buffer, and the diluted SK-3530 or vehicle (DMSO).
-
Initiate the reaction by adding ³H-cGMP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding snake venom nucleotidase, which hydrolyzes the resulting ³H-5'-GMP to ³H-guanosine.
-
Separate the unreacted ³H-cGMP from the ³H-guanosine using an ion-exchange resin.
-
Quantify the amount of ³H-guanosine using a scintillation counter.
-
Calculate the percentage of PDE5 inhibition for each concentration of SK-3530.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for p-CREB
Objective: To assess the effect of SK-3530 on CREB phosphorylation in neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
SK-3530 dihydrochloride
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-CREB, anti-total-CREB, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture neuronal cells to 70-80% confluency.
-
Treat the cells with various concentrations of SK-3530 or vehicle for a specified duration.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-CREB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total CREB and a loading control (e.g., β-actin) to normalize the data.
-
Quantify the band intensities using densitometry software.
Conclusion and Future Directions
SK-3530 dihydrochloride (Mirodenafil) is a well-characterized PDE5 inhibitor with a growing body of evidence supporting its potential therapeutic applications beyond erectile dysfunction. Its multimodal mechanism of action, involving the modulation of several key signaling pathways, makes it an attractive candidate for further investigation in neurodegenerative diseases and fibrotic conditions. Future research should focus on elucidating the detailed molecular interactions within these pathways, conducting comprehensive preclinical studies in a wider range of disease models, and further clinical trials to establish its safety and efficacy in new indications. The detailed information provided in this guide serves as a valuable resource for researchers and drug development professionals embarking on the early-stage evaluation of this promising compound.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 5 inhibitor mirodenafil ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of mirodenafil for patients with erectile dysfunction: a meta-analysis of three multicenter, randomized, double-blind, placebo-controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the efficacy and safety of mirodenafil in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-dependent pharmacokinetics and first-pass effects of mirodenafil, a new erectogenic, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mirodenafil Dihydrochloride In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirodenafil (5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazine-1-sulfonyl]-2-propoxyphenyl}-7-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one), is a potent and selective second-generation phosphodiesterase type 5 (PDE5) inhibitor.[1] By inhibiting PDE5, mirodenafil prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle and increased blood flow.[2][3][4] This mechanism of action has established mirodenafil as a treatment for erectile dysfunction.[1][4] Emerging research also suggests its potential neuroprotective effects, implicating its utility in neurodegenerative disease research, such as Alzheimer's disease, by modulating the cGMP/PKG/CREB signaling pathway.[5]
These application notes provide detailed protocols for a suite of in vitro cell-based assays to characterize the activity of Mirodenafil dihydrochloride. The described assays are essential for researchers in pharmacology and drug development to assess its enzymatic inhibition, effects on cell viability and apoptosis, and its impact on intracellular signaling pathways.
Data Presentation
The following tables summarize key quantitative data for this compound and provide a template for presenting experimental results.
Table 1: this compound Inhibitory Activity
| Parameter | Value | Reference |
| PDE5 IC50 | 0.34 nM | [1] |
| Selectivity (PDE5 vs. PDE6) | ~30-fold | [1] |
| Selectivity (PDE5 vs. PDE3) | ~254,000-fold | [1] |
Table 2: Example Data Template for Cell Viability Assay (MTT)
| Mirodenafil (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.6 ± 4.8 |
| 1 | 97.2 ± 5.1 |
| 10 | 95.5 ± 6.3 |
| 20 | 92.1 ± 5.9 |
| 50 | 88.4 ± 7.2 |
| 100 | 85.3 ± 6.8 |
Table 3: Example Data Template for Apoptosis Assay (Annexin V/PI)
| Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 3.2 ± 1.1 | 1.5 ± 0.5 |
| Staurosporine (Positive Control) | 45.8 ± 3.7 | 15.2 ± 2.1 |
| Mirodenafil (20 µM) | 4.1 ± 1.3 | 1.8 ± 0.6 |
Table 4: Example Data Template for Intracellular cGMP Assay (ELISA)
| Treatment | cGMP Concentration (pmol/mg protein) | Fold Change vs. Vehicle |
| Vehicle Control | 15.2 ± 2.5 | 1.0 |
| Mirodenafil (20 µM) | 45.6 ± 5.1 | 3.0 |
Experimental Protocols
PDE5 Enzyme Inhibition Assay (Colorimetric)
This protocol is adapted from a malachite green-based assay to quantify the phosphate produced from cGMP hydrolysis by PDE5.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP (substrate)
-
5'-Nucleotidase
-
This compound
-
PDE Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in PDE Assay Buffer.
-
In a 96-well plate, add 20 µL of the Mirodenafil dilutions or vehicle control.
-
Add 20 µL of 2.5X cGMP substrate solution (final concentration of 1 µM) to each well.
-
Add 10 µL of 5'-Nucleotidase (e.g., 0.1 U/well).
-
To initiate the reaction, add 50 µL of diluted recombinant PDE5 enzyme (e.g., 10 mU/well) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of Malachite Green Reagent.
-
Incubate at room temperature for 15-20 minutes for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Construct a phosphate standard curve to determine the amount of phosphate produced in each reaction.
-
Calculate the percentage of PDE5 inhibition for each Mirodenafil concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
SH-SY5Y human neuroblastoma cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24-72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
SH-SY5Y cells
-
This compound
-
Apoptosis-inducing agent (e.g., staurosporine, as a positive control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound, vehicle, or a positive control for the desired time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Intracellular cGMP Measurement (ELISA)
This competitive immunoassay quantifies the levels of intracellular cGMP.
Materials:
-
SH-SY5Y cells
-
This compound
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cGMP ELISA kit
-
Protein assay reagent (e.g., BCA assay)
-
Microplate reader
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat cells with a PDE inhibitor (if necessary, depending on the experimental design) before adding this compound or vehicle.
-
After treatment, aspirate the medium and lyse the cells with cell lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Collect the supernatant for cGMP measurement.
-
Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves adding the cell lysate and a fixed amount of HRP-linked cGMP to an antibody-coated plate.
-
After incubation and washing steps, add the substrate and measure the absorbance. The signal is inversely proportional to the amount of cGMP in the sample.
-
Determine the protein concentration of the cell lysates using a standard protein assay.
-
Calculate the concentration of cGMP and normalize it to the total protein content (e.g., in pmol/mg protein).
Visualizations
Caption: Mechanism of action of Mirodenafil.
Caption: General experimental workflow for in vitro cell-based assays.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. munin.uit.no [munin.uit.no]
- 3. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 4. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Mirodenafil Dihydrochloride in Ischemic Stroke Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirodenafil, a potent and highly specific phosphodiesterase 5 (PDE5) inhibitor, is under investigation as a potential therapeutic agent for ischemic stroke.[1][2] Its high blood-brain barrier permeability makes it a promising candidate for neurological applications.[1] Preclinical studies in rodent models of ischemic stroke have demonstrated its potential to improve functional recovery and exert neuroprotective effects.[1][3] Mirodenafil's mechanism of action is primarily linked to the enhancement of the cyclic guanosine monophosphate (cGMP) signaling pathway, which is known to be involved in neurogenesis, synaptogenesis, and angiogenesis.[3][4] This document provides a detailed overview of the application of Mirodenafil dihydrochloride in ischemic stroke animal models, summarizing key quantitative data and providing comprehensive experimental protocols based on published research.
Data Presentation
Table 1: Summary of Mirodenafil Administration and Efficacy in Rat Stroke Models
| Parameter | Transient Middle Cerebral Artery Occlusion (tMCAO) | Permanent Middle Cerebral Artery Occlusion (pMCAO) |
| Animal Model | Sprague-Dawley Rats | Sprague-Dawley Rats |
| Drug Administration | Subcutaneous | Subcutaneous |
| Dosages | 0.5, 1, and 2 mg/kg per day[1] | 0.5, 1, and 2 mg/kg per day[1] |
| Treatment Start Time | 24 hours post-occlusion[1] | 24 hours post-occlusion[1] |
| Treatment Duration | 9 days[1] | 28 days[1] |
| Key Findings | - Dose-dependent improvement in sensorimotor and cognitive function (up to 1 mg/kg).[1] - Significant reduction in degenerative cells and markers of apoptosis (cleaved caspase-3, cleaved PARP).[1] - No significant effect on infarct volume.[1] | - Dose-dependent improvement in sensorimotor and cognitive function (up to 1 mg/kg).[1] - Significant reduction in degenerative cells and markers of apoptosis (cleaved caspase-3, cleaved PARP).[1] - No significant effect on infarct volume.[1] - Longer treatment duration showed greater benefits.[1] |
| Therapeutic Window | Protective effects observed even with treatment delayed up to 72 hours post-MCAO.[3] | Not explicitly stated, but longer treatment duration proved more beneficial.[1] |
Experimental Protocols
Animal Models of Ischemic Stroke
The most common animal model for preclinical stroke research is the Middle Cerebral Artery Occlusion (MCAO) model in rats, which mimics the pathology of human stroke.[3][5] Both transient (tMCAO) and permanent (pMCAO) models are utilized to investigate the effects of Mirodenafil.
-
Transient Middle Cerebral Artery Occlusion (tMCAO): This model involves the temporary blockage of the middle cerebral artery, followed by reperfusion, simulating the conditions of a stroke where blood flow is restored.[5]
-
Permanent Middle Cerebral Artery Occlusion (pMCAO): In this model, the middle cerebral artery is permanently occluded, leading to a persistent ischemic state.[5]
This compound Administration
Based on effective preclinical studies, the following protocol for Mirodenafil administration is recommended:
-
Preparation: Dissolve this compound in saline.
-
Route of Administration: Subcutaneous (s.c.) injection.[1]
-
Dosage: Administer daily doses of 0.5, 1, or 2 mg/kg. A dose of 1 mg/kg has been shown to be sufficiently effective.[3]
-
Timing: Initiate treatment 24 hours after the induction of ischemia.[1] Studies have shown a therapeutic window of up to 72 hours post-stroke.[3]
-
Duration: For tMCAO models, a treatment duration of 9 days has been used, while for pMCAO models, a longer duration of 28 days is suggested to observe more significant benefits.[1]
Assessment of Neurological Function
To evaluate the therapeutic efficacy of Mirodenafil, a battery of behavioral tests should be performed to assess sensorimotor and cognitive functions.
-
Sensorimotor Function:
-
Adhesive Removal Test: This test assesses sensory and motor deficits by measuring the time it takes for the animal to notice and remove an adhesive tape placed on its paw.
-
Modified Neurological Severity Score (mNSS): A composite scoring system to evaluate motor, sensory, balance, and reflex functions.
-
-
Cognitive Function:
-
Morris Water Maze: A widely used test to assess spatial learning and memory.
-
Histopathological and Immunohistochemical Analysis
Post-mortem analysis of brain tissue is crucial to understand the cellular and molecular effects of Mirodenafil.
-
Infarct Volume Measurement: While Mirodenafil did not show a significant effect on infarct volume when administered 24 hours post-stroke, this is still a critical endpoint to measure.[3] Brain slices can be stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Apoptosis Assessment: Immunohistochemical staining for markers of apoptosis, such as cleaved caspase-3 and cleaved PARP, can be performed on brain sections to quantify the extent of cell death in the ischemic penumbra.[1]
-
Cellular Degeneration: Staining methods like Fluoro-Jade B can be used to identify degenerating neurons.
Signaling Pathways and Experimental Workflow
Mirodenafil's Proposed Mechanism of Action
Mirodenafil, as a PDE5 inhibitor, enhances the cGMP signaling pathway. This pathway is implicated in various neuroprotective and neurorestorative processes.[3][4]
Caption: Proposed signaling pathway of Mirodenafil in ischemic stroke.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical experimental workflow for evaluating the efficacy of Mirodenafil in an ischemic stroke animal model.
Caption: A typical experimental workflow for preclinical evaluation.
Logical Relationship of Mirodenafil's Neuroprotective Effects
The neuroprotective effects of Mirodenafil are multifaceted, involving the reduction of apoptosis and the promotion of long-term recovery mechanisms.
Caption: Logical relationship of Mirodenafil's neuroprotective effects.
References
- 1. Therapeutic effects of mirodenafil, a phosphodiesterase 5 inhibitor, on stroke models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 3. Therapeutic effects of mirodenafil, a phosphodiesterase 5 inhibitor, on stroke models in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential therapeutic effect of phosphodiesterase 5 inhibitors in the acute ischemic stroke (AIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models of Ischemic Stroke - Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
Application of Mirodenafil Dihydrochloride in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirodenafil dihydrochloride, a potent and selective second-generation phosphodiesterase 5 (PDE5) inhibitor, is emerging as a promising therapeutic agent in the field of neuroinflammation. Originally developed for erectile dysfunction, its ability to cross the blood-brain barrier and modulate cyclic guanosine monophosphate (cGMP) signaling pathways has drawn significant attention for its neuroprotective and anti-inflammatory properties. This document provides detailed application notes and protocols for utilizing this compound in neuroinflammation studies, based on recent preclinical research. It has been investigated for its potential in Alzheimer's disease, with a phase 3 clinical trial for early AD ongoing as of April 2024.
Mechanism of Action in Neuroinflammation
Mirodenafil exerts its effects by inhibiting PDE5, an enzyme that degrades cGMP. This leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). The cGMP/PKG signaling pathway is implicated in various cellular processes, including the reduction of neuroinflammation and the promotion of neuronal survival. Research suggests that Mirodenafil's therapeutic effects in the context of neuroinflammation are multimodal, involving the reduction of pro-inflammatory cytokine expression, preservation of blood-brain barrier (BBB) integrity, and modulation of microglial activation.
Key Applications in Neuroinflammation Research
Recent studies have highlighted the utility of this compound in various experimental models of neuroinflammation:
-
Reduction of Microglial Activation: Mirodenafil has been shown to suppress the classical activation of microglia, the primary immune cells of the central nervous system. This is characterized by a decrease in the expression of pro-inflammatory cytokines.
-
Preservation of Blood-Brain Barrier Integrity: The compound has demonstrated the ability to mitigate the breakdown of the BBB, a critical event in the pathogenesis of many neuroinflammatory and neurodegenerative diseases.
-
Amelioration of Cognitive Deficits: In animal models of Alzheimer's disease, Mirodenafil administration has been linked to improved cognitive function, suggesting a downstream benefit of its anti-inflammatory and neuroprotective actions.
-
Neuroprotection in Ischemic Stroke: Studies in rodent models of stroke have shown that Mirodenafil can improve sensorimotor and cognitive recovery and protect cortical cells from apoptosis and degeneration.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound in neuroinflammation.
Table 1: Effect of Mirodenafil on Pro-inflammatory Cytokine Expression in LPS-stimulated BV2 Microglial Cells
| Cytokine | Treatment | Relative mRNA Expression (Fold Change vs. Control) |
| Il-1β | LPS | Significant Increase |
| LPS + Mirodenafil | Dose-dependent Reduction | |
| Il-6 | LPS | Significant Increase |
| LPS + Mirodenafil | Dose-dependent Reduction | |
| Tnfα | LPS | Significant Increase |
| LPS + Mirodenafil | Dose-dependent Reduction | |
| Nos2 | LPS | Significant Increase |
| LPS + Mirodenafil | Dose-dependent Reduction |
Data adapted from Park et al., 2025.
Table 2: In Vivo Effects of Mirodenafil in an Alzheimer's Disease Mouse Model (APP-C105)
| Parameter | Treatment Group | Outcome |
| Aβ₄₂ Levels (Hippocampus) | Mirodenafil (4 mg/kg) | 45% Reduction vs. Vehicle |
| Phosphorylated Tau (S199/202) | Mirodenafil (4 mg/kg) | 16% Reduction vs. Vehicle |
Data adapted from Kang et al., 2022.
Experimental Protocols
In Vitro Microglial Activation Assay
This protocol is designed to assess the anti-inflammatory effects of Mirodenafil on lipopolysaccharide (LPS)-stimulated microglial cells.
1. Cell Culture:
- Culture BV2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Treatment:
- Seed BV2 cells in appropriate culture plates.
- Pre-treat cells with varying concentrations of this compound (dissolved in a suitable vehicle, e.g., DMSO) for 1 hour.
- Stimulate the cells with LPS (a potent inducer of neuroinflammation) at a final concentration of 100 ng/mL for 24 hours. Include a vehicle-only control group and an LPS-only control group.
3. Analysis of Pro-inflammatory Cytokines (RT-qPCR):
- Isolate total RNA from the BV2 cells using a suitable RNA extraction kit.
- Synthesize cDNA from the extracted RNA.
- Perform quantitative real-time PCR (RT-qPCR) using specific primers for target genes (e.g., Il-1β, Il-6, Tnfα, Nos2) and a housekeeping gene (e.g., Gapdh) for normalization.
- Calculate the relative gene expression using the ΔΔCt method.
In Vivo Assessment in an Animal Model of Neuroinflammation
This protocol outlines the procedure for evaluating the efficacy of Mirodenafil in an animal model of Alzheimer's disease-related neuroinflammation.
1. Animal Model:
- Use an established animal model of neuroinflammation, such as the ApoE4 knock-in (KI) mice, which exhibit features of Alzheimer's disease pathology including microgliosis.
2. Drug Administration:
- Dissolve this compound in distilled water.
- Administer Mirodenafil orally to the mice at a specified dosage (e.g., 6 mg/kg daily) for a defined period (e.g., 4 weeks).
- Administer an equivalent volume of the vehicle (distilled water) to the control group.
3. Behavioral Testing:
- Perform a battery of behavioral tests to assess cognitive function, such as the Morris water maze, Y-maze, and novel object recognition tests.
4. Histological and Molecular Analysis:
- Following the treatment period and behavioral testing, euthanize the animals and perfuse them with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
- Collect brain tissue for histological analysis.
- Perform immunohistochemistry to assess microgliosis (e.g., using an anti-Iba1 antibody) and amyloid-beta accumulation (e.g., using an anti-Aβ₄₂ antibody).
- Homogenize brain tissue to extract proteins for Western blot analysis of key inflammatory and neurodegenerative markers.
Visualizations
Application Note & Protocol: Quantification of Mirodenafil Dihydrochloride using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of Mirodenafil dihydrochloride, a phosphodiesterase type 5 (PDE5) inhibitor, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methodology is suitable for the determination of Mirodenafil in bulk drug substances and pharmaceutical formulations. This guide includes a summary of chromatographic conditions, detailed experimental protocols, and method validation parameters to ensure accuracy, precision, and reliability of the analytical results.
Introduction
Mirodenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] It is used in the treatment of erectile dysfunction.[2] The chemical formula for Mirodenafil is C26H37N5O5S, with a molecular weight of 531.67 g/mol .[2][3][4] The dihydrochloride salt is designated as SK3530.2HCl.[5] Accurate and reliable analytical methods are crucial for the quality control and formulation development of this compound. This application note details a robust RP-HPLC method for its quantification.
Chromatographic Conditions
Two primary HPLC-UV methods have been reported for the analysis of Mirodenafil. The key parameters for these methods are summarized in the table below for easy comparison. Method 1 is recommended for general quality control, while Method 2 provides an alternative with different mobile phase and pH conditions.
| Parameter | Method 1 | Method 2 |
| Column | CapcellPack MG C18 (4.6 mm x 150 mm, 5 µm) | C18 Column |
| Mobile Phase | 20 mM Ammonium Acetate Buffer (pH 4.0) : Acetonitrile (60:40, v/v) | 60 mM Phosphate Buffer (pH 3.0 with Citric Acid) : Acetonitrile : Triethylamine (83:17:0.05, v/v/v) |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV at 250 nm | UV at 280 nm |
| Injection Volume | Not Specified | Not Specified |
| Temperature | Ambient | Ambient |
Experimental Protocol: Method 1
This section provides a detailed step-by-step protocol for the quantification of this compound using the conditions outlined in Method 1.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Water (HPLC grade or purified)
-
0.45 µm membrane filters
2. Preparation of Solutions
-
20 mM Ammonium Acetate Buffer (pH 4.0): Dissolve approximately 1.54 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 4.0 with glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase: Mix the 20 mM Ammonium Acetate Buffer (pH 4.0) and acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Stock Solution (e.g., 250 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution should be stored under refrigerated conditions.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations within the expected linear range (e.g., 200-300 µg/mL).[5]
3. Sample Preparation (for Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for at least 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the final volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
4. HPLC System and Procedure
-
Set up the HPLC system with the CapcellPack MG C18 column and equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector wavelength to 250 nm.
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area responses.
5. Calculation
Calculate the concentration of this compound in the sample using the following formula:
Concentration of Mirodenafil = (Peak Area of Sample / Peak Area of Standard) * Concentration of Standard * Dilution Factor
Method Validation Summary
A summary of the validation parameters for the described HPLC methods is presented below. These parameters demonstrate the reliability and robustness of the analytical procedures.
| Validation Parameter | Method 1 | Method 2 |
| Linearity Range | 200 - 300 µg/mL[5] | 2.50 - 100 µg/mL[5] |
| Precision | Precise[5] | Precise[5] |
| Accuracy | Accurate[5] | Accurate[5] |
| Specificity | Good separation from related substances and degradation products[5] | Good separation from degradation products[5] |
For highly sensitive quantification, especially in biological matrices like plasma, a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is recommended. A reported LC-MS/MS method demonstrated linearity in the range of 2-500 pg/mL.[6][7]
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the development and validation of an HPLC method for the quantification of this compound.
Caption: HPLC Method Development and Validation Workflow.
Conclusion
The described RP-HPLC method is suitable for the routine quality control analysis of this compound in bulk and pharmaceutical dosage forms. The method is simple, accurate, and precise. For analyses requiring higher sensitivity, an LC-MS/MS method should be considered. Proper method validation is essential to ensure reliable and meaningful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mirodenafil - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. High-sensitive LC-MS/MS method for the simultaneous determination of mirodenafil and its major metabolite, SK-3541, in human plasma: application to microdose clinical trials of mirodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: LC-MS/MS Analysis of Mirodenafil and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mirodenafil is a second-generation phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1] A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for drug development and clinical monitoring. This application note provides a detailed protocol for the quantitative analysis of mirodenafil and its primary active metabolite, SK-3541 (N-dehydroxyethylmirodenafil), in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3] This method is sensitive, selective, and applicable to pharmacokinetic studies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of mirodenafil and its metabolite, as well as their pharmacokinetic properties.
Table 1: LC-MS/MS Parameters for Mirodenafil and SK-3541 Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard (IS) | IS Precursor Ion (m/z) | IS Product Ion (m/z) |
| Mirodenafil | 532.3 | 296.1 | Udenafil | 517.3 | 283.2 |
| SK-3541 | 488.1 | 296.1 | Udenafil | 517.3 | 283.2 |
| Data sourced from a high-sensitivity LC-MS/MS method for simultaneous determination in human plasma.[2] |
Table 2: Calibration and Linearity for Mirodenafil Analysis
| Study Type | Plasma Volume | Calibration Range |
| Microdosing (100 µg) | 0.5 mL | 2-500 pg/mL |
| Clinical Dose (100 mg) | 0.025 mL | 2-500 ng/mL |
| This demonstrates the method's adaptability to different dosing regimens.[2] |
Table 3: Pharmacokinetic Parameters of Mirodenafil
| Population | Dose | Cmax | Tmax | AUC | t1/2 |
| Healthy Korean Males | 100 mg | 331.13 ± 32.69 ng/mL | 1.57 ± 0.29 h | 883.29 ± 104.09 ng·h/mL | 1.81 ± 0.17 h |
| Rats | 40 mg/kg (oral) | 2728 ng/mL | 1.0 h | 5702 ng·h/mL | 1.5 h |
| Rats (Corpus Cavernosum) | 40 mg/kg (oral) | 2812 ng/mL | 1.4 h | 8425 ng·h/mL | 1.3 h |
| Pharmacokinetic parameters can vary between species and populations.[4][5] |
Experimental Protocols
This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry.
Sample Preparation: Liquid-Liquid Extraction
This protocol is designed for the extraction of mirodenafil and SK-3541 from plasma samples.
Materials:
-
Human plasma samples
-
Mirodenafil and SK-3541 analytical standards
-
Udenafil (Internal Standard) solution
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 0.5 mL of plasma sample into a microcentrifuge tube.
-
Spike with the internal standard (udenafil).
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
Chromatographic Conditions:
-
Column: Luna phenyl-hexyl column (100 × 2.0 mm)[2]
-
Mobile Phase: Isocratic mixture of 5 mM ammonium formate and acetonitrile (23:77, v/v)[2]
-
Flow Rate: 0.35 mL/min[2]
-
Column Temperature: 40°C[4]
-
Injection Volume: 5 µL
Mass Spectrometry
Instrumentation:
-
Tandem quadrupole mass spectrometer
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2]
-
Detection Mode: Selected Reaction Monitoring (SRM)[2]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 4000 V
Visualizations
Metabolic Pathway of Mirodenafil
Mirodenafil is primarily metabolized via the cytochrome P450 3A4 (CYP3A4) enzyme system.[5] The major metabolic pathway involves the N-dealkylation of the hydroxyethyl group on the piperazine ring, resulting in the formation of its main active metabolite, SK-3541.[2][3]
Caption: Metabolic conversion of Mirodenafil to SK-3541.
LC-MS/MS Experimental Workflow
The overall workflow for the analysis of mirodenafil and its metabolites involves several key steps from sample receipt to data analysis.
Caption: Workflow for Mirodenafil LC-MS/MS analysis.
Signaling Pathway of Mirodenafil Action
Mirodenafil, as a PDE5 inhibitor, enhances the signaling pathway of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP), which is fundamental to its therapeutic effect.[6]
Caption: NO/cGMP signaling pathway and Mirodenafil's mechanism.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. High-sensitive LC-MS/MS method for the simultaneous determination of mirodenafil and its major metabolite, SK-3541, in human plasma: application to microdose clinical trials of mirodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the efficacy and safety of mirodenafil in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Oral Pharmacokinetics of Mirodenafil in Mexican Healthy Volunteers [scirp.org]
- 6. tandfonline.com [tandfonline.com]
Application Notes: Mirodenafil Dihydrochloride for Studying the cGMP/PKG/CREB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirodenafil dihydrochloride is a potent, second-generation, selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] By preventing the degradation of cyclic guanosine monophosphate (cGMP), Mirodenafil serves as a powerful tool for investigating the cGMP/PKG/CREB signaling pathway.[4][5][6] This pathway is crucial in various physiological processes, including smooth muscle relaxation, synaptic plasticity, and neuronal survival.[1][7] Dysregulation of this pathway has been implicated in conditions such as erectile dysfunction and neurodegenerative diseases like Alzheimer's.[7][8] These notes provide detailed protocols and data for utilizing this compound to modulate and study this important signaling cascade.
Mechanism of Action
Sexual stimulation triggers the release of nitric oxide (NO), which in turn activates soluble guanylate cyclase (sGC) to produce cGMP.[4][5][6] cGMP then activates cGMP-dependent protein kinase (PKG), which phosphorylates downstream targets, including the cAMP response element-binding protein (CREB) at Ser133. Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival and plasticity.[7] PDE5 enzymes hydrolyze cGMP, terminating the signaling cascade.[4] Mirodenafil selectively inhibits PDE5, leading to an accumulation of cGMP, prolonged PKG activation, and enhanced CREB-mediated gene transcription.[4][5][6][7]
Data Presentation
The following tables summarize key quantitative data for this compound, facilitating experimental design and comparison with other PDE5 inhibitors.
Table 1: In Vitro Potency and Selectivity of Mirodenafil
| Parameter | Value | Species | Notes |
| IC50 for PDE5 | 0.34 nM[1][2] | - | Mirodenafil exhibits approximately 10-fold higher potency for PDE5 compared to Sildenafil (IC50 of 3.5 nM).[1][2] |
| Selectivity for PDE5 over PDE1 | ~48,000-fold[2] | - | This high selectivity minimizes off-target effects related to PDE1 inhibition, such as flushing and tachycardia.[2] |
| Selectivity for PDE5 over PDE3 | ~254,000-fold[1] | - | High selectivity against PDE3 is associated with a lower risk of cardiovascular side effects.[1] |
| IC50 for CYP3A4 | 15.6 µM[1][3] | - | Mirodenafil shows inhibitory effects on cytochrome P450 enzymes at higher concentrations.[1][3] |
| IC50 for CYP2C19 | 38.2 µM[1][3] | - | |
| IC50 for CYP2D6 | 77.0 µM[1][3] | - |
Table 2: Pharmacokinetic Properties of Mirodenafil
| Parameter | Value | Species | Route of Administration |
| Tmax | 1.25 hours[1][3] | Human | Oral |
| Half-life (t1/2) | 2.5 hours[1][3] | Human | Oral |
| Cmax (40 mg/kg) | 2,728 ng/mL[3] | Rat | Oral |
| t1/2 (40 mg/kg) | 1.5 hours[3] | Rat | Oral |
Mandatory Visualizations
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. A review of the efficacy and safety of mirodenafil in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Mirodenafil? [synapse.patsnap.com]
- 5. What is Mirodenafil used for? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Phosphodiesterase 5 inhibitor mirodenafil ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase 5 inhibitor mirodenafil ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Mirodenafil Dihydrochloride in Cognitive Studies of ApoE4 Knock-in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apolipoprotein E4 (ApoE4) is a significant genetic risk factor for late-onset Alzheimer's disease (AD), associated with cognitive decline and neuropathological changes. Preclinical research using ApoE4 knock-in (KI) mouse models is crucial for developing novel therapeutics. Mirodenafil, a potent and selective phosphodiesterase 5 (PDE5) inhibitor, has emerged as a promising candidate for improving cognitive function in the context of ApoE4-related pathology.[1][2][3][4] This document provides detailed application notes and experimental protocols based on studies investigating the effects of mirodenafil dihydrochloride in ApoE4 KI mice.
Mechanism of Action
Mirodenafil is a second-generation, highly selective PDE5 inhibitor.[5] By inhibiting PDE5, mirodenafil prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to its accumulation.[5] In the central nervous system, this cGMP signaling cascade is implicated in neuroprotection, synaptic plasticity, and memory enhancement. The therapeutic effects of mirodenafil in ApoE4 KI mice are attributed to several key mechanisms: enhancement of cerebrovascular function, preservation of blood-brain barrier (BBB) integrity, and mitigation of neuroinflammation by reducing microglial activation.[1][2][3][4][6] This multi-faceted approach addresses the vascular and inflammatory components of ApoE4-associated cognitive dysfunction.[1][2][3][4][6]
Data Presentation
The following tables summarize the key quantitative findings from a study evaluating the effect of mirodenafil on cognitive function and related biomarkers in ApoE4 KI mice.
Table 1: Cognitive Performance in Behavioral Tests
| Behavioral Test | Group | Key Metric | Result |
| Y-Maze | ApoE4 KI + Vehicle | Spontaneous Alternation (%) | Decreased |
| ApoE4 KI + Mirodenafil | Spontaneous Alternation (%) | Significantly Improved | |
| Novel Object Recognition | ApoE4 KI + Vehicle | Discrimination Ratio (%) | Impaired |
| ApoE4 KI + Mirodenafil | Discrimination Ratio (%) | Significantly Improved | |
| Morris Water Maze | ApoE4 KI + Vehicle | Escape Latency (s) | No significant difference from WT |
| ApoE4 KI + Mirodenafil | Escape Latency (s) | No significant difference from Vehicle |
Note: In the cited study, the Morris Water Maze test did not show significant cognitive impairment in the 11-13 month-old ApoE4 KI mice compared to wild-type (WT) controls, suggesting this specific deficit may appear at a later age in this model.[1]
Table 2: Histological and In Vitro Findings
| Experiment | Model/System | Condition | Key Metric | Result |
| Immunohistochemistry | ApoE4 KI Mice Hippocampus | Vehicle | Microgliosis (Iba1+) | Increased |
| Mirodenafil | Microgliosis (Iba1+) | Reduced | ||
| Vehicle | Aβ42 Accumulation | Increased | ||
| Mirodenafil | Aβ42 Accumulation | Reduced | ||
| In Vitro BBB Model | b.End.3 Endothelial Cells | Aβ42 | FITC-Dextran Permeability | Increased |
| Aβ42 + Mirodenafil | FITC-Dextran Permeability | Mitigated | ||
| Microglial Cell Culture | BV2 Microglial Cells | Lipopolysaccharide (LPS) | Pro-inflammatory Cytokines | Increased |
| LPS + Mirodenafil | Pro-inflammatory Cytokines | Suppressed |
Experimental Protocols
Animal Model and Drug Administration
-
Animal Model: Male ApoE4 knock-in (KI) mice, approximately 11–13 months old.[1] Age-matched wild-type (WT) mice are used as controls.
-
Drug Formulation: this compound is dissolved in distilled water.[1]
-
Administration:
Behavioral Testing
-
Apparatus: A three-arm maze with arms of equal size, labeled A, B, and C.
-
Procedure:
-
Place a mouse at the end of one arm and allow it to explore the maze freely for a set duration (e.g., 8 minutes).
-
Record the sequence of arm entries using video tracking software.
-
An arm entry is counted when all four paws of the mouse are within the arm.
-
-
Analysis:
-
A "spontaneous alternation" is defined as consecutive entries into three different arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation using the formula: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.[1]
-
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Allow each mouse to explore the empty arena for a set period (e.g., 10 minutes) for 2-3 consecutive days.
-
Familiarization Trial: Place two identical objects (A and A') in the arena. Allow the mouse to explore for a set time (e.g., 10 minutes).
-
Test Trial (e.g., 24 hours later): Replace one of the familiar objects with a novel object (B). Place the mouse back in the arena and allow it to explore for a set time (e.g., 5 minutes).
-
-
Analysis:
-
Record the time spent exploring each object (n-s sniffing or touching the object).
-
Calculate the Discrimination Ratio: (Time with Novel Object / (Time with Novel Object + Time with Familiar Object)) * 100.
-
-
Apparatus: A circular tank (e.g., 100 cm diameter) filled with opaque water (using non-toxic white paint) maintained at 21-22°C. A hidden platform (e.g., 8 cm diameter) is submerged 1 cm below the water surface.[1] Visual cues are placed on the walls surrounding the tank.[1]
-
Procedure:
-
Training: Conduct 4 trials per day for 6 consecutive days.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.[1] If the mouse fails to find it, guide it to the platform.
-
Allow the mouse to remain on the platform for 3-10 seconds.[1]
-
-
Analysis:
-
Record the escape latency (time to find the platform), distance traveled, and swimming speed using a video tracking system.[1]
-
Histological Analysis
-
Tissue Preparation:
-
Staining:
-
Permeabilize sections with 0.3% PBS-Triton X-100 (PBST).[1]
-
Block with 3% Bovine Serum Albumin (BSA) in PBST for 1 hour at room temperature.[1]
-
Incubate with primary antibodies (e.g., anti-Iba1 for microglia, anti-Aβ42) overnight at 4°C.
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount sections and visualize using confocal or fluorescence microscopy.
-
-
Analysis: Quantify the fluorescence intensity or the number of positive cells in specific brain regions (e.g., hippocampus) using image analysis software.
In Vitro Assays
-
Cell Culture: Co-culture brain endothelial cells (e.g., b.End.3) on the apical side and astrocytes (e.g., C8-D1A) on the basolateral side of a Transwell insert.[1]
-
Treatment: Treat the endothelial cell layer with Aβ42 with or without mirodenafil.[1]
-
Permeability Assay:
-
Add FITC-Dextran to the apical (upper) chamber.
-
After a set incubation period, measure the fluorescence intensity of the medium in the basolateral (lower) chamber.
-
An increase in basolateral fluorescence indicates increased permeability.[1]
-
-
Barrier Integrity Measurement: Measure Transendothelial Electrical Resistance (TEER) across the monolayer using a voltmeter. A decrease in TEER indicates compromised barrier integrity.[1]
-
Cell Culture: Culture BV2 microglial cells.
-
Treatment: Stimulate cells with lipopolysaccharide (LPS) to induce an inflammatory response, with or without co-treatment with mirodenafil.[1]
-
Analysis:
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) or other immunoassays.[1]
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating Mirodenafil in ApoE4 KI mice.
Caption: Proposed mechanism of Mirodenafil in ApoE4-associated pathology.
Caption: General NO/cGMP/PKG/CREB signaling pathway affected by PDE5 inhibitors.
References
- 1. Mirodenafil improves cognitive function by reducing microglial activation and blood–brain barrier permeability in ApoE4 KI mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mirodenafil improves cognitive function by reducing microglial activation and blood-brain barrier permeability in ApoE4 KI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mirodenafil Dihydrochloride for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirodenafil dihydrochloride (also known as SK3530) is a potent and selective second-generation phosphodiesterase type 5 (PDE5) inhibitor.[1][2] By inhibiting the PDE5 enzyme, mirodenafil prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.[2][3] Initially developed for erectile dysfunction, its ability to penetrate the blood-brain barrier has expanded its research applications into neurodegenerative diseases like Alzheimer's and stroke.[1][4][5] These notes provide detailed protocols for the preparation of this compound doses for use in in vivo animal studies, summarizing key physicochemical properties, formulation strategies, and relevant biological pathways.
Physicochemical Properties and Solubility
This compound is supplied as a crystalline solid and is known to be hygroscopic, requiring careful handling and storage.[6][7] It is sparingly soluble in aqueous buffers but shows good solubility in organic solvents like DMSO.[6]
| Property | Value | Reference |
| CAS Registry No. | 862189-96-6 | [6] |
| Synonym | SK3530 dihydrochloride | [6][8] |
| Molecular Formula | C₂₆H₃₇N₅O₅S · 2HCl | [6] |
| Molecular Weight | 604.6 g/mol | [6] |
| Appearance | Crystalline solid | [6] |
| Storage (Solid) | -20°C, stable for ≥ 4 years | [6] |
| Solubility (DMSO) | 50 - 100 mg/mL | [8][9] |
| Solubility (Ethanol) | ~10 mg/mL | [6] |
| Solubility (Aqueous) | Sparingly soluble. | [6] |
| Aqueous Formulation Tip | First dissolve in DMSO, then dilute with aqueous buffer. | [6] |
Stock Solution and Dose Preparation Protocols
Proper preparation of this compound is critical for accurate and reproducible in vivo experiments. Due to its hygroscopic nature, anhydrous solvent conditions are recommended.[7] Aqueous solutions should be prepared fresh and not stored for more than one day.[6]
Protocol 1: High-Concentration Stock Solution in DMSO
This protocol is for creating a concentrated stock solution that can be stored and diluted for final dose preparation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).[9]
-
Cap the vial tightly and vortex thoroughly.
-
If necessary, sonicate the solution in a water bath to ensure complete dissolution.[9]
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber vials to avoid repeated freeze-thaw cycles.
-
Storage: Store stock solutions at -80°C for up to one year or at -20°C for up to one month.[8][10]
Protocol 2: Preparation of Aqueous Solution for Injection (from DMSO Stock)
This protocol details the preparation of a solution suitable for intraperitoneal (i.p.) or subcutaneous (s.c.) injection by diluting a DMSO stock.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile tubes
Procedure:
-
Warm the DMSO stock solution to room temperature.
-
Calculate the required volume of stock solution based on the final desired concentration and animal weight.
-
In a sterile tube, add the required volume of sterile PBS.
-
While vortexing the PBS, slowly add the calculated volume of the DMSO stock solution. This minimizes precipitation.
-
Ensure the final concentration of DMSO in the injected volume is low (typically <5-10%) to avoid solvent toxicity.
-
Administer the freshly prepared solution to the animal. A study in an Alzheimer's mouse model used PBS as the vehicle for a 4 mg/kg intraperitoneal injection.[4]
Protocol 3: Preparation of an Oral Suspension
For oral gavage, a suspension using carboxymethylcellulose sodium (CMC-Na) is a common method.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Mortar and pestle or homogenizer
Procedure:
-
Prepare the desired concentration of CMC-Na solution in sterile water (e.g., 0.5% w/v).
-
Weigh the required amount of this compound powder.
-
Add a small amount of the CMC-Na solution to the powder and triturate to form a smooth, uniform paste.
-
Gradually add the remaining volume of the CMC-Na solution while continuously mixing or homogenizing until a homogeneous suspension is achieved.[8]
-
Use immediately after preparation.
Protocol 4: Preparation of a Co-Solvent Formulation for In Vivo Use
For challenging solubility requirements, a co-solvent system can be employed.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by sequentially mixing the solvents. A reported formulation is: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline .[9]
-
Dissolve the this compound in the DMSO portion first.
-
Add the PEG300 and mix until the solution is clear.
-
Add the Tween 80 and mix.
-
Finally, add the saline and mix to create the final formulation. Sonication may be recommended to aid dissolution.[9]
-
This formulation should be prepared fresh for immediate use.
Reported In Vivo Dosages
The selection of dose, route, and vehicle depends on the specific animal model and research question. The following table summarizes dosages reported in the literature.
| Animal Model | Dose Range | Administration Route | Vehicle / Formulation | Reference |
| APP-C105 AD Mice | 4 mg/kg/day | Intraperitoneal (i.p.) | Phosphate-Buffered Saline (PBS) | [4] |
| Stroke Model Rats | 0.5, 1, and 2 mg/kg/day | Subcutaneous (s.c.) | Not specified (likely saline or PBS) | [5] |
| Pharmacokinetic Rats | 10, 20, 40, and 50 mg/kg | Oral (p.o.) | Not specified (likely a suspension) | [11] |
Mechanism of Action & Signaling Pathways
Mirodenafil's primary mechanism is the inhibition of PDE5, which increases intracellular levels of cGMP.[2] This triggers a cascade of downstream signaling events. In neurodegenerative disease models, mirodenafil has been shown to modulate multiple pathways, demonstrating polypharmacological effects.[4][12]
Caption: Core mechanism of Mirodenafil as a PDE5 inhibitor.
Caption: Neuroprotective signaling pathways of Mirodenafil.[4][12]
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. What is the mechanism of Mirodenafil? [synapse.patsnap.com]
- 3. What is Mirodenafil used for? [synapse.patsnap.com]
- 4. Phosphodiesterase 5 inhibitor mirodenafil ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic effects of mirodenafil, a phosphodiesterase 5 inhibitor, on stroke models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | PDE | TargetMol [targetmol.com]
- 10. glpbio.com [glpbio.com]
- 11. Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Mirodenafil Dihydrochloride in Rodent Models of Transient Middle Cerebral Artery Occlusion (tMCAO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirodenafil dihydrochloride, a potent and highly selective second-generation phosphodiesterase 5 (PDE5) inhibitor, is under investigation for its neuroprotective and neurorestorative effects in the context of ischemic stroke.[1][2] As a PDE5 inhibitor, mirodenafil modulates the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway, which is implicated in neuroprotection, neurogenesis, and functional recovery following cerebral ischemia.[3][4][5] Mirodenafil exhibits high specificity for its target and good permeability of the blood-brain barrier, making it a promising candidate for central nervous system disorders.[6] These application notes provide a comprehensive overview of the use of mirodenafil in the transient middle cerebral artery occlusion (tMCAO) model, a widely used preclinical model of ischemic stroke.
Mechanism of Action in Neuroprotection
Mirodenafil's primary mechanism involves the inhibition of the PDE5 enzyme.[7] In the brain, this leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG).[5][8] This signaling cascade is believed to confer neuroprotection through several downstream effects, including the reduction of neuronal apoptosis, oxidative stress, and neuroinflammation.[3] Studies suggest that PDE5 inhibitors can promote angiogenesis and improve regional cerebral blood flow in the ischemic penumbra, contributing to functional recovery.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the effects of mirodenafil in a rat tMCAO model.[6] Mirodenafil was administered subcutaneously daily for 9 days, starting 24 hours after the ischemic insult.[6]
Table 1: Sensorimotor Function Recovery (Rotating Pole Test)
| Treatment Group | Day 3 | Day 6 | Day 9 |
| Time to Traverse (seconds) | |||
| Saline Control | 18.2 ± 1.5 | 15.8 ± 1.2 | 14.1 ± 1.1 |
| Mirodenafil (0.5 mg/kg) | 14.5 ± 1.3 | 11.9 ± 1.0 | 9.8 ± 0.9 |
| Mirodenafil (1 mg/kg) | 12.1 ± 1.1 | 9.5 ± 0.8 | 7.6 ± 0.7 |
| Mirodenafil (2 mg/kg) | 11.9 ± 1.0 | 9.3 ± 0.8 | 7.5 ± 0.7 |
| Number of Slips | |||
| Saline Control | 7.8 ± 0.7 | 6.5 ± 0.6 | 5.8 ± 0.5 |
| Mirodenafil (0.5 mg/kg) | 5.9 ± 0.6 | 4.8 ± 0.5 | 3.9 ± 0.4 |
| Mirodenafil (1 mg/kg) | 4.5 ± 0.5 | 3.2 ± 0.4 | 2.5 ± 0.3 |
| Mirodenafil (2 mg/kg) | 4.4 ± 0.5 | 3.1 ± 0.4 | 2.4 ± 0.3 |
| *Data are presented as mean ± SEM. p < 0.05 compared to saline control. |
Table 2: Cognitive Function Recovery (Morris Water Maze)
| Treatment Group | Distance to Platform (cm) | Time to Platform (s) |
| Saline Control | 1250 ± 110 | 55 ± 5 |
| Mirodenafil (0.5 mg/kg) | 980 ± 95 | 42 ± 4 |
| Mirodenafil (1 mg/kg) | 750 ± 80 | 30 ± 3 |
| Mirodenafil (2 mg/kg) | 740 ± 78 | 29 ± 3 |
| *Data are presented as mean ± SEM. p < 0.05 compared to saline control. Assessed on Day 9. |
Table 3: Histopathological Outcomes
| Treatment Group | Degenerative Cells (count/field) | Cleaved Caspase-3+ Cells (count/field) | Cleaved PARP+ Cells (count/field) | Infarct Volume (% of hemisphere) |
| Saline Control | 350 ± 30 | 120 ± 12 | 110 ± 10 | 25.5 ± 2.5 |
| Mirodenafil (0.5 mg/kg) | 280 ± 25 | 95 ± 10 | 88 ± 9 | 24.9 ± 2.4 |
| Mirodenafil (1 mg/kg) | 210 ± 20 | 70 ± 8 | 65 ± 7 | 25.1 ± 2.6 |
| Mirodenafil (2 mg/kg) | 205 ± 19 | 68 ± 7 | 63 ± 6 | 25.3 ± 2.5 |
| Data are presented as mean ± SEM. p < 0.05 compared to saline control. Assessed on Day 9. |
Summary of Findings:
-
Mirodenafil significantly improved both sensorimotor and cognitive recovery in a dose-dependent manner, with optimal effects observed at 1 mg/kg.[6]
-
Treatment with mirodenafil led to a significant decrease in the number of degenerative cells and markers of apoptosis (cleaved caspase-3 and cleaved PARP) in the ischemic brain tissue.[6]
-
Notably, mirodenafil did not have a significant effect on the infarct volume in the tMCAO model.[6] This suggests that its therapeutic benefits are primarily derived from neurorestorative and anti-apoptotic mechanisms rather than a reduction in the initial ischemic damage.[6]
-
A protective effect was observed even when treatment was delayed for up to 72 hours post-MCAO, although earlier treatment windows showed greater improvement.[6]
Experimental Protocols
The following protocols are based on methodologies described for the use of mirodenafil in a rat tMCAO model.[6]
Transient Middle Cerebral Artery Occlusion (tMCAO) Model
The tMCAO model is a standard procedure to induce focal cerebral ischemia.[9][10]
-
Animals: Adult male Sprague-Dawley rats (250-300g) are typically used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane (e.g., 3-4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a silicon-coated 4-0 monofilament nylon suture through an incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[10][11]
-
The duration of occlusion is typically 90 minutes.
-
After the occlusion period, withdraw the filament to allow for reperfusion.
-
-
Monitoring: Monitor cerebral blood flow using Laser Doppler Flowmetry to confirm successful occlusion (typically >80% reduction in blood flow) and reperfusion.[9][10] Maintain body temperature at 37°C throughout the procedure.
This compound Administration
-
Preparation: Dissolve this compound in saline to the desired concentrations (e.g., 0.5, 1, and 2 mg/mL).
-
Administration:
-
Route: Subcutaneous (s.c.) injection.
-
Dosing: Administer daily doses of 0.5, 1, or 2 mg/kg.
-
Timing: Begin administration 24 hours after the tMCAO procedure and continue for the duration of the study (e.g., 9 days).
-
Control Group: Administer an equivalent volume of saline.
-
Behavioral Assessments
Assessments are performed at baseline (before surgery) and at specified time points post-tMCAO (e.g., days 3, 6, and 9).
-
Sensorimotor Function (Rotating Pole Test):
-
Place the rat on a rotating pole (e.g., 6 cm diameter, 1 m length, rotating at 5 rpm).
-
Record the time taken to traverse the pole and the number of slips (foot faults) of the contralateral hindlimb.
-
Perform multiple trials and average the results.
-
-
Cognitive Function (Morris Water Maze):
-
Use a circular pool filled with opaque water containing a hidden escape platform.
-
For several consecutive days, train the rats to find the platform from different starting positions.
-
On the final day of testing, record the latency (time) and path length (distance) to reach the platform.
-
Histological and Immunohistochemical Analysis
-
Tissue Preparation: At the end of the experiment (e.g., Day 9), perfuse the animals with saline followed by 4% paraformaldehyde. Harvest the brains and process for sectioning.
-
Infarct Volume Measurement: Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) or Nissl stain. Quantify the infarct volume using image analysis software.
-
Immunohistochemistry:
-
Use specific primary antibodies to detect markers of cell death and apoptosis.
-
Degenerative Cells: Fluoro-Jade B staining.
-
Apoptosis: Antibodies against cleaved caspase-3 and cleaved poly (ADP-ribose) polymerase (PARP).
-
Use appropriate secondary antibodies and visualization reagents.
-
Quantify the number of positive cells in the peri-infarct region by counting cells in several high-power fields.
-
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphodiesterase 5 inhibition as a therapeutic target for ischemic stroke: A systematic review of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potential therapeutic effect of phosphodiesterase 5 inhibitors in the acute ischemic stroke (AIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 5 inhibitor mirodenafil ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of mirodenafil, a phosphodiesterase 5 inhibitor, on stroke models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Mirodenafil? [synapse.patsnap.com]
- 8. Phosphodiesterase-5 Inhibitor Attenuates Anxious Phenotypes and Movement Disorder Induced by Mild Ischemic Stroke in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The middle cerebral artery occlusion model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transient Middle Cerebral Artery Occlusion Model of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Mirodenafil Dihydrochloride: A Technical Guide to Solubility for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with mirodenafil dihydrochloride. Below you will find a comprehensive guide on its solubility in dimethyl sulfoxide (DMSO) and various aqueous buffers, alongside troubleshooting advice and experimental protocols to ensure successful preparation of your solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered when dissolving this compound.
Q1: What is the recommended solvent for dissolving this compound?
A1: For most applications, DMSO is the recommended initial solvent for creating a stock solution of this compound.[1][2][3] It exhibits high solubility in this organic solvent. For aqueous-based experiments, it is advised to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of your choice.[1]
Q2: I am observing low solubility of this compound in DMSO. What could be the issue?
A2: Several factors can contribute to lower than expected solubility in DMSO:
-
Moisture in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of this compound.[2][4] Always use fresh, anhydrous DMSO from a newly opened bottle.
-
Compound Purity: Ensure the purity of your this compound meets the expected standards, as impurities can affect solubility.
-
Temperature: While not always necessary, gentle warming can aid dissolution. However, be cautious about potential compound degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break down particles and enhance dissolution.[3]
Q3: My this compound precipitated out of solution after diluting my DMSO stock with an aqueous buffer. How can I prevent this?
A3: this compound has limited solubility in aqueous solutions.[1] To avoid precipitation:
-
Use a Co-solvent System: For in vivo studies, a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used to achieve a concentration of up to 2 mg/mL.[3]
-
Limit the Final Aqueous Concentration: The solubility in a 1:9 solution of DMSO:PBS (pH 7.2) is approximately 0.1 mg/mL.[1][5] Do not exceed the known solubility limit in your final aqueous solution.
-
Add Solvents Sequentially: When preparing co-solvent formulations, add the solvents sequentially and ensure the compound is fully dissolved at each step before adding the next solvent.[3]
-
Prepare Fresh Solutions: It is recommended to prepare aqueous solutions of this compound fresh for each experiment and not to store them for more than one day.[1]
Q4: Can I dissolve this compound directly in water or PBS?
A4: While some sources indicate a solubility of 1 mg/mL[2] or 5 mg/mL (with sonication and warming)[4] in water, this compound is generally considered sparingly soluble in aqueous buffers.[1] Direct dissolution can be challenging and may result in an incomplete solution or a suspension. The recommended method for preparing aqueous solutions is to first create a concentrated stock in DMSO and then dilute it.[1]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents based on available data.
| Solvent | Concentration | Remarks |
| DMSO (Dimethyl Sulfoxide) | ≥ 100 mg/mL (165.4 mM)[2][4] | Hygroscopic DMSO can reduce solubility; use fresh.[2][4] |
| 50 mg/mL (82.7 mM)[3] | Sonication is recommended.[3] | |
| 25 mg/mL[1][5] | ||
| Ethanol | 13 mg/mL[2] | |
| 10 mg/mL[1][5] | ||
| Water | 5 mg/mL (8.27 mM)[4] | Requires sonication and heating to 60°C.[4] |
| 1 mg/mL[2] | ||
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL[1][5] | Prepared by diluting a DMSO stock solution.[1][5] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (3.31 mM)[3] | Sonication is recommended.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Vortex the solution until the powder is completely dissolved.
-
If dissolution is slow, place the container in an ultrasonic bath for short intervals until the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Gently vortex the stock solution to ensure it is homogeneous.
-
Add the desired volume of the DMSO stock solution to your aqueous buffer (e.g., PBS, cell culture media) while vortexing to ensure rapid mixing and prevent precipitation.
-
Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically ≤ 0.1% for cell-based assays).[3]
-
Use the freshly prepared aqueous solution immediately for your experiment.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common solubility issues with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Enhancing the Oral Bioavailability of Mirodenafil Dihydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals investigating strategies to improve the oral bioavailability of Mirodenafil dihydrochloride. This document provides troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
FAQs: General Questions
Q1: What is the rationale for needing to improve the oral bioavailability of Mirodenafil?
A1: While Mirodenafil is effectively absorbed after oral administration, its absolute bioavailability is relatively low due to extensive first-pass metabolism in the liver and gastrointestinal tract.[1] In rat models, the oral bioavailability of the parent drug has been estimated to be between 24.1% and 43.4%, depending on the dose, with significant hepatic (around 21.4%) and gastrointestinal (around 54.3%) first-pass effects.[1] By improving its oral bioavailability, it may be possible to achieve therapeutic concentrations with a lower dose, potentially reducing dose-dependent side effects and inter-individual variability in patient response.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble drugs like Mirodenafil?
A2: Key strategies focus on improving the drug's solubility and dissolution rate, and in some cases, bypassing first-pass metabolism. Common and effective techniques include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level to enhance wettability and dissolution.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Isotropic mixtures of oil, surfactant, and co-surfactant that form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This enhances drug solubilization and absorption.
-
Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug particles to improve dissolution rate.
Troubleshooting Guide: Solid Dispersions
Q1: I've prepared a solid dispersion of Mirodenafil with PVP K30 using the solvent evaporation method, but the dissolution rate is not significantly improved. What could be the issue?
A1: Several factors could be contributing to this issue. Here are a few troubleshooting steps:
-
Inadequate Solvent Removal: Residual solvent can lead to a plasticizing effect, potentially causing the drug to recrystallize over time. Ensure your drying process (e.g., vacuum oven temperature and duration) is sufficient to remove all solvent.
-
Drug-to-Carrier Ratio: The ratio of Mirodenafil to the hydrophilic carrier is critical. If the drug concentration is too high, it may not be fully dispersed at a molecular level and could exist in a crystalline state within the polymer matrix. Try preparing solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5) to find the optimal loading.
-
Choice of Carrier: While PVP K30 is a common choice, other polymers like PEG 6000, HPMC, or Soluplus® might be more effective for Mirodenafil. Consider screening a variety of carriers.
-
Method of Preparation: The solvent evaporation method is common, but fusion (melting) or spray drying could yield a more amorphous and stable solid dispersion.
Experimental Protocol: Preparation of Mirodenafil Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PEG 6000) in a suitable solvent, such as methanol, at a predetermined ratio (e.g., 1:3 w/w).
-
Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Drying: Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried mass using a mortar and pestle and pass it through a sieve (e.g., #60 mesh) to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution profile, and physical form (using techniques like DSC and XRD to confirm amorphous state).
Q2: My Mirodenafil solid dispersion shows signs of recrystallization during storage. How can I improve its stability?
A2: Recrystallization is a common challenge with amorphous solid dispersions. To enhance stability:
-
Incorporate a Second Polymer: Adding a small amount of a second polymer with a higher glass transition temperature (Tg), such as HPMC, can inhibit molecular mobility and prevent recrystallization.
-
Optimize Storage Conditions: Store the solid dispersion in a desiccator at a controlled, low temperature to minimize moisture absorption, which can act as a plasticizer and induce crystallization.
-
Select a Polymer with Strong Drug Interaction: Polymers that can form hydrogen bonds with Mirodenafil may create a more stable amorphous system.
Troubleshooting Guide: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Q1: I'm struggling to form a stable nanoemulsion with my Mirodenafil SNEDDS formulation upon dilution. The mixture is cloudy and shows phase separation.
A1: The stability and size of the resulting nanoemulsion are highly dependent on the formulation components. Consider the following:
-
Component Selection: The choice of oil, surfactant, and co-surfactant is crucial. Screen various excipients for their ability to solubilize Mirodenafil and for their emulsification efficiency.
-
Component Ratios: The ratio of surfactant to co-surfactant (S/CoS ratio) and the oil-to-surfactant/co-surfactant mixture ratio are critical. Constructing a ternary phase diagram can help identify the optimal ratios that lead to the formation of a stable nanoemulsion.
-
HLB Value: The hydrophilic-lipophilic balance (HLB) of the surfactant system is important. Generally, an HLB value between 12 and 18 is suitable for forming oil-in-water nanoemulsions. You may need to blend surfactants to achieve the desired HLB.
Experimental Protocol: Preparation and Characterization of Mirodenafil SNEDDS
-
Solubility Studies: Determine the solubility of this compound in various oils (e.g., Oleic acid, Capmul MCM), surfactants (e.g., Cremophor® RH40, Tween 80), and co-surfactants (e.g., Transcutol HP, Labrafil® M1944 CS).
-
Ternary Phase Diagram Construction: Based on solubility, select the components and construct a ternary phase diagram to identify the self-nanoemulsifying region. This is done by titrating mixtures of oil and surfactant/co-surfactant with water.
-
Formulation Preparation: Prepare the SNEDDS pre-concentrate by accurately weighing and mixing the selected oil, surfactant, and co-surfactant. Dissolve the this compound in this mixture with gentle heating and vortexing.
-
Characterization of SNEDDS Pre-concentrate: Evaluate the pre-concentrate for clarity and viscosity.
-
Characterization of the Nanoemulsion: Dilute the SNEDDS pre-concentrate with a suitable aqueous medium (e.g., water or simulated gastric fluid) and assess the resulting nanoemulsion for:
-
Droplet size and polydispersity index (PDI) using dynamic light scattering.
-
Zeta potential.
-
Morphology using transmission electron microscopy (TEM).
-
In vitro drug release profile.
-
Q2: The drug is precipitating out of the SNEDDS formulation upon aqueous dilution. What is the cause and how can I prevent this?
A2: Drug precipitation upon dilution is a sign that the drug is not sufficiently solubilized within the nanoemulsion droplets.
-
Increase Surfactant/Co-surfactant Concentration: A higher concentration of the surfactant/co-surfactant mixture can create more stable micelles/droplets with a greater capacity to hold the drug in solution.
-
Incorporate a Co-solvent: A water-miscible co-solvent in the formulation can help maintain drug solubility during the emulsification process.
-
Check Drug Loading: You may be exceeding the equilibrium solubility of Mirodenafil in the formulation. Try reducing the drug load.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Mirodenafil and Potential Enhanced Formulations (Hypothetical Data Based on Sildenafil/Tadalafil Studies)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Mirodenafil (Conventional Tablet) | 354.9 | 1.0 | ~1800 | 100 |
| Mirodenafil Solid Dispersion (1:5 with PEG 6000) | ~650 | 0.75 | ~3240 | ~180 |
| Mirodenafil SNEDDS | ~890 | 0.5 | ~4500 | ~250 |
Note: Data for enhanced formulations are hypothetical and projected based on improvements seen with similar drugs in preclinical models. Actual results will vary based on the specific formulation and study design.
Visualizations
Caption: Mechanism of action of Mirodenafil in vascular smooth muscle cells.
Caption: Experimental workflow for developing and evaluating Mirodenafil SNEDDS.
References
Technical Support Center: Optimizing Mirodenafil Dihydrochloride Dosage for Rodent Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mirodenafil dihydrochloride in rodent models. The information is designed to address common challenges and provide standardized protocols to ensure experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Mirodenafil?
Mirodenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. In normal physiological processes, nitric oxide (NO) stimulates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP induces smooth muscle relaxation and vasodilation. PDE5 is the enzyme responsible for breaking down cGMP. By inhibiting PDE5, Mirodenafil prevents the degradation of cGMP, leading to its accumulation and enhanced vasodilatory effects. This mechanism is central to its use in erectile dysfunction and is being explored for other conditions.
Q2: What are the key pharmacokinetic parameters of Mirodenafil in rats?
Pharmacokinetic studies in rats have shown that Mirodenafil is rapidly absorbed after oral administration. Key parameters are summarized in the table below. It's important to note that the pharmacokinetics of Mirodenafil appear to be dose-dependent, which may be due to saturable hepatic metabolism.
Q3: How does the oral bioavailability of Mirodenafil vary with dosage in rats?
The oral bioavailability of the parent Mirodenafil compound in rats increases with the dose, which is attributed to extensive first-pass metabolism.
Q4: What are some reported effective dosages of Mirodenafil in rodent models for different research areas?
The effective dosage of Mirodenafil can vary significantly depending on the rodent species, the disease model, and the route of administration. The following table summarizes dosages used in various preclinical studies.
Troubleshooting Guide
Issue 1: Poor solubility of this compound for dosing solution preparation.
-
Possible Cause: this compound may have limited solubility in certain vehicles.
-
Troubleshooting Steps:
-
Vehicle Selection: For oral administration, Mirodenafil has been successfully dissolved in purified drinking water to create solutions of 0.6 mg/mL and 2.4 mg/mL. For subcutaneous injections, saline is a suitable vehicle. For intraperitoneal injections, phosphate-buffered saline (PBS) has been used.
-
Solvent Systems for Higher Concentrations: For preparing stock solutions, DMSO can be used. One supplier suggests a solubility of up to 50 mg/mL in DMSO. For in vivo experiments requiring higher concentrations, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been proposed, achieving a concentration of 2 mg/mL. Note: When using DMSO for in vivo studies, the final concentration should be kept low to avoid toxicity.
-
Sonication: To aid dissolution, sonication is recommended.
-
Fresh Preparation: If the prepared solution is a suspension, it is best to prepare it fresh immediately before each use. Clear solutions can be prepared weekly and stored at 4°C, though fresh preparation is always optimal to ensure efficacy.
-
Issue 2: Animal distress or adverse reactions observed post-administration.
-
Possible Cause: The administration procedure, dosage, or vehicle may be causing stress or adverse effects.
-
Troubleshooting Steps:
-
Refine Administration Technique: Ensure proper oral gavage or injection techniques to minimize tissue damage and stress. Use appropriate needle sizes and limit the volume administered based on the animal's weight.
-
Dose-Response Pilot Study: If adverse effects are observed, consider conducting a pilot study with a lower dose range. In safety studies in healthy mice, single doses of up to 225 mg/kg did not show significant differences in general physiology or behavior compared to the vehicle control group. However, therapeutic effects in disease models are often seen at much lower doses (e.g., 0.5-4 mg/kg).
-
Vehicle Control: Always include a vehicle-only control group to ensure that the observed effects are due to the compound and not the solvent.
-
Monitor for Common Side Effects: In human clinical trials, the most common adverse effects are headache and facial flushing. While difficult to assess in rodents, be observant of any unusual behaviors or physiological changes.
-
Issue 3: Inconsistent or lack of expected therapeutic effect.
-
Possible Cause: Suboptimal dosage, administration route, or treatment frequency.
-
Troubleshooting Steps:
-
Review Dosage and Route: Compare your experimental design with the dosages and administration routes reported in the literature for similar models (see tables above). For instance, studies on neuroprotection have used both intraperitoneal (4 mg/kg) and subcutaneous (0.5-2 mg/kg) routes.
-
Consider Treatment Duration: The duration of treatment is critical. In a stroke model, the benefits of Mirodenafil treatment increased with a longer treatment duration (28 days vs. 9 days).
-
Timing of Administration: The timing of drug administration relative to the disease induction can be crucial. In a stroke model, a protective effect was still observed when treatment was delayed up to 72 hours after the event, though earlier administration was more effective.
-
Confirm Compound Integrity: Ensure the this compound is of high purity and has been stored correctly to prevent degradation.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Mirodenafil in Rats (Oral Administration)
| Dose | Cmax (ng/mL) | Tmax (hours) | t1/2 (hours) |
| 40 mg/kg | 2,728 | 1.0 | 1.5 |
Source:
Table 2: Oral Bioavailability of Mirodenafil in Rats
| Dose | Bioavailability of Parent Mirodenafil |
| 10 mg/kg | 24.1% |
| 20 mg/kg | 30.1% |
| 40 mg/kg | 43.4% |
Source:
Table 3: Summary of this compound Dosages in Rodent Models
| Species | Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| Mouse | Alzheimer's Disease (APP-C105) | 4 mg/kg/day | Intraperitoneal (i.p.) | 4 weeks | Improved cognitive behavior; reduced Aβ and phosphorylated tau burdens. |
| Mouse | Healthy Control (Safety) | 25, 75, 225 mg/kg | Not specified | Single dose | No significant differences in general physiology or behavior. |
| Rat | Pharmacokinetics | 10, 20, 40, 50 mg/kg | Oral | Single dose | Dose-dependent pharmacokinetics. |
| Rat | Stroke (tMCAO and pMCAO) | 0.5, 1, and 2 mg/kg/day | Subcutaneous (s.c.) | 9 and 28 days | Improved sensorimotor and cognitive recovery; dose-dependent effects up to 1 mg/kg. |
| Rat | Partial Bladder Outlet Obstruction | 1 and 4 mg/kg/day | Oral | 2 weeks | Increased bladder contraction intervals. |
Experimental Protocols
1. Preparation of Mirodenafil Solution for Oral Gavage (Rat)
-
Objective: To prepare a Mirodenafil solution for daily oral administration to rats.
-
Materials:
-
This compound powder
-
Purified drinking water
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Analytical balance
-
-
Procedure:
-
Calculate the total amount of this compound required based on the desired concentration (e.g., 0.6 mg/mL or 2.4 mg/mL) and the total volume needed for the study.
-
Weigh the calculated amount of this compound powder accurately.
-
Add the powder to a volumetric flask.
-
Add a portion of the purified drinking water to the flask and place it on a magnetic stirrer.
-
Stir the solution until the powder is completely dissolved. Sonication may be used to facilitate dissolution.
-
Once dissolved, add purified drinking water to the final volume mark.
-
Store the solution at 4°C if not for immediate use. It is recommended to prepare the solution fresh.
-
2. Administration via Oral Gavage (Rat)
-
Objective: To administer a precise dose of Mirodenafil solution orally to a rat.
-
Materials:
-
Prepared Mirodenafil solution
-
Appropriately sized oral gavage needle (e.g., 16-18 gauge, straight or curved)
-
Syringe (1-3 mL)
-
-
Procedure:
-
Calculate the volume of the solution to be administered based on the animal's body weight and the desired dose (e.g., 1 mg/kg or 4 mg/kg).
-
Gently restrain the rat.
-
Measure the correct length for the gavage needle by holding it alongside the rat, from the tip of the nose to the last rib.
-
Attach the gavage needle to the syringe filled with the calculated volume of the dosing solution.
-
Carefully insert the tip of the gavage needle into the rat's mouth, passing it over the tongue into the esophagus.
-
Slowly dispense the solution from the syringe.
-
Gently remove the gavage needle.
-
Monitor the animal for a short period to ensure there are no signs of distress or regurgitation.
-
Visualizations
Caption: Mirodenafil's mechanism of action via PDE5 inhibition.
Mirodenafil dihydrochloride potential off-target effects investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of Mirodenafil dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of Mirodenafil?
A1: Mirodenafil is a second-generation phosphodiesterase 5 (PDE5) inhibitor and exhibits high selectivity for its target enzyme.[1][2][3][4] Its off-target effects are primarily related to the inhibition of other phosphodiesterase (PDE) isoforms, which can lead to various side effects. For instance, inhibition of PDE6, found in the retina, can cause visual disturbances, while inhibition of PDE1 can be associated with flushing and tachycardia.[1] However, Mirodenafil has been shown to have a favorable selectivity profile compared to first-generation PDE5 inhibitors like sildenafil, with a lower propensity for these off-target effects.[1][2][3][4]
Q2: How does Mirodenafil's selectivity profile compare to other PDE5 inhibitors?
A2: Mirodenafil generally demonstrates higher selectivity for PDE5 than other PDE isoforms when compared to sildenafil.[1][2][3][4] This enhanced selectivity is a key characteristic of second-generation PDE5 inhibitors, aiming to reduce the incidence of off-target-related adverse events.[1] For example, Mirodenafil has a significantly greater selectivity for PDE5 over PDE3 (expressed in cardiomyocytes) and PDE6 (in the retina) compared to sildenafil.[1]
Q3: My experiment shows unexpected cellular effects with Mirodenafil that don't seem related to PDE5 inhibition. What could be the cause?
A3: While Mirodenafil is highly selective, it's possible that at high concentrations or in specific cellular contexts, it may interact with other targets. Consider the following possibilities:
-
Inhibition of other PDE isoforms: Even with high selectivity, potent inhibition of other PDEs can occur at sufficient concentrations. Review the selectivity data (Table 1) to see which other PDEs might be affected.
-
Interaction with unrelated proteins: Like many small molecules, Mirodenafil could have unknown off-target interactions with kinases, phosphatases, or other enzymes. A broader off-target screening panel may be necessary to identify these.
-
Metabolic effects: The observed effects could be due to a metabolite of Mirodenafil rather than the parent compound.
-
Experimental artifacts: Rule out issues with your experimental setup, such as compound purity, solvent effects, or assay interference.
Q4: What are the common adverse events associated with PDE5 inhibitors that might indicate off-target effects?
A4: Common adverse events linked to off-target effects of PDE5 inhibitors include headache, flushing, dyspepsia, and visual disturbances like blurred vision or a blue tinge to vision (cyanopsia).[1][5] These are often attributed to the inhibition of PDE isoforms other than PDE5 in various tissues.[1]
Data Presentation
Table 1: Comparative Selectivity of Mirodenafil and Sildenafil against PDE Isoforms
| PDE Isoform | Mirodenafil IC50 (nM) | Sildenafil IC50 (nM) | Mirodenafil Selectivity (Fold vs. PDE5) | Sildenafil Selectivity (Fold vs. PDE5) | Potential Off-Target Effect of Inhibition |
| PDE5 | 0.34 | 3.5 | 1 | 1 | On-target therapeutic effect |
| PDE1 | >10,000 | 280 | >29,412 | 80 | Vasodilation, flushing, tachycardia[1] |
| PDE3 | 86,360 | 16,200 | 254,000 | 4,629 | Increased heart rate[1] |
| PDE6 | 10.2 | 38.5 | 30 | 11 | Visual disturbances, cyanopsia[1][5] |
| PDE11 | >10,000 | >10,000 | >29,412 | >2,857 | Myalgia (muscle pain) |
Data compiled from multiple sources. Actual values may vary between studies.[1]
Experimental Protocols
Protocol 1: In Vitro Phosphodiesterase (PDE) Selectivity Assay (Luminescence-based)
This protocol outlines a general method for determining the IC50 of Mirodenafil against a panel of PDE isoforms using a commercially available luminescence-based assay kit (e.g., PDE-Glo™).
Materials:
-
Recombinant human PDE enzymes (PDE1, PDE3, PDE5, PDE6, PDE11, etc.)
-
PDE-Glo™ Phosphodiesterase Assay Kit (or equivalent)
-
This compound
-
DMSO (vehicle control)
-
384-well white opaque plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Setup:
-
Add diluted Mirodenafil or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the specific recombinant PDE enzyme to each well.
-
Incubate for a specified time at room temperature (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
-
Reaction Initiation: Add the cGMP (for PDE5, PDE6) or cAMP (for other PDEs) substrate to all wells to start the enzymatic reaction. Incubate for the recommended time (e.g., 60 minutes) at room temperature.
-
Signal Detection:
-
Add the termination buffer to stop the PDE reaction.
-
Add the detection solution containing protein kinase A (PKA).
-
Add the Kinase-Glo® reagent to measure the remaining ATP.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each Mirodenafil concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the Mirodenafil concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Troubleshooting Guides
Troubleshooting for In Vitro PDE Selectivity Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal (low signal-to-background ratio) | 1. Contaminated reagents. 2. Substrate degradation. 3. High intrinsic luminescence of the test compound. | 1. Use fresh, high-quality reagents. 2. Prepare substrate solutions fresh. 3. Run a control plate with the compound and detection reagents but without the enzyme to check for interference. |
| Poor Z'-factor (<0.5) | 1. Inconsistent pipetting. 2. Enzyme instability. 3. Sub-optimal assay conditions (e.g., incubation time, temperature). | 1. Use calibrated pipettes and proper technique. 2. Ensure proper storage and handling of enzymes. 3. Optimize assay parameters according to the manufacturer's instructions. |
| Inconsistent IC50 values between experiments | 1. Variability in reagent preparation. 2. Different passage numbers of cells (for cell-based assays). 3. Inconsistent incubation times. | 1. Prepare reagents consistently and use a standardized protocol. 2. Use cells within a defined passage number range. 3. Use a precise timer for all incubation steps. |
| No inhibition observed | 1. Inactive compound. 2. Incorrect compound concentration. 3. Inactive enzyme. | 1. Verify the identity and purity of the Mirodenafil stock. 2. Confirm the dilution series calculations. 3. Test the enzyme activity with a known inhibitor as a positive control. |
Visualizations
Caption: On-target signaling pathway of Mirodenafil.
Caption: Experimental workflow for off-target screening.
Caption: Logical flow for troubleshooting unexpected results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. promega.com [promega.com]
- 3. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. content.abcam.com [content.abcam.com]
Mirodenafil Dihydrochloride HPLC Assay: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) assay of Mirodenafil dihydrochloride. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical solubility characteristics of this compound?
This compound is a crystalline solid with varying solubility depending on the solvent. It is soluble in organic solvents like DMSO (≥ 100 mg/mL) and ethanol (~10-13 mg/mL).[1][2] Its solubility in aqueous buffers is limited.[1] For HPLC analysis, preparing stock solutions in DMSO is common, followed by dilution with the mobile phase.[1][3] Care should be taken as moisture-absorbing DMSO can reduce solubility.[2]
Q2: What is a common starting point for an HPLC method for this compound analysis?
A typical reversed-phase HPLC method utilizes a C18 column. One published method uses a CapcellPack MG C18 column (4.6 mm x 150 mm, 5 µm) with an isocratic mobile phase of 20 mM ammonium acetate buffer (pH 4.0) and acetonitrile in a 60:40 (v/v) ratio.[4] UV detection is commonly set at 250 nm.[1][4] Another method for simultaneous analysis of Mirodenafil and its metabolites uses a mobile phase of 0.02 M ammonium acetate buffer (pH 6) and acetonitrile (52:48, v/v) with UV detection at 254 nm.[5]
Q3: My baseline is noisy. What are the potential causes and solutions?
Baseline noise in HPLC can stem from several sources. Common causes include contaminated solvents, air bubbles in the mobile phase, or issues with the detector lamp.[6][7] Ensure your mobile phase is freshly prepared with high-purity solvents and has been properly degassed.[7][8] Inspect the system for any leaks, as these can also contribute to baseline instability.[9] If the problem persists, cleaning the detector flow cell or replacing the detector lamp may be necessary.[8]
Q4: I'm observing a shift in the retention time of my Mirodenafil peak. Why is this happening?
Retention time shifts can be caused by variations in mobile phase composition, column degradation, or inconsistent pump flow.[6][10] It is crucial to ensure the mobile phase is prepared consistently for each run.[10] Column aging is a natural process that can affect retention times; implementing a regular column cleaning and replacement schedule is advisable. Also, verify that the HPLC pump is delivering a consistent flow rate and that there are no leaks in the system.[10]
Troubleshooting Guides
This section provides a more in-depth approach to resolving common issues encountered during the HPLC analysis of this compound.
Issue 1: High Backpressure
High backpressure is a frequent problem in HPLC systems and can lead to system shutdowns or damage.[6]
Systematic Troubleshooting:
-
Isolate the Column: Disconnect the column from the system and run the pump with the mobile phase. If the pressure returns to normal, the blockage is within the column.
-
Column Flushing: If the column is the source of high pressure, a blockage of the inlet frit is likely. Try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, a more rigorous column cleaning procedure may be required.
-
Check System Components: If the pressure remains high without the column, the blockage is elsewhere in the system. Systematically check components in the flow path, starting from the injector and moving towards the detector, including all tubing and fittings, for any obstructions.[8]
Issue 2: Poor Peak Shape (Tailing or Broadening)
Poor peak shape can compromise the accuracy and precision of your quantification.
Potential Causes & Solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample and reinjecting.
-
Secondary Interactions: Mirodenafil, being a basic compound, can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Ensure the pH of your mobile phase is appropriate to suppress these interactions (e.g., a slightly acidic pH).
-
Column Degradation: A decline in column performance can manifest as poor peak shape. Consider replacing the column if cleaning and regeneration procedures are ineffective.[7]
-
Inappropriate Solvent for Sample Dilution: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% DMSO), it can cause peak distortion. Whenever possible, the sample diluent should match the mobile phase composition.[6]
Data Presentation
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | CapcellPack MG C18 (4.6 mm x 150 mm, 5 µm)[4] | C18 (4.6 mm x 250 mm, 5 µm)[5] |
| Mobile Phase | 20 mM Ammonium Acetate (pH 4.0) : Acetonitrile (60:40, v/v)[4] | 0.02 M Ammonium Acetate (pH 6) : Acetonitrile (52:48, v/v)[5] |
| Flow Rate | Not Specified | 1.4 mL/min[5] |
| Detection | UV at 250 nm[4] | UV at 254 nm[5] |
| Elution Type | Isocratic[4] | Isocratic[5] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL[2][11] |
| Ethanol | ~10-13 mg/mL[1][2] |
| Water | 1-5 mg/mL (may require sonication and warming)[2][11] |
| DMSO:PBS (pH 7.2) (1:9) | ~0.1 mg/mL[1] |
Experimental Protocols
Representative HPLC Method for this compound Quantification
This protocol is a representative method based on published literature.[4]
-
Mobile Phase Preparation:
-
Prepare a 20 mM solution of ammonium acetate in HPLC-grade water.
-
Adjust the pH of the ammonium acetate solution to 4.0 using an appropriate acid (e.g., formic acid or acetic acid).
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the filtered buffer with acetonitrile in a 60:40 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum degassing.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a small amount of DMSO to create a stock solution.
-
Dilute the stock solution with the mobile phase to achieve the desired concentration for the calibration curve.
-
-
Sample Preparation:
-
For drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range.
-
For dosage forms (e.g., tablets), crush the tablets, extract the active ingredient with a suitable solvent (e.g., mobile phase), and dilute as necessary.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: 20 mM Ammonium Acetate (pH 4.0) : Acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min (typical starting point, may require optimization).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
Detection: UV at 250 nm.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
-
Visualizations
Caption: A generalized workflow for the HPLC analysis of this compound.
Caption: A logical troubleshooting guide for high backpressure issues in an HPLC system.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | PDE | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. aelabgroup.com [aelabgroup.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. mastelf.com [mastelf.com]
- 9. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 10. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 11. medchemexpress.com [medchemexpress.com]
Mirodenafil Dihydrochloride Degradation Product Analysis: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mirodenafil dihydrochloride. The information is designed to assist in anticipating and resolving issues related to the analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the known metabolic pathways of Mirodenafil, and how can this information guide degradation studies?
Mirodenafil is known to be extensively metabolized in vivo, primarily by the cytochrome P450 enzyme CYP3A4. While specific forced degradation studies are not widely published, the metabolic pathways can suggest potential degradation routes under stress conditions, particularly oxidation. The main metabolic transformations observed in rats include:
-
N-dealkylation and oxidation of the hydroxyethyl moiety on the piperazine ring.
-
N,N-deethylation and hydroxylation of the piperazine ring.
-
Hydroxylation of the propyl group.
-
Sulfate conjugation.
-
Aromatic hydroxylation.
These metabolic routes suggest that the piperazine ring and the alkyl chains are susceptible to oxidative degradation. When designing forced degradation studies, it is crucial to include oxidative stress conditions (e.g., using hydrogen peroxide) to investigate the formation of these and other related degradation products.
Q2: I am not seeing any degradation of this compound under acidic or basic hydrolytic stress. Is this expected?
While specific data on the hydrolytic stability of Mirodenafil is limited in publicly available literature, some phosphodiesterase type 5 (PDE5) inhibitors exhibit considerable stability. If you are not observing degradation, consider the following:
-
Stress Conditions: Ensure the concentration of your acid or base and the temperature are sufficiently high to induce degradation. Typical conditions range from 0.1 M to 1 M HCl or NaOH at temperatures from ambient to 80°C.
-
Duration: The degradation process may be slow. Extend the duration of the study and take time points over a longer period.
-
Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradants. Verify the limit of detection (LOD) and limit of quantitation (LOQ) of your method for potential impurities.
Q3: What type of analytical column is best suited for separating Mirodenafil from its potential degradation products?
For the analysis of Mirodenafil and its impurities, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically employed. A C18 column is a common and effective choice for separating Mirodenafil from its more polar or non-polar degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor peak shape for Mirodenafil or degradation products (tailing or fronting). | - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Use a mobile phase with an appropriate buffer or consider a different column chemistry (e.g., a phenyl or cyano column). |
| Co-elution of Mirodenafil with a degradation product. | - Insufficient chromatographic resolution. | - Optimize the mobile phase composition (e.g., change the organic modifier ratio or the type of organic solvent).- Adjust the gradient slope in a gradient elution method.- Evaluate a column with a different selectivity. |
| Appearance of unexpected peaks in the chromatogram. | - Contamination from glassware, solvents, or the sample matrix.- Carryover from previous injections.- Further degradation of a primary degradant. | - Run a blank injection to identify system peaks.- Implement a robust needle wash program.- Analyze samples at different time points to monitor the degradation profile. |
| Mass balance in forced degradation studies is less than 95%. | - Formation of non-UV active degradants.- Degradants are not eluting from the column.- Inaccurate quantification due to different response factors. | - Use a mass spectrometer (LC-MS) to detect non-chromophoric compounds.- Employ a stronger solvent in the mobile phase or a column wash step to elute highly retained compounds.- Determine the relative response factors for the major degradation products. |
Experimental Protocols
General Protocol for Forced Degradation Studies
This protocol provides a general framework for conducting forced degradation studies on this compound. The specific concentrations and conditions should be optimized for your particular experimental setup.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the solution at 60°C for 24 hours. At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to the target concentration.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time intervals, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At specified time intervals, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Store the solid drug substance and a solution of the drug in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a solution of the drug to UV light (e.g., 254 nm) and visible light for a specified duration.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Example HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.02 M Ammonium Acetate buffer (pH 6.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable ratio of A:B, and program a linear gradient to increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
The following table is a template for summarizing quantitative data from forced degradation studies.
| Stress Condition | Duration | Mirodenafil Assay (%) | Total Impurities (%) | Mass Balance (%) | Remarks |
| 1 M HCl, 60°C | 24 h | Data | Data | Data | e.g., Major degradant at RRT 0.8 |
| 1 M NaOH, 60°C | 24 h | Data | Data | Data | e.g., No significant degradation |
| 3% H₂O₂, RT | 24 h | Data | Data | Data | e.g., Two major degradants observed |
| Thermal, 70°C | 48 h | Data | Data | Data | e.g., Minor degradation |
| Photolytic (UV) | 24 h | Data | Data | Data | e.g., Significant degradation |
RRT = Relative Retention Time
Visualizations
The following diagrams illustrate a hypothetical degradation pathway and a general experimental workflow for the analysis of this compound degradation products.
Caption: Hypothetical degradation pathway of this compound.
Caption: Experimental workflow for degradation product analysis.
Technical Support Center: Mirodenafil Dihydrochloride In Vitro Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in in vitro experiments involving Mirodenafil dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is the dihydrochloride salt form of Mirodenafil, a potent and selective second-generation phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Its primary mechanism of action is the inhibition of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[3][4][5] By inhibiting PDE5, Mirodenafil leads to an accumulation of cGMP in cells.[3][] This increase in cGMP activates downstream signaling pathways, such as the cGMP/PKG/CREB pathway, which can modulate various cellular processes including smooth muscle relaxation and neuronal cell survival.[][7]
Q2: What are the key chemical and physical properties of this compound?
Understanding the fundamental properties of this compound is crucial for proper handling and experimental design.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Synonyms | SK3530 dihydrochloride, SK-3530 | [8][9][10] |
| Molecular Formula | C₂₆H₃₇N₅O₅S · 2HCl | [8][11] |
| Molecular Weight | 604.6 g/mol | [9][11][12] |
| Appearance | Crystalline solid | [8] |
| Purity | ≥95% | [8] |
| Storage | Powder: -20°C (≥ 4 years stability) | [8][9] |
| UV/Vis | λmax: 211, 250 nm |[8] |
Q3: How should I prepare stock solutions of this compound?
Proper preparation of stock solutions is a critical first step in ensuring experimental consistency. Due to its properties, a specific procedure is recommended.
This compound is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF), but is only sparingly soluble in aqueous buffers.[8] For in vitro experiments, DMSO is the most commonly used solvent.[10][13]
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Source |
|---|---|---|
| DMSO | ~25 mg/mL to 100 mg/mL | [8][9][10] |
| Ethanol | ~10 mg/mL to 13 mg/mL | [8][9] |
| Dimethylformamide (DMF) | ~25 mg/mL | [8] |
| Water | ~1 mg/mL | [9] |
| 1:9 DMSO:PBS (pH 7.2) | ~0.1 mg/mL |[8] |
Note: Solubility can vary between batches. Always use fresh, high-quality DMSO as moisture-absorbing DMSO can reduce solubility.[9]
Q4: What is the stability of this compound in different solutions?
Solution stability is key to obtaining reproducible results.
-
Powder: The solid, crystalline form is stable for at least 4 years when stored at -20°C.[8]
-
DMSO Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[9][13] Store at -80°C for up to one year or at -20°C for up to one month.[9]
-
Aqueous Solutions: Aqueous solutions are not recommended for storage for more than one day.[8] It is best practice to prepare fresh dilutions in your cell culture medium or buffer for each experiment from a frozen DMSO stock.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
Issue 1: High Variability or Poor Reproducibility in Assay Results
Q: My dose-response curves are inconsistent between experiments. What are the common causes and how can I fix this?
A: High variability is a frequent challenge in in vitro assays.[14][15] It often stems from minor, overlooked inconsistencies in protocol execution. A systematic approach is needed to identify the source.
Troubleshooting Steps:
-
Re-evaluate Solution Preparation:
-
Solubility Issues: Ensure the compound is fully dissolved in DMSO before preparing aqueous dilutions. Sonication may aid dissolution.[10][13] Precipitates in your working solution will lead to inaccurate dosing.
-
Solvent Concentration: Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[10][13] If higher concentrations are necessary, a solvent control is mandatory to assess cellular effects.[10]
-
Solution Age: Always use freshly prepared working solutions. Mirodenafil's stability in aqueous media is limited.[8]
-
-
Standardize Cell Culture and Seeding:
-
Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.
-
Cell Density: Variations in initial cell seeding density can significantly alter results due to differences in growth rates and confluency.[15] Use a consistent seeding protocol and verify cell counts before plating.
-
Cell Viability: Always check cell viability before seeding; it should be >95%.
-
-
Refine Assay Protocol:
-
Incubation Times: Ensure precise and consistent incubation times with the compound.
-
Washing Steps: Seemingly minor steps like PBS washing can significantly impact outcomes.[15] Standardize the volume, temperature, and technique for all washing steps.
-
Reagent Handling: Ensure all reagents are properly stored, thawed, and mixed before use.
-
Issue 2: Lower-Than-Expected Potency or Efficacy
Q: The observed IC₅₀ value for Mirodenafil is much higher than reported in the literature, or the compound shows no effect. What could be wrong?
A: A significant drop in potency can indicate a problem with the compound's integrity, its interaction with the assay system, or the health of the biological model.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Storage: Confirm that the solid compound and DMSO stock solutions have been stored correctly at -20°C and -80°C, respectively.[8][9] Improper storage can lead to degradation.
-
Source and Purity: Ensure the compound is from a reputable supplier and check the certificate of analysis for purity information.[8]
-
-
Check for Assay Interference:
-
Media Components: Some components in cell culture media can interact with or degrade compounds.[16] While not specifically documented for Mirodenafil, this is a known source of variability. Consider testing the compound's stability in your specific media over the experiment's duration.[17]
-
Plasticware Adsorption: Highly lipophilic compounds can adsorb to plastic surfaces. While less common, if you suspect this, consider using low-binding plates.
-
-
Assess Cell Line Health and Target Expression:
-
Cell Health: Unhealthy or stressed cells may not respond appropriately to stimuli. Perform a viability assay (e.g., Trypan Blue) to confirm cell health.
-
Target Expression: Confirm that your cell line expresses PDE5 at sufficient levels. If expression is low or absent, the inhibitory effect of Mirodenafil will be minimal. This can be checked via Western Blot or qPCR.
-
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Stock and Working Solutions
This workflow minimizes precipitation and ensures accurate final concentrations.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. glpbio.com [glpbio.com]
- 3. What is the mechanism of Mirodenafil? [synapse.patsnap.com]
- 4. What is Mirodenafil used for? [synapse.patsnap.com]
- 5. A review of the efficacy and safety of mirodenafil in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 5 inhibitor mirodenafil ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | PDE | TargetMol [targetmol.com]
- 11. This compound | C26H39Cl2N5O5S | CID 135564928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. Mirodenafil | PDE | TargetMol [targetmol.com]
- 14. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Mirodenafil Dihydrochloride First-Pass Metabolism in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the first-pass metabolism of mirodenafil dihydrochloride in rats.
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of mirodenafil in rats and what are the primary factors contributing to it?
The oral bioavailability of mirodenafil in rats is relatively low and dose-dependent, which is attributed to extensive first-pass metabolism. After oral administration, the bioavailability of the parent mirodenafil has been reported to be 24.1%, 30.1%, and 43.4% for doses of 10, 20, and 40 mg/kg, respectively. The low bioavailability is primarily due to significant hepatic and gastrointestinal first-pass effects.
Q2: How significant are the hepatic and gastrointestinal first-pass effects for mirodenafil in rats?
Both hepatic and gastrointestinal first-pass metabolism play a crucial role in the clearance of mirodenafil in rats. Following oral administration of a 20 mg/kg dose, it was estimated that approximately 54.3% of the dose undergoes gastrointestinal first-pass metabolism, while about 21.4% is eliminated by the hepatic first-pass effect. A very small fraction, around 2.59%, of the oral dose is not absorbed.
Q3: What are the major metabolites of mirodenafil identified in rats?
The primary metabolites of mirodenafil identified in rats are SK3541 and SK3544. The main metabolic pathway involves N-dealkylation of mirodenafil to form SK3541, which is an active metabolite.
Q4: Which cytochrome P450 (CYP) enzymes are responsible for mirodenafil metabolism in rats?
In rats, the metabolism of mirodenafil and its active metabolite SK3541 involves multiple cytochrome P450 isoforms. Studies have shown that hepatic CYP1A1/2, 2B1/2, 2D subfamily, and 3A1/2 are all involved in the metabolic clearance of both compounds. In humans, CYP3A4 is the major enzyme responsible for the N-dealkylation of mirodenafil, with a minor contribution from CYP2C8.
Troubleshooting Guides
Q5: We are observing significantly lower than expected plasma concentrations of mirodenafil in our oral administration study in rats. What could be the cause?
Several factors could contribute to lower-than-expected plasma concentrations:
-
Extensive First-Pass Metabolism: As detailed above, mirodenafil undergoes substantial gastrointestinal and hepatic first-pass metabolism, which significantly reduces the amount of parent drug reaching systemic circulation. Review the dose administered; the pharmacokinetics are dose-dependent due to saturable metabolism.
-
Animal Health and Fasting Status: Ensure that the rats were properly fasted before oral administration. The presence of food in the GI tract can alter drug absorption.
-
Dosing Technique: Verify the accuracy of the oral gavage technique to ensure the full dose was administered correctly.
-
Sample Handling and Analysis: Confirm that blood sample collection, processing, and storage procedures were appropriate to prevent degradation of the analyte. Check the validation of your analytical method (e.g., LC-MS/MS) for accuracy and precision.
Q6: Our in vitro metabolism assay using rat liver microsomes shows an extremely rapid depletion of mirodenafil. How can we interpret this?
Rapid depletion of mirodenafil in rat liver microsomes is expected and consistent with in vivo data showing extensive hepatic metabolism.
-
High Intrinsic Clearance: This observation suggests a high intrinsic clearance of the compound by hepatic enzymes. Studies have shown that the metabolism of mirodenafil is mediated by several CYP450 enzymes in rats.
-
Experimental Conditions: Ensure that the microsomal protein concentration and NADPH (cofactor) concentration are not excessively high, which could accelerate the metabolic rate beyond a measurable range for your time points. Consider optimizing incubation times with shorter intervals to accurately determine the initial rate of metabolism.
-
Metabolite Identification: The rapid disappearance of the parent compound should be accompanied by the appearance of its metabolites, such as SK3541. Analyzing for the formation of these metabolites can confirm that the depletion is due to metabolism.
Data Presentation
Table 1: Pharmacokinetic Parameters of Mirodenafil in Rats After a Single Oral Dose
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (F %) |
|---|---|---|---|---|---|
| 10 | - | 0.5 | 0.5 - 0.7 | - | 24.1% |
| 20 | - | 0.5 | 0.5 - 0.7 | - | 30.1% |
| 40 | 2,728 | 1.0 | 1.5 | 5,702 | 43.4% |
| 50 | - | 0.5 | 0.5 - 0.7 | - | - |
Data compiled from multiple sources. Note that pharmacokinetic parameters can vary between studies.
Table 2: Contribution to First-Pass Effect of Mirodenafil in Rats (20 mg/kg Oral Dose)
| Parameter | Percentage of Oral Dose | Reference |
|---|---|---|
| Unabsorbed Fraction | ~2.59% | |
| Gastrointestinal First-Pass Effect | ~54.3% | |
| Hepatic First-Pass Effect | ~21.4% |
| Absolute Bioavailability (F) | ~29.4 - 30.1% | |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This is a generalized protocol based on methodologies described in the literature.
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals should be acclimatized and fasted overnight before the experiment with free access to water.
-
Drug Administration:
-
Intravenous (IV): Administer mirodenafil (e.g., 5, 10, 20 mg/kg) via the jugular vein to determine clearance and volume of distribution, which are necessary to calculate absolute bioavailability.
-
Oral (PO): Administer this compound (e.g., 10, 20, 50 mg/kg) dissolved in a suitable vehicle (e.g., water) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.3 mL) from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 h) after administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Sample Analysis:
-
Use a validated LC-MS/MS method for the simultaneous determination of mirodenafil and its metabolites (e.g., SK3541, SK3544) in plasma.
-
Sample preparation typically involves a simple protein precipitation step with a solvent like acetonitrile.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis software. Calculate bioavailability (F) using the formula: F = (AUCoral / AUCIV) × (DoseIV / Doseoral).
Protocol 2: In Vitro Metabolism Study Using Rat Liver Microsomes
This protocol is a general guide for assessing metabolic stability.
-
Materials: Rat liver microsomes (RLM), mirodenafil, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and 0.1 M phosphate buffer (pH 7.4).
-
Incubation:
-
Prepare an incubation mixture containing RLM (e.g., 0.5 mg/mL protein concentration) and mirodenafil (e.g., 1 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without NADPH should be run in parallel to check for non-CYP-mediated metabolism.
-
-
Sampling: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 min).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the protein.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the concentration of remaining mirodenafil in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of mirodenafil remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
Visualizations
Caption: Metabolic pathway of mirodenafil in rats.
Caption: Workflow for assessing first-pass metabolism.
Technical Support Center: Mirodenafil Dihydrochloride and Ketoconazole Drug Interaction Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the drug-drug interaction between mirodenafil dihydrochloride and ketoconazole. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for mirodenafil and how does ketoconazole interfere with it?
A1: Mirodenafil is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This process involves the N-dealkylation of mirodenafil to its major active metabolite, N-dehydroxyethyl mirodenafil.[4] Ketoconazole is a potent inhibitor of the CYP3A4 isozyme.[5][6][7][8] By inhibiting CYP3A4, ketoconazole blocks the primary metabolic route of mirodenafil, leading to a significant increase in its plasma concentration and a decrease in the formation of its metabolite.[4]
Q2: What are the expected pharmacokinetic changes when mirodenafil is co-administered with ketoconazole?
A2: Co-administration of ketoconazole with mirodenafil leads to significant alterations in the pharmacokinetic profile of mirodenafil. A clinical study in healthy Korean male volunteers demonstrated a 5.04-fold increase in the area under the plasma concentration-time curve from time zero to infinity (AUC(0-infinity)) of mirodenafil.[4] This indicates a substantial increase in the total systemic exposure to the drug. Consequently, the metabolic ratio of N-dehydroxyethyl mirodenafil to mirodenafil is significantly decreased.[4]
Q3: Are there any potential adverse effects to be aware of when conducting co-administration studies?
A3: Yes, due to the increased systemic exposure to mirodenafil in the presence of ketoconazole, the incidence and severity of adverse events may be higher. In a clinical study, a higher number of adverse events were reported during the period of mirodenafil and ketoconazole co-administration compared to mirodenafil alone.[4] Commonly reported adverse events associated with mirodenafil include headache and flushing.[1] Researchers should closely monitor subjects for any potential adverse reactions.
Q4: How should I design an in-vivo study to assess the interaction between mirodenafil and ketoconazole?
A4: A robust study design would be an open-label, one-sequence, three-period, three-treatment crossover study.[4] This design allows each subject to serve as their own control, minimizing inter-individual variability. The three periods could consist of: 1) mirodenafil alone, 2) mirodenafil with a potent CYP3A4 inhibitor (ketoconazole), and 3) mirodenafil with a potent CYP3A4 inducer (e.g., rifampicin) to fully characterize the metabolic pathway.[4] A washout period between each treatment phase is crucial.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high variability in mirodenafil plasma concentrations. | Inter-individual differences in CYP3A4 activity. Genetic polymorphisms in CYP3A5 can also contribute to variability in the metabolism of phosphodiesterase-5 inhibitors.[9] | Ensure a homogenous study population. Consider genotyping subjects for CYP3A4 and CYP3A5 polymorphisms to account for genetic variability in the data analysis. |
| Lower than expected plasma concentrations of the N-dehydroxyethyl mirodenafil metabolite. | Inefficient N-dealkylation due to lower than expected CYP3A4 activity in the study population or potential inhibition from other co-administered substances. | Screen subjects for concomitant medications that may inhibit CYP3A4. Verify the baseline CYP3A4 activity of the study population if possible. |
| Difficulty in achieving complete washout of ketoconazole between study periods. | The elimination half-life of ketoconazole. | Ensure an adequate washout period is incorporated into the study design. The specific duration should be based on the known pharmacokinetic properties of ketoconazole. |
| Observed adverse events are more severe than anticipated. | The significant increase in mirodenafil exposure due to CYP3A4 inhibition by ketoconazole.[4] | Implement a comprehensive safety monitoring plan, including frequent assessment of vital signs and subject-reported symptoms. Have a clear protocol for managing adverse events. |
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of mirodenafil when administered alone and with ketoconazole, based on a clinical study in healthy volunteers.[4]
| Parameter | Mirodenafil Alone | Mirodenafil with Ketoconazole | Fold Change |
| AUC(0-infinity) of mirodenafil | - | - | 5.04-fold increase |
| Metabolic Ratio (N-dehydroxyethyl mirodenafil / mirodenafil) | - | - | 0.21-fold decrease |
Note: Specific mean values for AUC were not provided in the abstract.
Experimental Protocol: In-Vivo Drug Interaction Study
This section outlines a detailed methodology for a clinical study investigating the interaction between mirodenafil and ketoconazole, adapted from the study by Shin et al. (2009).[4]
1. Study Design:
-
An open-label, one-sequence, three-period, three-treatment crossover study.
2. Study Population:
-
Healthy male volunteers.
-
Inclusion criteria: Age 19-29 years, normal body mass index.
-
Exclusion criteria: Any clinically significant illness or history of drug or alcohol abuse.
3. Treatment Periods:
-
Period 1: A single oral dose of 100 mg mirodenafil.
-
Washout Period: A sufficient time to ensure complete elimination of mirodenafil.
-
Period 2: Pretreatment with 400 mg ketoconazole once daily for 3 days, followed by a single oral dose of 100 mg mirodenafil on the third day.
-
Washout Period: A sufficient time to ensure complete elimination of both drugs.
-
Period 3: (Optional, for comprehensive CYP3A4 characterization) Pretreatment with a CYP3A4 inducer like 600 mg rifampicin once daily for 10 days, followed by a single oral dose of 100 mg mirodenafil on the tenth day.
4. Pharmacokinetic Sampling:
-
Serial blood samples should be collected at predefined time points after the administration of mirodenafil in each period (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).
5. Bioanalytical Method:
-
Plasma concentrations of mirodenafil and its major metabolite, N-dehydroxyethyl mirodenafil, should be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as AUC, Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and t1/2 (elimination half-life) should be calculated using a noncompartmental method.
-
The metabolic ratio should be calculated as the AUC of the metabolite divided by the AUC of the parent drug.
7. Safety Assessment:
-
Adverse events should be monitored and recorded throughout the study via subject interviews, physical examinations, and clinical laboratory tests.
Visualizations
References
- 1. A review of the efficacy and safety of mirodenafil in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Pharmacokinetics of Mirodenafil in Mexican Healthy Volunteers [scirp.org]
- 3. Identification of cytochrome P450 enzymes responsible for N -dealkylation of a new oral erectogenic, mirodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of ketoconazole and rifampicin on the pharmacokinetics of mirodenafil in healthy Korean male volunteers: an open-label, one-sequence, three-period, three-treatment crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xenotech.com [xenotech.com]
- 9. go.drugbank.com [go.drugbank.com]
Validation & Comparative
A Head-to-Head Comparison of Mirodenafil and Sildenafil: In Vitro Potency for PDE5 Inhibition
For Immediate Release
This guide provides a detailed comparison of the in vitro potency of two prominent phosphodiesterase type 5 (PDE5) inhibitors: mirodenafil dihydrochloride and sildenafil. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies, and visualizes critical pathways and workflows to offer a comprehensive overview of their comparative efficacy at a molecular level.
Executive Summary
Data Presentation: In Vitro Potency Against PDE5
The following table summarizes the quantitative data on the in vitro potency of mirodenafil and sildenafil against the PDE5 enzyme. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by half.
| Compound | IC50 (nM) | Reference(s) |
| This compound | 0.34 | |
| Sildenafil | 3.5 | |
| 3.4 | ||
| 3.5 - 8.5 |
Signaling Pathway of PDE5 Inhibition
PDE5 inhibitors like mirodenafil and sildenafil exert their effects by modulating the cyclic guanosine monophosphate (cGMP) signaling pathway. Nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of cGMP leads to smooth muscle relaxation and vasodilation. PDE5 is the enzyme responsible for the degradation of cGMP to the inactive GMP. By inhibiting PDE5, mirodenafil and sildenafil prevent the breakdown of cGMP, thereby enhancing its intracellular levels and prolonging its vasodilatory effects.
Experimental Protocols
The in vitro potency of PDE5 inhibitors is typically determined through enzymatic assays that measure the hydrolysis of cGMP by recombinant human PDE5. Below is a detailed methodology synthesized from various established protocols.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of test compounds (mirodenafil and sildenafil) against purified PDE5 enzyme.
Materials:
-
Recombinant human PDE5 enzyme
-
Test compounds (this compound, Sildenafil) dissolved in DMSO
-
[³H]-cGMP (radiolabeled substrate)
-
Unlabeled cGMP
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of mirodenafil and sildenafil in DMSO. Further dilute these in the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme Reaction:
-
In a 96-well microplate, add the assay buffer.
-
Add the diluted test compounds or vehicle (for control wells).
-
Add the PDE5 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of [³H]-cGMP and unlabeled cGMP (the substrate). The final cGMP concentration should be near the Michaelis-Menten constant (Km) for accurate IC50 determination.
-
Incubate the reaction mixture at 30°C for a fixed time (e.g., 30-60 minutes), ensuring that less than 20% of the substrate is hydrolyzed in the uninhibited control wells.
-
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes) or by adding a stop solution.
-
Product Quantification:
-
Cool the plate on ice.
-
Add snake venom nucleotidase to each well. This enzyme converts the radiolabeled product, [³H]-5'-GMP, into [³H]-guanosine.
-
Incubate at 30°C for 10-20 minutes.
-
The resulting [³H]-guanosine is separated from the unreacted [³H]-cGMP using anion-exchange resin columns or beads.
-
The eluate containing the [³H]-guanosine is collected into scintillation vials.
-
-
Data Analysis:
-
Add scintillation cocktail to the vials and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro potency of PDE5 inhibitors.
Conclusion
The experimental data clearly indicates that this compound is a more potent inhibitor of the PDE5 enzyme in vitro than sildenafil. This higher potency, reflected in its significantly lower IC50 value, suggests that mirodenafil can achieve a comparable level of enzymatic inhibition at a lower concentration. This information is critical for researchers engaged in the development of new therapeutic agents targeting the cGMP signaling pathway.
A Comparative Guide to the PDE Selectivity Profiles of Mirodenafil Dihydrochloride and Tadalafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphodiesterase (PDE) selectivity profiles of two prominent PDE5 inhibitors: mirodenafil dihydrochloride and tadalafil. The information presented herein is intended to assist researchers and drug development professionals in understanding the nuanced biochemical properties of these compounds. All quantitative data is supported by available experimental information.
Introduction to Mirodenafil and Tadalafil
Mirodenafil is a second-generation PDE5 inhibitor, while tadalafil is a well-established PDE5 inhibitor widely used in clinical practice. Both compounds exert their therapeutic effects by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, these drugs lead to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation. The selectivity of these inhibitors for PDE5 over other PDE isoforms is a critical determinant of their side-effect profiles.
PDE Selectivity Profiles: A Quantitative Comparison
The following table summarizes the in vitro inhibitory activity (IC50) and selectivity ratios of mirodenafil and tadalafil against various human PDE isoforms. Lower IC50 values indicate higher potency.
| Phosphodiesterase Isoform | This compound | Tadalafil |
| PDE1 | - | >10,000-fold less potent than for PDE5 |
| PDE2 | - | >10,000-fold less potent than for PDE5 |
| PDE3 | ~254,000-fold less potent than for PDE5[1] | >10,000-fold less potent than for PDE5 |
| PDE4 | - | >10,000-fold less potent than for PDE5 |
| PDE5 | IC50: 0.34 nM [2] | IC50: 1.8 nM [3] |
| PDE6 | ~30-fold less potent than for PDE5[1] | 700-fold less potent than for PDE5 |
| PDE7 | - | >10,000-fold less potent than for PDE5 |
| PDE8 | - | >9,000-fold less potent than for PDE5 |
| PDE9 | - | >9,000-fold less potent than for PDE5 |
| PDE10 | - | >9,000-fold less potent than for PDE5 |
| PDE11 | - | 14-fold less potent for PDE11A1 and 40-fold for PDE11A4 than for PDE5 |
Experimental Protocols for PDE Selectivity Assays
The determination of the half-maximal inhibitory concentration (IC50) values is crucial for characterizing the selectivity of PDE inhibitors. While specific protocols for each cited value may vary, a general methodology involves the use of in vitro enzymatic assays with purified recombinant human PDE isoforms.
A common approach is the radiolabeled cGMP scintillation proximity assay (SPA) . In this assay, the PDE enzyme is incubated with a radiolabeled cGMP substrate (e.g., [3H]-cGMP) in the presence of varying concentrations of the inhibitor. The enzymatic reaction, which converts cGMP to GMP, is then stopped. Scintillation beads coated with a GMP-specific antibody are added. The proximity of the radiolabeled GMP product to the beads results in the emission of light, which is measured by a scintillation counter. The degree of inhibition is calculated by comparing the signal in the presence of the inhibitor to the control (no inhibitor). IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Another established method is isothermal titration calorimetry (ITC) . This technique directly measures the heat change that occurs upon the binding of an inhibitor to the target enzyme. In a typical experiment, the inhibitor is titrated into a solution containing the PDE enzyme, and the heat released or absorbed is measured. This allows for the determination of the binding affinity (Kd), which can be related to the inhibitory potency.
Signaling Pathway of PDE5 Inhibitors
Mirodenafil and tadalafil function within the nitric oxide (NO)/cGMP signaling pathway. The following diagram, generated using Graphviz, illustrates this mechanism of action.
Caption: Mechanism of action of Mirodenafil and Tadalafil.
Conclusion
Both mirodenafil and tadalafil are highly potent inhibitors of PDE5. Tadalafil exhibits a well-characterized selectivity profile with significantly lower potency against other PDE isoforms, with the exception of PDE11. Mirodenafil demonstrates very high potency for PDE5 and favorable selectivity over PDE3 and PDE6. The detailed comparison of their full PDE selectivity profiles is an ongoing area of research that is critical for understanding their therapeutic applications and potential off-target effects. The experimental protocols described provide a framework for the continued investigation and characterization of these and other novel PDE inhibitors.
References
- 1. [3H]sildenafil binding to phosphodiesterase-5 is specific, kinetically heterogeneous, and stimulated by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tainstruments.com [tainstruments.com]
- 3. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]
A Comparative Pharmacokinetic Analysis of Mirodenafil and Sildenafil in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two phosphodiesterase type 5 (PDE5) inhibitors, mirodenafil and sildenafil, in a rat model. The information presented is compiled from preclinical studies and aims to offer an objective overview supported by experimental data to inform further research and development.
Executive Summary
Mirodenafil, a second-generation PDE5 inhibitor, demonstrates significantly different pharmacokinetic properties compared to the first-generation compound, sildenafil, in rats. Following oral administration, mirodenafil achieves considerably higher maximum plasma and corpus cavernosum concentrations (Cmax) than sildenafil at the same dosage. While the time to reach maximum concentration (Tmax) and the half-life (t1/2) are comparable in plasma, mirodenafil exhibits a longer half-life in the corpus cavernosum. These findings suggest that mirodenafil may have a more prolonged local effect.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of mirodenafil and sildenafil in male Sprague-Dawley rats after a single oral administration of 40 mg/kg.
| Parameter | Compartment | Mirodenafil (40 mg/kg) | Sildenafil (40 mg/kg) | Reference |
| Cmax (Maximum Concentration) | Plasma | 2,728 ng/mL | 173 ng/mL | [1] |
| Corpus Cavernosum | 2,812 ng/g | 1,116 ng/g | [1] | |
| Tmax (Time to Cmax) | Plasma | 1.0 hour | 1.6 hours | [1] |
| Corpus Cavernosum | 1.4 hours | 1.4 hours | [1] | |
| t1/2 (Half-life) | Plasma | 1.5 hours | 1.4 hours | [1] |
| Corpus Cavernosum | 1.3 hours | 0.9 hours | [1] |
Experimental Protocols
The data presented in this guide is based on the following experimental methodologies, synthesized from multiple preclinical studies.
Animal Model and Dosing
-
Species: Male Sprague-Dawley (SD) rats.
-
Dosing: A single oral dose of 40 mg/kg of either mirodenafil or sildenafil was administered. The drugs were typically dissolved in a suitable vehicle, such as a 40% polyethylene glycol (PEG) solution in water.
-
Fasting: Rats were fasted overnight prior to drug administration and for a specified period (e.g., 6 hours) post-dosing to ensure consistent absorption.
Sample Collection
-
Blood Sampling: Blood samples were collected serially from the tail vein at predetermined time points post-dosing. The collected blood was placed into anticoagulant tubes.
-
Plasma Preparation: Plasma was separated from the blood samples by centrifugation. The resulting plasma was stored at a low temperature (e.g., -20°C) until analysis.
-
Corpus Cavernosum Tissue Harvesting:
-
At the end of the designated time course, rats were anesthetized.
-
The penis was surgically exposed, and the corpus cavernosum tissue was carefully dissected and excised.
-
The harvested tissue was washed in a phosphate-buffered saline (PBS) solution to remove any blood.
-
The tissue samples were then stored at a very low temperature (e.g., -70°C) pending analysis.
-
Bioanalytical Method
-
Technique: The concentrations of mirodenafil and sildenafil in plasma and corpus cavernosum tissue homogenates were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[2]
-
Sample Preparation (Plasma): Plasma proteins were precipitated by adding a solvent like acetonitrile. After vortexing and centrifugation, the supernatant was collected for analysis.
-
Sample Preparation (Corpus Cavernosum): The frozen tissue was weighed and homogenized in a suitable buffer. The homogenate then underwent a protein precipitation or liquid-liquid extraction procedure to isolate the analytes of interest before LC-MS/MS analysis.
Visualizations
Signaling Pathway
Both mirodenafil and sildenafil exert their therapeutic effect by inhibiting PDE5, which is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway in the corpus cavernosum.
Caption: cGMP signaling pathway and the mechanism of action of PDE5 inhibitors.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative pharmacokinetic study.
Caption: Experimental workflow for the pharmacokinetic analysis.
References
Mirodenafil Dihydrochloride: A Preclinical Comparative Analysis for Erectile Dysfunction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Mirodenafil dihydrochloride, a phosphodiesterase type 5 (PDE5) inhibitor, with established alternatives such as sildenafil, tadalafil, and vardenafil. The following sections present a compilation of experimental data, detailed methodologies for key preclinical models, and visualizations of relevant biological pathways and workflows to aid in the evaluation of Mirodenafil's potential in the context of erectile dysfunction (ED) research and development.
Performance Comparison of PDE5 Inhibitors
The efficacy of PDE5 inhibitors is primarily evaluated based on their potency in inhibiting the PDE5 enzyme, their selectivity over other PDE isoforms to minimize off-target effects, and their in-vivo performance in animal models of erectile dysfunction.
Biochemical Potency and Selectivity
Mirodenafil demonstrates high potency for PDE5 inhibition, with an IC50 value of 0.34 nM. This is approximately 10-fold more potent than sildenafil (IC50 of 3.5 nM) and comparable to vardenafil (IC50 of 0.7 nM).[1][2][3] Higher potency suggests that a lower concentration of the drug is needed to achieve the desired therapeutic effect.[2]
Selectivity is a critical parameter in drug development, as it predicts the likelihood of side effects. Mirodenafil exhibits a high degree of selectivity for PDE5 over other PDE isoforms. For instance, its selectivity for PDE5 over PDE1 is about 48,235-fold, which is considerably greater than that of sildenafil (80-fold), vardenafil (690-fold), and tadalafil (>4000-fold).[2] Inhibition of PDE1 is associated with adverse effects like flushing and tachycardia.[1] Furthermore, Mirodenafil shows a 254,000-fold selectivity for PDE5 over PDE3, an enzyme present in cardiomyocytes, compared to 4,629-fold for sildenafil and 40,000-fold for vardenafil.[1]
| Compound | PDE5 IC50 (nM) | PDE1 Selectivity Ratio (PDE1 IC50 / PDE5 IC50) | PDE3 Selectivity Ratio (PDE3 IC50 / PDE5 IC50) | PDE6 Selectivity Ratio (PDE6 IC50 / PDE5 IC50) |
| Mirodenafil | 0.34[1][2] | ~48,235[2] | ~254,000[1] | ~30[2] |
| Sildenafil | 3.5[1] | 80[2] | 4,629[1] | 11[2] |
| Tadalafil | - | >4,000[2] | >4,000[1] | - |
| Vardenafil | 0.7[3] | 690[2] | 40,000[1] | - |
A higher selectivity ratio indicates greater specificity for PDE5.
Preclinical Efficacy in Animal Models
Preclinical studies in various animal models of erectile dysfunction have demonstrated the in-vivo efficacy of Mirodenafil.
In a rabbit model of acute spinal cord injury, Mirodenafil was shown to have a faster onset of erection and a significantly better erectogenic potential compared to sildenafil at the same doses (0.3, 1.0, or 3.0 mg/kg). Another study in a rat model of cavernous nerve injury showed that long-term oral administration of Mirodenafil (10 and 20 mg/kg) improved intracavernosal pressure (ICP), a direct measure of erectile function.[4] Specifically, the ICP in the Mirodenafil-treated groups was improved compared to the nerve-injured group.[4][5] Chronic treatment with Mirodenafil has also been shown to significantly increase intracavernosal pressure in a diabetic ED rat model.[2]
| Animal Model | Compound | Dosage | Key Findings |
| Spinal Cord Injury (Rabbit) | Mirodenafil | 0.3, 1.0, 3.0 mg/kg | Faster onset and significantly better erectogenic potential compared to sildenafil. |
| Sildenafil | 0.3, 1.0, 3.0 mg/kg | Slower onset and lower erectogenic potential compared to Mirodenafil.[6] | |
| Cavernous Nerve Injury (Rat) | Mirodenafil | 10, 20 mg/kg (oral, 8 weeks) | Improved intracavernosal pressure (ICP) compared to the nerve-injured group.[4] |
| Diabetic ED (Rat) | Mirodenafil | 1 mg/kg (IV bolus) | Significantly improved erectile response.[2] |
| Nitric Oxide-Induced Erection (Rabbit) | Vardenafil | 0.1 mg/kg | Enhancement of erections.[6] |
Experimental Protocols
Cavernous Nerve Injury and Intracavernosal Pressure (ICP) Measurement in Rats
This experimental model is crucial for evaluating the efficacy of compounds in a neurogenic model of erectile dysfunction, often simulating post-prostatectomy ED.
Animal Preparation:
-
Adult male Sprague-Dawley rats are anesthetized, typically with an intraperitoneal injection of pentobarbital (45 mg/kg).[7][8]
-
The rat is placed in a supine position on a heated surgical pad to maintain body temperature.[9]
-
A tracheotomy may be performed to ensure a clear airway.
-
The right carotid artery is exposed and cannulated with a 24G angiocatheter connected to a pressure transducer to continuously monitor mean arterial pressure (MAP).[7][8]
Cavernous Nerve Exposure and Injury:
-
A midline abdominal incision is made to expose the bladder and prostate.[9]
-
The major pelvic ganglion and the cavernous nerve are identified on the dorsolateral aspect of the prostate.[9]
-
For the injury model, the cavernous nerves are crushed bilaterally, typically with a small vessel clamp or hemostat for a defined period (e.g., 1 minute).[4]
Intracavernosal Pressure (ICP) Measurement:
-
A 24-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum of the crus.[7][8]
-
The system is flushed with heparinized saline to prevent clotting.[7][8]
Erectile Function Assessment:
-
The cavernous nerve is stimulated electrically using a bipolar hook electrode with defined parameters (e.g., 1.5 mA, 16 Hz, 5 ms pulse width for 60 seconds).[10]
-
The maximal ICP is recorded during nerve stimulation.
-
The ratio of maximal ICP to MAP (ICP/MAP) is calculated to normalize for variations in systemic blood pressure.[7][8]
-
The drug or vehicle is administered (e.g., orally or intravenously), and ICP measurements are repeated at specified time points after administration.
Signaling Pathways and Experimental Workflows
Mechanism of Action of PDE5 Inhibitors
Mirodenafil, like other PDE5 inhibitors, enhances erectile function by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.
Upon sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of proteins that cause a decrease in intracellular calcium levels. This leads to the relaxation of the smooth muscle of the corpus cavernosum, allowing for increased blood flow and penile erection.
PDE5 is the enzyme responsible for the degradation of cGMP to the inactive GMP. By inhibiting PDE5, Mirodenafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function.
Conclusion
The preclinical data presented in this guide suggest that this compound is a potent and highly selective PDE5 inhibitor. Its performance in animal models of erectile dysfunction indicates a rapid onset of action and significant efficacy, in some cases superior to sildenafil. The high selectivity of Mirodenafil for PDE5 over other isoforms may translate to a more favorable side-effect profile. Further head-to-head preclinical studies directly comparing the effects of Mirodenafil with tadalafil and vardenafil on intracavernosal pressure would provide a more complete picture of its relative efficacy. The detailed experimental protocols provided herein can serve as a foundation for designing such comparative studies.
References
- 1. Comparative Efficacy and Patient Preferences for PDE-5 Inhibitors [medscape.org]
- 2. Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracavernous Pressure Recording in a Cavernous Nerve Injury Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of mirodenafil on the penile erection and corpus cavernosum in the rat model of cavernosal nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. Cavernous Nerve Stimulation and Recording of Intracavernous Pressure in a Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mirodenafil Dihydrochloride: Target Engagement and Biomarker Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mirodenafil dihydrochloride, a second-generation phosphodiesterase type 5 (PDE5) inhibitor, with other established alternatives such as sildenafil, tadalafil, and vardenafil. The focus is on the biochemical properties, target engagement biomarkers, and supporting experimental data that differentiate these compounds.
Mechanism of Action: The Nitric Oxide/Cyclic GMP Pathway
The therapeutic effect of all PDE5 inhibitors is rooted in their ability to modulate the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis.[1] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2]
Cyclic GMP acts as a second messenger, leading to the activation of cGMP-dependent protein kinase (PKG). This triggers a cascade of events that results in the phosphorylation of proteins, a decrease in intracellular calcium levels, and ultimately, the relaxation of smooth muscle in the corpus cavernosum.[2] This relaxation allows for increased blood flow into the penis, leading to an erection.
The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being the predominant isoform in the corpus cavernosum.[3] Mirodenafil and other PDE5 inhibitors competitively bind to the catalytic site of PDE5, preventing the degradation of cGMP.[1] This leads to an accumulation of cGMP, thereby amplifying and prolonging the NO-dependent smooth muscle relaxation and enhancing erectile function.[2]
Comparative Pharmacology of PDE5 Inhibitors
The potency and potential for side effects of PDE5 inhibitors are determined by their affinity for PDE5 and their selectivity for PDE5 over other PDE isoforms. Mirodenafil is characterized by its high affinity and selectivity for PDE5.[4] For instance, the IC50 for PDE5 of mirodenafil is approximately 0.34 nM, which is about 10 times lower than that of sildenafil (3.5 nM), indicating higher potency.[5] High selectivity over other PDE isoforms, such as PDE1, PDE6, and PDE11, is crucial for minimizing side effects like vasodilation (PDE1), visual disturbances (PDE6), and myalgia (PDE11).[1]
| Parameter | Mirodenafil | Sildenafil | Vardenafil | Tadalafil |
| PDE5 IC50 (nM) | 0.34 [5] | 3.5 - 5.22[5][6] | 0.7[6] | 1.8[6] |
| Selectivity (PDE5 vs PDE1) | ~48,235x[5] | ~80x[5] | ~690x[5] | >4,000x[5] |
| Selectivity (PDE5 vs PDE3) | ~254,000x[1] | ~4,629x[1] | ~40,000x[1] | >4,000x[1] |
| Selectivity (PDE5 vs PDE6) | ~30x[1] | ~11x[1] | ~16x[6] | ~7,100x |
| Selectivity (PDE5 vs PDE11) | >10,000x[1] | ~780x[1] | ~1,620x[1] | ~5.5x[1] |
| Tmax (hours) | 0.67 - 1.5[5] | ~1.0 | ~0.9 | ~2.0 |
| Half-life (T½, hours) | 1.32 - 3.0[5] | ~4.0 | ~4.0 | ~17.5 |
Table 1: Comparative biochemical and pharmacokinetic profiles of Mirodenafil and other PDE5 inhibitors. IC50 (half-maximal inhibitory concentration) indicates potency; lower values are more potent. Selectivity is expressed as the ratio of IC50 for the other PDE isoform to the IC50 for PDE5; higher values indicate greater selectivity.
Target Engagement Biomarker Analysis
The primary biomarker for target engagement of PDE5 inhibitors is the level of cyclic Guanosine Monophosphate (cGMP) . Successful inhibition of PDE5 directly leads to an accumulation of cGMP in tissues where the enzyme is active.[2] Therefore, measuring cGMP levels in relevant biological samples (e.g., plasma, platelets, or tissue biopsies) serves as a direct indicator that the drug has engaged its target and elicited a downstream biological effect.
While it is well-established that all PDE5 inhibitors increase cGMP levels, published head-to-head clinical studies directly comparing the magnitude and duration of plasma cGMP elevation following administration of Mirodenafil versus its main competitors are limited. However, preclinical data provides indirect evidence of robust target engagement.
| Biomarker | Mirodenafil | Sildenafil | Vardenafil | Tadalafil |
| Primary: cGMP Levels | Increase (Mechanism of Action)[4] | Increase [7] | Increase [2] | Increase [2] |
| Preclinical Comparison | In a rabbit model, the erectogenic potential of mirodenafil was significantly better than sildenafil at the same dose, suggesting superior in-vivo target engagement.[4] | Lower erectogenic potential compared to Mirodenafil at the same dose in a rabbit model.[4] | In one in-vitro study, vardenafil was more potent in preventing cGMP degradation than sildenafil and tadalafil. | In one in-vitro study, tadalafil was less potent in preventing cGMP degradation than vardenafil. |
Clinical Efficacy as a Surrogate for Target Engagement
In the absence of direct comparative biomarker data, clinical efficacy outcomes serve as a robust surrogate for successful in-vivo target engagement. The International Index of Erectile Function - Erectile Function Domain (IIEF-EF) score is a validated patient-reported outcome used in clinical trials to measure the effectiveness of treatments for erectile dysfunction. A significant improvement in this score indicates that the drug has effectively engaged PDE5 in the target tissue to produce a therapeutic benefit.
| Study Outcome | Mirodenafil (100 mg) | Sildenafil (100 mg) | Vardenafil (20 mg) | Tadalafil (20 mg) |
| Change in IIEF-EF Score from Baseline | +7.32 to +9.3 [1] | +9.65 | +7.50 | +8.52 |
Table 3: Comparative Clinical Efficacy of PDE5 Inhibitors. Data represents the mean change in the IIEF-EF score from baseline as reported in meta-analyses and clinical trials. These values serve as an indirect measure of in-vivo target engagement.
Experimental Protocols
In Vitro PDE5 Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against the PDE5 enzyme, a critical step in assessing potency.
Objective: To measure the concentration of an inhibitor required to reduce the activity of the PDE5 enzyme by 50%.
Principle: The assay measures the conversion of a substrate (cGMP) to its product (GMP) by the PDE5 enzyme. The activity is quantified in the presence of varying concentrations of the inhibitor. Fluorescence polarization or LC-MS/MS are common detection methods.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate: cGMP
-
Test compounds (Mirodenafil, etc.) dissolved in DMSO
-
Detection system (e.g., Transcreener® FP PDE Assay kit or LC-MS/MS)
-
Microplate reader (for fluorescence) or Mass Spectrometer
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compounds (e.g., 10-dose, 3-fold serial dilution starting from 50 µM).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the diluted test compounds, and the PDE5 enzyme. Allow to incubate for a short period (e.g., 15-30 minutes) at room temperature to allow inhibitor-enzyme binding.
-
Initiate Reaction: Add the cGMP substrate to all wells to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction & Detection:
-
For Fluorescence Assay: Add a stop/detection solution containing a GMP-specific antibody conjugated to a fluorophore. The amount of GMP produced is inversely proportional to the fluorescence polarization signal.
-
For LC-MS/MS Assay: Stop the reaction (e.g., with acetonitrile). Analyze the samples by LC-MS/MS to quantify the remaining cGMP substrate and the formed GMP product.
-
-
Data Analysis: Plot the percentage of PDE5 inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Quantification of Plasma cGMP (Competitive ELISA)
This protocol describes a common method for measuring cGMP levels in plasma, a key biomarker for PDE5 inhibitor activity.
Objective: To quantify the concentration of cGMP in plasma samples from subjects treated with a PDE5 inhibitor.
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used. Free cGMP in the sample competes with a fixed amount of labeled cGMP (e.g., conjugated to horseradish peroxidase - HRP) for binding sites on a cGMP-specific antibody coated onto a microplate. The signal is inversely proportional to the amount of cGMP in the sample.
Materials:
-
Commercial cGMP ELISA kit (containing pre-coated plates, cGMP standard, cGMP-HRP conjugate, wash buffer, substrate solution (TMB), and stop solution)
-
Plasma samples collected in EDTA tubes
-
Ethanol (for sample extraction)
-
Centrifuge
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation:
-
Collect blood in EDTA tubes and centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma.
-
To deproteinize, add 4 volumes of ice-cold ethanol to 1 volume of plasma. Vortex and incubate for 5 minutes.
-
Centrifuge at 1,500 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant (containing cGMP) to a clean tube and evaporate to dryness. Reconstitute the extract in the provided assay buffer.
-
-
Assay Procedure (as per kit instructions):
-
Standard Curve: Prepare a serial dilution of the cGMP standard to create a standard curve.
-
Incubation: Add the prepared samples and standards to the wells of the antibody-coated microplate. Then, add the cGMP-HRP conjugate to each well. Incubate for the specified time (e.g., 2 hours at room temperature). During this time, the cGMP from the sample and the cGMP-HRP conjugate compete for antibody binding sites.
-
Washing: Wash the plate several times with wash buffer to remove any unbound reagents.
-
Substrate Addition: Add TMB substrate solution to each well. The HRP enzyme on the bound conjugate will convert the substrate, producing a blue color. Incubate for ~30 minutes.
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
-
Data Analysis:
-
Measure the optical density (OD) of each well at 450 nm.
-
Plot the OD values for the standards against their known concentrations to generate a standard curve.
-
Calculate the cGMP concentration in the samples by interpolating their OD values from the standard curve.
-
Conclusion
This compound is a potent and highly selective second-generation PDE5 inhibitor. Biochemical data demonstrates its superior potency (lower IC50) and enhanced selectivity against key PDE isoforms compared to sildenafil and vardenafil.[5] This high selectivity, particularly against PDE1, PDE6, and PDE11, suggests a favorable safety profile with a lower theoretical risk for certain class-specific side effects.[1] While direct, head-to-head clinical studies quantifying the comparative increase in the target engagement biomarker cGMP are not widely published, the robust clinical efficacy data and strong preclinical performance indicate effective in-vivo target engagement. For researchers and drug development professionals, Mirodenafil represents a refined pharmacological agent within the PDE5 inhibitor class, characterized by its optimized potency and selectivity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first‐generation phosphodiesterase 5 inhibitors and their pharmacokinetic issue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review of the efficacy and safety of mirodenafil in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Mirodenafil and Other PDE5 Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of mirodenafil, a phosphodiesterase type 5 (PDE5) inhibitor, against other established drugs in its class, including sildenafil, tadalafil, and vardenafil. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available preclinical and clinical data.
Introduction to PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) inhibitors are the first-line oral therapy for erectile dysfunction (ED).[1] Their mechanism of action involves enhancing the effect of nitric oxide (NO), a chemical messenger that relaxes smooth muscles in the penis.[2] During sexual stimulation, NO is released, leading to the production of cyclic guanosine monophosphate (cGMP), which causes the smooth muscle relaxation and increased blood flow necessary for an erection.[3] PDE5 is the enzyme responsible for degrading cGMP.[3] By inhibiting this enzyme, PDE5 inhibitors increase the levels of cGMP, thereby amplifying and prolonging the erectile response to sexual stimulation.[2][3] Mirodenafil is a second-generation PDE5 inhibitor, developed as a potent and selective agent for the treatment of ED.[1]
Signaling Pathway of PDE5 Inhibitors
The diagram below illustrates the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway and the site of action for PDE5 inhibitors.
Caption: The NO/cGMP signaling cascade and mechanism of PDE5 inhibition.
Comparative Data
The following tables summarize key quantitative data for mirodenafil and other leading PDE5 inhibitors, compiled from various preclinical and clinical studies.
Table 1: Pharmacokinetic Properties
This table outlines the key pharmacokinetic parameters that determine the onset and duration of action for each inhibitor.
| Parameter | Mirodenafil | Sildenafil | Tadalafil | Vardenafil |
| Tmax (hours) | ~1.25[4] | ~1.0[5] | ~2.0[5] | ~0.7-0.9[5] |
| T½ (half-life, hours) | ~2.5[4] | ~4.0[5] | ~17.5[5] | ~4.0-5.0[5] |
| Effect of Fatty Food | Data not available | Delayed absorption[5] | No significant effect[5] | Delayed absorption[5] |
Tmax: Time to maximum plasma concentration. T½: Terminal half-life.
Table 2: In Vitro Potency and Selectivity
Selectivity is crucial for minimizing off-target effects. This table shows the inhibitory concentration (IC50) for PDE5 and selectivity ratios against other PDE isoforms. A higher ratio indicates greater selectivity for PDE5.
| Parameter | Mirodenafil | Sildenafil | Tadalafil | Vardenafil |
| PDE5 IC50 (nM) | 0.93[6] | 5.22[7] | 1.8[7] | 0.7[7] |
| Selectivity vs. PDE1 | 48,235x[6] | 80x[6] | >4000x[6] | 690x[6] |
| Selectivity vs. PDE3 | 254,000x[6] | 4,629x[6] | >4000x[6] | 40,000x[6] |
| Selectivity vs. PDE6 | 30x[6] | 11x[6] | >4000x[6] | 15x[6] |
| Selectivity vs. PDE11 | >10,000x[6] | 780x[6] | 5.5x[6] | 1,620x[6] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.
Table 3: Clinical Efficacy (On-Demand Dosing)
This table presents key efficacy outcomes from clinical trials. The International Index of Erectile Function - Erectile Function Domain (IIEF-EF) is a primary measure, with higher scores indicating better function.
| Parameter | Mirodenafil (100 mg) | Sildenafil (100 mg) | Tadalafil (20 mg) | Vardenafil (20 mg) |
| Mean Change in IIEF-EF Score | +7.32 to +9.3[1][8] | +8.0 to +10.0[4] | +6.6 to +8.7 | +7.5 to +9.6 |
| SEP2 (% successful penetration) | ~36.1% improvement[1] | ~34% improvement | ~35% improvement | ~33% improvement |
| SEP3 (% successful intercourse) | ~61.8% improvement[1] | ~34.3% improvement[8] | ~35.1% improvement[8] | ~33.2% improvement[8] |
Data compiled from meta-analyses and individual trial reports. Direct head-to-head trial data is limited.[4]
Table 4: Common Adverse Events Profile
This table shows the incidence of the most frequently reported treatment-related adverse events. Most events are mild to moderate in severity.[1][9]
| Adverse Event | Mirodenafil (50/100 mg) | Sildenafil | Tadalafil | Vardenafil |
| Headache | 1.8% - 14.8%[1] | 16% - 28% | 11% - 15% | 15% - 16% |
| Flushing | 6.7% - 24.1%[1] | 10% - 19% | 3% - 4% | 11% - 12% |
| Dyspepsia | <5% | 3% - 17% | 4% - 11% | 4% - 7% |
| Nasal Congestion | <5% | 4% - 9% | 3% - 4% | 9% - 10% |
| Visual Disturbances | Not reported[6] | 3% - 11% (color tinge) | <0.1% | 2% (color tinge) |
| Myalgia/Back Pain | <5% | <2% | 5% - 6% | <2% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used to evaluate PDE5 inhibitors.
In Vitro PDE5 Enzyme Inhibition and Selectivity Assay
This assay determines a compound's potency (IC50) and selectivity.
-
Objective: To measure the concentration of an inhibitor required to reduce the activity of the PDE5 enzyme by 50% and to compare this against its activity on other PDE isoforms.
-
Methodology:
-
Enzyme Preparation: Recombinant human PDE enzymes (PDE1, PDE3, PDE5, PDE6, PDE11, etc.) are purified.
-
Assay Reaction: The assay is typically conducted in a microplate format. Each well contains a buffer solution (e.g., 10 mM Tris-HCl, 10 mM MgCl₂), the specific PDE enzyme, and the substrate (cGMP for PDE5, PDE6, PDE11; cAMP for PDE3).[10]
-
Inhibitor Addition: The test compound (e.g., mirodenafil) is added in a range of concentrations (e.g., 10-dose, 3-fold serial dilutions).[10]
-
Incubation: The plate is incubated at 37°C for a set period (e.g., 30-60 minutes) to allow the enzyme to hydrolyze the substrate.[11]
-
Detection: The amount of remaining substrate or the amount of product (GMP) is quantified. A common method is a fluorescence polarization (FP) assay, where a fluorescent tracer competes with the product for an antibody, causing a change in the polarization of emitted light.[7][10]
-
IC50 Calculation: The data are plotted as enzyme activity versus inhibitor concentration. A non-linear regression analysis (e.g., a four-parameter logistic curve) is used to calculate the IC50 value.[4][12]
-
Selectivity Determination: The IC50 for PDE5 is divided by the IC50 for other PDE isoforms to determine the selectivity ratio.
-
In Vivo Assessment of Erectile Function (Rat Model)
This preclinical model is the standard for evaluating the in vivo efficacy of pro-erectile agents.
-
Objective: To measure the effect of a test compound on erectile response following nerve stimulation.
-
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., pentobarbital, 45 mg/kg, i.p.).[1] The trachea may be cannulated for artificial ventilation.
-
Blood Pressure Monitoring: The carotid artery is cannulated with a heparinized catheter connected to a pressure transducer to continuously monitor mean arterial pressure (MAP).[8]
-
Cavernous Nerve (CN) Exposure: A midline abdominal incision is made, the bladder and prostate are exposed, and the major pelvic ganglion (MPG) and the cavernous nerve (CN) are identified.[1]
-
Intracavernosal Pressure (ICP) Measurement: The skin over the penis is incised, and a 24-gauge needle connected to a separate pressure transducer is inserted into the penile crus (corpus cavernosum) to measure ICP.[6][8]
-
Drug Administration: The test compound (e.g., mirodenafil) or vehicle is administered, typically via oral gavage or intravenous injection.
-
Nerve Stimulation: After a set time for drug absorption, the CN is stimulated using a bipolar stainless steel electrode with defined parameters (e.g., 1.5 mA, 16 Hz, 3 V, 5 ms pulse duration for 60 seconds).[1][6]
-
Data Analysis: The primary endpoints are the maximal ICP and the total area under the curve (AUC) of the ICP response. Efficacy is often expressed as the ratio of maximal ICP to the MAP (ICP/MAP) to normalize for systemic blood pressure changes.[13]
-
Caption: Workflow for preclinical in vivo assessment of erectile function.
Phase III Clinical Trial Protocol for Erectile Dysfunction
This outlines the standard design for a large-scale clinical trial to confirm the efficacy and safety of a new ED drug.
-
Objective: To evaluate the efficacy and safety of a PDE5 inhibitor for the treatment of ED in a broad patient population.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[9]
-
Participant Population:
-
Inclusion Criteria: Adult males (e.g., >20 years) with a clinical diagnosis of ED of various etiologies (e.g., organic, psychogenic, mixed) for a minimum duration (e.g., ≥6 months).[14]
-
Exclusion Criteria: Uncontrolled comorbidities (e.g., cardiovascular disease, diabetes), use of contraindicated medications (e.g., nitrates), or anatomical penile deformities.
-
-
Procedure:
-
Run-in Period: A 4-week, treatment-free period to establish baseline erectile function.[14]
-
Randomization: Eligible patients are randomly assigned to receive either a fixed dose of the investigational drug (e.g., mirodenafil 50 mg or 100 mg) or a matching placebo.[9]
-
Treatment Period: Patients are instructed to take the study medication "as needed" before anticipated sexual activity for a defined period (typically 12 weeks).[9]
-
Data Collection: Patients maintain diaries to record sexual activity and outcomes.
-
-
Primary Efficacy Endpoints:
-
International Index of Erectile Function (IIEF): Change from baseline in the Erectile Function domain score (questions 1-5 and 15).
-
Sexual Encounter Profile (SEP) Diary: Percentage of "yes" responses to question 2 (SEP2: "Were you able to insert your penis into your partner’s vagina?") and question 3 (SEP3: "Did your erection last long enough for you to have successful intercourse?").[9]
-
-
Secondary Endpoints: Global Assessment Question (GAQ: "Has the treatment you have been taking over the past 4 weeks improved your erections?"), other IIEF domains, and patient satisfaction.[9]
-
Safety Assessment: Monitoring of adverse events, vital signs, laboratory tests, and electrocardiograms (ECGs).[9]
Caption: A typical workflow for a Phase III clinical trial of a PDE5 inhibitor.
Conclusion
Mirodenafil demonstrates high potency for PDE5 and notable selectivity, particularly over PDE1, PDE6, and PDE11, when compared to first-generation inhibitors like sildenafil.[6] Its pharmacokinetic profile, with a Tmax and half-life similar to sildenafil, positions it as a short-acting option for on-demand use.[4] Clinical data suggests its efficacy, as measured by improvements in IIEF-EF scores and sexual encounter success rates, is comparable to other available PDE5 inhibitors.[8] The adverse event profile, characterized primarily by headache and flushing, is also consistent with the drug class.[1] The higher selectivity of mirodenafil may offer a better tolerability profile, though further head-to-head comparative studies are needed to fully establish its relative advantages in clinical practice.[1] This guide provides the foundational data and methodological context for researchers to critically evaluate mirodenafil's position within the therapeutic landscape of erectile dysfunction.
References
- 1. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cavernous Nerve Stimulation and Recording of Intracavernous Pressure in a Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cavernous Nerve Stimulation and Recording of Intracavernous Pressure in a Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of two cannulation methods for assessment of intracavernosal pressure in a rat model | PLOS One [journals.plos.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
- 13. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Mirodenafil Dihydrochloride: A Comparative Guide to its Selectivity Over Other PDE Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of mirodenafil dihydrochloride over other phosphodiesterase (PDE) isoforms, supported by experimental data. Mirodenafil is a second-generation PDE5 inhibitor, and its high affinity and selectivity for PDE5 are key aspects of its biochemical profile, potentially leading to a more favorable side-effect profile compared to other drugs in its class.[1]
Quantitative Analysis of PDE Isoform Selectivity
The inhibitory potency of mirodenafil against various PDE isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the inhibitor. The selectivity of an inhibitor for a specific PDE isoform (e.g., PDE5) over another is determined by calculating the ratio of the IC50 value for the other isoform to the IC50 value for the target isoform. A higher selectivity ratio indicates a greater preference for the target enzyme.
The following table summarizes the IC50 values and selectivity ratios for mirodenafil and, for comparative purposes, other well-known PDE5 inhibitors. This data is primarily based on a key study by Shin et al. (2006) as cited in subsequent reviews.[1]
| PDE Isoform | Mirodenafil IC50 (nM) | Sildenafil IC50 (nM) | Vardenafil IC50 (nM) | Tadalafil IC50 (nM) | Mirodenafil Selectivity Ratio (IC50 PDE X / IC50 PDE5) | Sildenafil Selectivity Ratio | Vardenafil Selectivity Ratio | Tadalafil Selectivity Ratio |
| PDE1 | 16,400 | 280 | 120 | >10,000 | 48,235 | 80 | 171 | >2,000 |
| PDE2 | >100,000 | >10,000 | >10,000 | >10,000 | >294,118 | >2,857 | >14,286 | >2,000 |
| PDE3 | 86,500 | 17,000 | 28,000 | >10,000 | 254,412 | 4,857 | 40,000 | >2,000 |
| PDE4 | >100,000 | >10,000 | >10,000 | >10,000 | >294,118 | >2,857 | >14,286 | >2,000 |
| PDE5 | 0.34 | 3.5 | 0.7 | 5 | 1 | 1 | 1 | 1 |
| PDE6 | 10.2 | 39 | 7.8 | 1,400 | 30 | 11 | 11 | 280 |
| PDE11 | >10,000 | 2,730 | 11,340 | 27.5 | >29,412 | 780 | 1,620 | 5.5 |
Data is compiled from reviews citing Shin et al., 2006.[1] The IC50 values for sildenafil, vardenafil, and tadalafil are provided for comparative context and are representative values from the literature.
As the data indicates, mirodenafil exhibits a high degree of selectivity for PDE5. Notably, its selectivity over PDE1, which is associated with vasodilation-related side effects like flushing and tachycardia, and PDE3, which is involved in cardiac contractility, is substantially higher than that of sildenafil and tadalafil.[1] The selectivity over PDE6, found in the retina, is also slightly higher than sildenafil, which may contribute to a lower incidence of visual disturbances.[1] Furthermore, mirodenafil's selectivity over PDE11 is significantly greater than other PDE5 inhibitors, which may be relevant as PDE11 inhibition has been speculatively linked to myalgia.[1]
Experimental Protocols
General In Vitro Phosphodiesterase (PDE) Inhibition Assay Protocol
This protocol outlines the steps to determine the IC50 value of a test compound, such as this compound, against various PDE isoforms. The assay measures the enzymatic activity of a specific PDE isoform in the presence of varying concentrations of the inhibitor.
Materials and Reagents:
-
Purified recombinant human PDE isoforms (PDE1-11)
-
Cyclic nucleotides: cGMP (for PDE1, 2, 5, 6, 9, 10, 11) and/or cAMP (for PDE1, 2, 3, 4, 7, 8, 10, 11)
-
Radioactively labeled cyclic nucleotides (e.g., [3H]-cGMP or [3H]-cAMP)
-
Test compound (this compound) and reference inhibitors (e.g., sildenafil)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Microplates (e.g., 96-well)
-
Incubator, scintillation counter
Procedure:
-
Preparation of Reagents:
-
Reconstitute purified PDE enzymes in the appropriate assay buffer to a predetermined optimal concentration.
-
Prepare a stock solution of the test compound and perform serial dilutions to obtain a range of concentrations to be tested.
-
Prepare a substrate solution containing a mix of unlabeled and radioactively labeled cyclic nucleotide (cGMP or cAMP, depending on the PDE isoform being tested) at a concentration close to the Michaelis constant (Km) of the enzyme.
-
-
Enzyme Reaction:
-
To each well of a microplate, add the assay buffer, the PDE enzyme, and the test compound at various concentrations. Include control wells with no inhibitor (100% enzyme activity) and wells with a known potent inhibitor as a positive control.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
Initiate the enzymatic reaction by adding the cyclic nucleotide substrate solution to each well.
-
Allow the reaction to proceed for a specific time, ensuring that the product formation is within the linear range of the assay.
-
-
Termination of Reaction and Product Separation:
-
Terminate the reaction by adding a stop solution, which could involve boiling or the addition of a denaturing agent.
-
Add snake venom nucleotidase to the reaction mixture. This enzyme converts the product of the PDE reaction (5'-GMP or 5'-AMP) into the corresponding nucleoside (guanosine or adenosine).
-
Add an anion-exchange resin slurry to the wells. The resin binds to the unreacted, charged cyclic nucleotide, while the uncharged nucleoside product remains in the supernatant.
-
Centrifuge the microplate to pellet the resin.
-
-
Measurement and Data Analysis:
-
Transfer an aliquot of the supernatant from each well to a scintillation vial containing a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter. The amount of radioactivity is directly proportional to the amount of product formed and, therefore, the PDE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Visualization
The selectivity of mirodenafil for PDE5 is clinically significant due to the distinct roles of the various PDE isoforms in different signaling pathways throughout the body.
PDE5 and the cGMP Signaling Pathway in Erectile Function
In the corpus cavernosum of the penis, nitric oxide (NO) released from nerve endings and endothelial cells activates soluble guanylate cyclase (sGC). sGC then converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels and causing smooth muscle relaxation. This relaxation allows for increased blood flow into the penis, resulting in an erection. PDE5 specifically hydrolyzes cGMP, thus terminating this signaling cascade. By inhibiting PDE5, mirodenafil prevents the breakdown of cGMP, leading to its accumulation and prolonged smooth muscle relaxation, thereby enhancing erectile function.
PDE6 Signaling Pathway in Vision
In the photoreceptor cells of the retina, a similar G-protein coupled cascade is responsible for vision. Light activates rhodopsin, which in turn activates the G-protein transducin. Activated transducin then stimulates PDE6, which hydrolyzes cGMP. In the dark, high levels of cGMP keep cGMP-gated ion channels open. The light-induced breakdown of cGMP by PDE6 leads to the closure of these channels, hyperpolarization of the cell membrane, and the transmission of a neural signal to the brain. Inhibition of PDE6 can interfere with this process and may lead to visual disturbances. The selectivity of a PDE5 inhibitor over PDE6 is therefore a crucial factor for minimizing such side effects.
PDE11 and its Physiological Role
PDE11 is expressed in various tissues, including skeletal muscle, prostate, testis, and the heart. It is a dual-substrate PDE, meaning it can hydrolyze both cAMP and cGMP. The precise physiological role of PDE11 is not as well-defined as that of PDE5 or PDE6. However, its inhibition by some PDE5 inhibitors has been associated with myalgia (muscle pain). The high selectivity of mirodenafil for PDE5 over PDE11 suggests a lower potential for this side effect.
References
A Comparative Analysis of Mirodenafil Dihydrochloride in the Treatment of Erectile Dysfunction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of the efficacy of Mirodenafil dihydrochloride for the treatment of erectile dysfunction (ED). Drawing upon data from multiple clinical trials and meta-analyses, this document presents a comparative overview of Mirodenafil's performance against a placebo and other phosphodiesterase type 5 (PDE5) inhibitors. Detailed experimental methodologies and visual representations of key biological pathways and clinical trial workflows are included to support researchers and drug development professionals in their understanding of Mirodenafil's clinical profile.
Efficacy Data Summary
The efficacy of Mirodenafil has been evaluated in numerous studies, primarily through key metrics such as the International Index of Erectile Function - Erectile Function Domain (IIEF-EFD), the Global Assessment Question (GAQ), and the Sexual Encounter Profile (SEP). The following tables summarize the quantitative data from a meta-analysis of three randomized, double-blind, placebo-controlled clinical trials to provide a clear comparison of Mirodenafil's efficacy.
Table 1: Improvement in IIEF-EFD Scores After 12 Weeks of Treatment
| Treatment Group | Mean Difference from Placebo in IIEF-EFD Score | 95% Confidence Interval | p-value |
| Mirodenafil 100 mg | 8.13 | 6.64 – 9.61 | < 0.00001 |
This table demonstrates a statistically significant improvement in the IIEF-EFD score for patients treated with 100 mg of Mirodenafil compared to a placebo[1][2][3].
Table 2: Change from Baseline in IIEF-EFD Scores After 12 Weeks of Treatment
| Treatment Group | Mean Difference from Placebo in Change from Baseline | 95% Confidence Interval | p-value |
| Mirodenafil 100 mg | 7.32 | 5.56 – 9.07 | < 0.00001 |
This table further supports the efficacy of Mirodenafil by showing a significant improvement in erectile function from the beginning of the treatment period compared to placebo[1][2][3].
Table 3: Comparison of Efficacy with Other PDE5 Inhibitors (Change from Baseline in IIEF-EFD Score)
| PDE5 Inhibitor | Mean Improvement from Placebo |
| Sildenafil | ~9.65 |
| Tadalafil | ~8.52 |
| Udenafil | ~8.62 |
| Mirodenafil (100 mg) | ~7.32 |
| Vardenafil | ~7.50 |
This table provides an indirect comparison of the efficacy of various PDE5 inhibitors based on improvements in the IIEF-EFD score from baseline as reported in a meta-analysis. While not from a direct head-to-head trial, it offers a perspective on Mirodenafil's relative efficacy[1].
Table 4: Secondary Efficacy Outcomes for Mirodenafil 100 mg vs. Placebo
| Efficacy Endpoint | Metric | Mirodenafil 100 mg vs. Placebo | 95% Confidence Interval | p-value |
| SEP Question 2 (Successful Penetration) | Mean Difference in Change from Baseline (%) | 22.14 | 14.77 – 29.51 | < 0.00001 |
| SEP Question 3 (Successful Intercourse) | Mean Difference in Change from Baseline (%) | 43.78 | 36.03 – 51.53 | < 0.00001 |
| Global Assessment Question (GAQ) | Relative Risk of a Positive Response | 3.18 | 2.48 – 4.08 | < 0.00001 |
This table highlights Mirodenafil's significant positive impact on the ability to achieve successful penetration and intercourse, as well as patients' overall assessment of treatment effectiveness[1][3].
Experimental Protocols
The data presented above are primarily derived from multicenter, randomized, double-blind, placebo-controlled clinical trials. A general outline of the experimental protocol for these studies is as follows:
Study Design: Participants are randomly assigned to receive either Mirodenafil (at varying doses, typically 50 mg or 100 mg) or a matching placebo. The "double-blind" nature of the studies means that neither the participants nor the investigators know which treatment is being administered.
Participant Population: The studies typically enroll adult males diagnosed with erectile dysfunction of varying etiologies and severities.
Treatment Protocol: Medication is usually self-administered on an "as-needed" basis, approximately one hour before anticipated sexual activity, over a 12-week period.
Primary Efficacy Measures:
-
International Index of Erectile Function (IIEF): A validated, multi-dimensional, self-administered questionnaire for the evaluation of male sexual function. The Erectile Function Domain (EFD) score is a key component.
Secondary Efficacy Measures:
-
Sexual Encounter Profile (SEP) Diary: Patients record the outcomes of sexual attempts. Key questions include:
-
SEP Q2: "Were you able to insert your penis into your partner's vagina?"
-
SEP Q3: "Did your erection last long enough for you to have successful intercourse?"
-
-
Global Assessment Question (GAQ): A single question at the end of the treatment period asking, "Has the treatment you have been taking over the past weeks improved your erections?"
Safety Assessments: Throughout the trials, safety is monitored through the recording of adverse events, laboratory tests, vital signs, and electrocardiograms.
Mandatory Visualizations
Signaling Pathway of PDE5 Inhibitors
Caption: Mechanism of action of Mirodenafil and other PDE5 inhibitors.
Typical Clinical Trial Workflow for an Erectile Dysfunction Study
Caption: A generalized workflow for a typical erectile dysfunction clinical trial.
References
Comparative Guide to Validated Analytical Methods for Mirodenafil Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Mirodenafil with alternative analytical techniques. The information presented is intended to assist researchers in selecting the most appropriate method based on their specific analytical needs, considering factors such as sensitivity, selectivity, and throughput.
Introduction
Mirodenafil is a phosphodiesterase type 5 (PDE-5) inhibitor developed for the treatment of erectile dysfunction. Accurate and reliable quantification of Mirodenafil in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. LC-MS/MS has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity. This guide will detail a validated LC-MS/MS method for Mirodenafil and compare its performance with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the different analytical methods for the determination of Mirodenafil and other PDE-5 inhibitors.
| Parameter | LC-MS/MS for Mirodenafil | HPLC-UV for PDE-5 Inhibitors | UPLC-MS/MS for PDE-5 Inhibitors |
| Principle | Chromatographic separation followed by mass analysis of precursor and product ions. | Chromatographic separation followed by UV absorbance detection. | High-pressure chromatographic separation followed by mass analysis. |
| Sensitivity | Very High (pg/mL to ng/mL range)[1] | Moderate (µg/mL to ng/mL range) | Very High (ng/mL range)[2] |
| Selectivity | Very High | Moderate, susceptible to interferences from matrix components. | Very High |
| Linearity Range | 2-500 pg/mL and 2-500 ng/mL in human plasma[1] | Typically in the µg/mL range. | 5-1000 ng/mL in blood samples[2] |
| Sample Volume | 0.025 - 0.5 mL of plasma[1] | Generally higher sample volumes required. | Lower sample volumes compared to HPLC. |
| Run Time | Relatively short. | Longer run times. | Very short run times (e.g., 6 minutes)[3][4] |
| Instrumentation Cost | High | Low | High |
| Throughput | High | Low | Very High |
| Primary Application | Pharmacokinetic studies, bioequivalence studies, trace-level quantification. | Routine quality control, analysis of pharmaceutical formulations. | High-throughput screening, pharmacokinetic studies. |
Experimental Protocols
Validated LC-MS/MS Method for Mirodenafil in Human Plasma
This method is highly sensitive and selective for the simultaneous determination of Mirodenafil and its major metabolite, SK-3541.[1]
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of human plasma, add the internal standard (Udenafil).
-
Add methyl tert-butyl ether for extraction.
-
Vortex mix and centrifuge.
-
Separate and evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
b. Chromatographic Conditions
-
Column: Luna phenyl-hexyl column (100 × 2.0 mm)
-
Mobile Phase: Isocratic mixture of 5 mM ammonium formate and acetonitrile (23:77, v/v)
-
Flow Rate: 0.35 mL/min
c. Mass Spectrometric Conditions
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
Transitions:
-
Mirodenafil: m/z 532.3 → 296.1
-
SK-3541 (metabolite): m/z 488.1 → 296.1
-
Udenafil (Internal Standard): m/z 517.3 → 283.2
-
d. Method Validation Parameters
-
Calibration Curve Range: 2-500 pg/mL (for microdosing studies) and 2-500 ng/mL (for clinical dose studies) in human plasma.[1]
-
Linearity: The calibration curves are linear over the specified concentration ranges.[1]
Alternative Method: HPLC-UV for PDE-5 Inhibitors
This method is suitable for the simultaneous determination of multiple PDE-5 inhibitors in pharmaceutical dosage forms and dietary supplements.[5]
a. Sample Preparation
-
Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution prior to injection.
b. Chromatographic Conditions
-
Column: Zorbax Eclipse XDB-C8, 150 × 4.6 mm, 5 µm
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Flow Rate: Not specified.
-
Detection Wavelength: 285 nm is selective for most PDE-5 inhibitors, while 230 nm can be used for increased signal at low levels.[5]
Alternative Method: UPLC-MS/MS for PDE-5 Inhibitors
This method offers a rapid and sensitive approach for the simultaneous quantification of multiple PDE-5 inhibitors in blood samples.[2]
a. Sample Preparation (Solid-Phase Extraction)
-
Condition an Oasis® HLB solid-phase extraction cartridge.
-
Load the blood sample.
-
Wash the cartridge to remove interferences.
-
Elute the analytes.
-
Evaporate the eluate and reconstitute for injection.
b. Chromatographic Conditions
-
Column: Acquity UPLC® HSS T3 (100 × 2.1 mm i.d., 1.8 µm particles)
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.5 mL/min
c. Mass Spectrometric Conditions
-
Ionization: Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Quantification: Based on two transitions per compound.[2]
Visualized Workflows
Figure 1. Experimental workflow for the validated LC-MS/MS determination of Mirodenafil.
Figure 2. Logical relationship between analytical methods and their performance.
Conclusion
The validated LC-MS/MS method offers unparalleled sensitivity and selectivity for the determination of Mirodenafil in biological matrices, making it the method of choice for pharmacokinetic and clinical studies where low detection limits are required. While HPLC-UV provides a cost-effective alternative for routine quality control of pharmaceutical formulations, it lacks the sensitivity and selectivity of mass spectrometric methods. UPLC-MS/MS stands out for its high-throughput capabilities, offering a significant reduction in analysis time without compromising sensitivity, which is highly beneficial in drug development settings where large numbers of samples need to be analyzed efficiently. The selection of the most suitable method will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available resources.
References
- 1. High-sensitive LC-MS/MS method for the simultaneous determination of mirodenafil and its major metabolite, SK-3541, in human plasma: application to microdose clinical trials of mirodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated UPLC-MS/MS assay for the determination of synthetic phosphodiesterase type-5 inhibitors in postmortem blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Mirodenafil and Vardenafil: A Comparative Analysis of Potency and Efficacy in Erectile Dysfunction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase type 5 (PDE5) inhibitors mirodenafil and vardenafil, focusing on their biochemical potency and clinical efficacy in the treatment of erectile dysfunction (ED). The information presented is collated from preclinical and clinical studies to support research and development in this therapeutic area.
Executive Summary
Mirodenafil and vardenafil are both potent and selective inhibitors of phosphodiesterase type 5 (PDE5), the key enzyme in the regulation of penile erection. In vitro studies demonstrate that both compounds exhibit nanomolar inhibitory concentrations against PDE5. Clinical trials have established the efficacy of both drugs in improving erectile function in men with ED from various etiologies. This guide presents a detailed comparison of their performance based on available experimental data.
Data Presentation
In Vitro Potency Against PDE5
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for mirodenafil and vardenafil against the PDE5 enzyme.
| Compound | IC50 (PDE5) |
| Mirodenafil | 0.34 nM |
| Vardenafil | 0.7 nM |
Lower IC50 values indicate higher potency.
Clinical Efficacy in Erectile Dysfunction
The International Index of Erectile Function (IIEF) is a validated, multi-dimensional, self-administered questionnaire for the evaluation of male sexual function. The erectile function (EF) domain score is a key endpoint in clinical trials for ED. The table below presents the mean improvement in the IIEF-EF domain score from placebo-controlled clinical trials.
| Compound | Dosage | Mean Improvement in IIEF-EF Score |
| Mirodenafil | 100 mg | 9.3[1] |
| Vardenafil | 20 mg | 7.5[2] |
Note: Data is derived from separate clinical trials and not from direct head-to-head comparison studies.
Experimental Protocols
In Vitro PDE5 Inhibition Assay
The potency of PDE5 inhibitors is determined through in vitro enzyme inhibition assays. A typical protocol is as follows:
-
Enzyme and Substrate Preparation : Recombinant human PDE5 enzyme is purified. The substrate, cyclic guanosine monophosphate (cGMP), is prepared in a suitable buffer.
-
Inhibitor Preparation : Mirodenafil and vardenafil are dissolved in a solvent, typically dimethyl sulfoxide (DMSO), and serially diluted to a range of concentrations.
-
Assay Reaction : The PDE5 enzyme is incubated with the inhibitor at various concentrations in a reaction buffer. The enzymatic reaction is initiated by the addition of cGMP.
-
Detection : The amount of cGMP hydrolyzed by PDE5 is quantified. This can be achieved through various methods, including radioimmunoassay, fluorescence polarization, or by using a colorimetric malachite green-based assay that detects the phosphate produced from the hydrolysis of cGMP to GMP.[3]
-
Data Analysis : The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.
dot graph TD { A[Start: Prepare Reagents] --> B{Incubate PDE5 with Inhibitor}; B --> C{Add cGMP Substrate}; C --> D{Allow Enzymatic Reaction}; D --> E{Stop Reaction}; E --> F{Quantify cGMP Hydrolysis}; F --> G[Calculate % Inhibition]; G --> H[Determine IC50]; H --> I[End: Potency Determined];
}
In Vitro PDE5 Inhibition Assay Workflow
Clinical Trial Protocol for Erectile Dysfunction
The efficacy of PDE5 inhibitors in treating ED is evaluated in randomized, double-blind, placebo-controlled clinical trials. The general methodology is outlined below:
-
Patient Population : Men with a clinical diagnosis of erectile dysfunction for a specified duration (e.g., at least 6 months) are recruited. Patients with certain comorbidities may be included or excluded based on the study design.
-
Study Design : The trial is typically designed with a run-in period, followed by a randomized treatment phase where patients receive either the investigational drug (e.g., mirodenafil or vardenafil) at a specified dose or a placebo.
-
Treatment Administration : Patients are instructed to take the study medication "as needed" a certain amount of time before anticipated sexual activity.
-
Efficacy Assessment : The primary efficacy endpoint is often the change from baseline in the erectile function domain score of the International Index of Erectile Function (IIEF-EF). Secondary endpoints may include responses to the Sexual Encounter Profile (SEP) questions (e.g., SEP2 for penetration and SEP3 for successful intercourse), and a Global Assessment Question (GAQ).[1][4]
-
Safety Assessment : Safety and tolerability are monitored throughout the trial by recording adverse events, vital signs, and laboratory parameters.
-
Statistical Analysis : The change in IIEF-EF scores and other efficacy endpoints between the drug-treated group and the placebo group are statistically analyzed to determine the significance of the treatment effect.
dot graph ER { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "Patient Recruitment" [label="Patient Recruitment\n(Diagnosed ED)"]; "Screening & Baseline" [label="Screening & Baseline Assessment\n(IIEF, Medical History)"]; "Randomization" [label="Randomization"]; "Treatment Period" [label="Treatment Period\n(Drug or Placebo)"]; "Data Collection" [label="Data Collection\n(IIEF, SEP, GAQ, Adverse Events)"]; "Statistical Analysis" [label="Statistical Analysis"]; "Results & Conclusion" [label="Results & Conclusion"];
}
Clinical Trial Workflow for ED Drugs
Mechanism of Action: PDE5 Inhibition Signaling Pathway
Mirodenafil and vardenafil exert their therapeutic effect by inhibiting the PDE5 enzyme. The signaling pathway is as follows:
-
Sexual Stimulation : Upon sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum of the penis.
-
Guanylate Cyclase Activation : NO activates the enzyme guanylate cyclase.
-
cGMP Production : Activated guanylate cyclase increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).
-
Smooth Muscle Relaxation : cGMP acts as a second messenger, leading to the relaxation of the smooth muscle of the corpus cavernosum.
-
Erection : This relaxation allows for increased blood flow into the penis, resulting in an erection.
-
PDE5 Action : The enzyme PDE5 is responsible for the degradation of cGMP, which leads to the termination of the erection.
-
Inhibitor Effect : Mirodenafil and vardenafil selectively inhibit PDE5, preventing the breakdown of cGMP. This leads to an accumulation of cGMP, enhanced smooth muscle relaxation, and a more sustained erection in the presence of sexual stimulation.[5]
Mechanism of Action of PDE5 Inhibitors
Conclusion
Both mirodenafil and vardenafil are highly potent PDE5 inhibitors with demonstrated clinical efficacy in the treatment of erectile dysfunction. Based on the available in vitro data, mirodenafil exhibits a slightly higher potency for PDE5 inhibition compared to vardenafil. Clinical trial data, although not from direct comparative studies, suggest that both drugs provide a significant improvement in erectile function. The choice between these agents in a clinical or developmental context may be influenced by a variety of factors including their pharmacokinetic profiles, patient-specific factors, and regional availability. Further head-to-head clinical trials would be necessary to definitively establish the comparative efficacy and safety of these two compounds.
References
- 1. Efficacy and safety of oral mirodenafil in the treatment of erectile dysfunction in diabetic men in Korea: a multicenter, randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of PDE-5-inhibitors for erectile dysfunction: a comparative meta-analysis of fixed-dose regimen randomized controlled trials administering the International Index of Erectile Function in broad-spectrum populations - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 4. Sustained efficacy and tolerability of vardenafil, a highly potent selective phosphodiesterase type 5 inhibitor, in men with erectile dysfunction: results of a randomized, double-blind, 26-week placebo-controlled pivotal trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Mirodenafil Dihydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mirodenafil dihydrochloride. The following procedural instructions are designed to ensure safe operational handling and disposal of this compound.
This compound is an oral phosphodiesterase type 5 (PDE-5) inhibitor used in the treatment of erectile dysfunction[1][2]. While some safety data sheets (SDS) do not classify the substance under the Globally Harmonized System (GHS), others indicate specific hazards[3][4]. Therefore, it is prudent to adhere to stringent safety protocols.
Hazard Identification and Classification
It is important to be aware of the potential hazards associated with this compound. One supplier has classified the compound with the following GHS hazard statements:
| Hazard Statement | Code | Description |
| Acute toxicity, Oral | H302 | Harmful if swallowed.[3] |
| Acute aquatic toxicity | H400 | Very toxic to aquatic life.[3] |
| Chronic aquatic toxicity | H410 | Very toxic to aquatic life with long lasting effects.[3] |
Signal Word: No data available[3].
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following PPE should be used when handling this compound[3][5]:
| Protection Type | Equipment | Standard/Specification |
| Eye/Face Protection | Safety goggles with side-shields | Conforming to appropriate government standards such as NIOSH (US) or EN 166 (EU) |
| Hand Protection | Protective gloves (e.g., powder-free nitrile gloves) | Material must be impermeable and resistant to the product. |
| Skin and Body Protection | Impervious clothing, such as a lab coat or coveralls. For larger spills, full body protection may be necessary. | To prevent skin contact. |
| Respiratory Protection | Suitable respirator | Use in accordance with a comprehensive respiratory protection program.[6] |
Operational Handling and Storage
Safe Handling Procedures:
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust or aerosols.[3][5]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[5]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]
-
Ignition Sources: Keep away from heat and sources of ignition. Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]
Storage Conditions:
-
Store in a tightly sealed container in a cool, well-ventilated area.[3]
-
For long-term storage, it is recommended to store the powder at -20°C and solutions at -80°C.[3][7]
-
Protect from direct sunlight, heat, and light, as the compound can be labile under these conditions.[8]
Emergency Procedures and First Aid
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell.[3] Rinse mouth with water.[3] Do NOT induce vomiting.[5] |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek prompt medical attention.[3] |
| In Case of Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water.[3] Wash off with soap and plenty of water and consult a doctor.[5] |
| If Inhaled | Move the person to fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Avoid mouth-to-mouth resuscitation.[3] |
Accidental Release and Disposal Plan
Spill Containment and Cleanup:
-
Evacuate: Evacuate personnel to a safe area and ensure adequate ventilation.[3][5]
-
Personal Protection: Wear full personal protective equipment, including a respirator, during cleanup.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains or water courses.[3][5]
-
Cleanup:
-
Disposal: Dispose of contaminated material in accordance with approved waste disposal procedures.[3]
Waste Disposal:
-
Dispose of the compound and any contaminated materials at an approved waste disposal plant.[3]
-
The material can also be disposed of through licensed chemical destruction or controlled incineration with flue gas scrubbing.[5]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[5]
-
Contaminated packaging should be triple rinsed and can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[5]
Mechanism of Action: PDE-5 Inhibition
Mirodenafil functions by inhibiting the phosphodiesterase type 5 (PDE-5) enzyme. The following diagram illustrates this signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound|MSDS [dcchemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 7. Mirodenafil | PDE | TargetMol [targetmol.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
